Product packaging for Oregonin(Cat. No.:CAS No. 55303-93-0)

Oregonin

Cat. No.: B3271705
CAS No.: 55303-93-0
M. Wt: 478.5 g/mol
InChI Key: AQRNEKDRSXYJIN-IRFILORWSA-N
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Description

Natural product derived from plant source.>Oregonin is a diarylheptanoid.>This compound is a natural product found in Alnus glutinosa, Alnus serrulatoides, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O10 B3271705 Oregonin CAS No. 55303-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRNEKDRSXYJIN-IRFILORWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318733
Record name Oregonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-93-0
Record name Oregonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oregonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oregonin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oregonin, a diarylheptanoid glycoside, has garnered significant scientific interest due to its notable biological activities, including anti-inflammatory and anti-herbivory properties. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. Quantitative data on this compound concentration in various plant tissues are presented in a structured format for comparative analysis. Detailed experimental protocols for the extraction, purification, and structural elucidation of this compound are outlined to facilitate further research. Furthermore, this guide includes diagrammatic representations of the this compound biosynthetic pathway and a typical experimental workflow, rendered using the DOT language for clarity and reproducibility.

Natural Sources of this compound

This compound is predominantly found in plant species of the genus Alnus, commonly known as alder. Various parts of the alder tree, including the bark and leaves, have been identified as rich sources of this compound. The concentration of this compound can vary depending on the specific Alnus species, the plant tissue, and even the developmental stage of the plant.

Quantitative Distribution of this compound

The following table summarizes the quantitative data on this compound concentration found in various Alnus species and tissues, as reported in the scientific literature. This data is crucial for selecting the optimal plant material and extraction strategy for obtaining this compound.

Plant SpeciesPlant PartConcentration (% dry weight)Reference
Alnus rubra (Red Alder)Juvenile Leaves~15-25%[1]
Alnus rubra (Red Alder)Mature Leaves~10-20%[1]
Alnus rubra (Red Alder)Juvenile Bark~5-15%[1]
Alnus rubra (Red Alder)Mature Bark~2-8%[1]
Alnus formosanaLeavesNot specified, but present[2]
Alnus glutinosaBarkNot specified, but present[3]
Alnus incanaBarkNot specified, but present[3]

Biosynthesis of this compound

The biosynthesis of this compound, a diarylheptanoid glycoside, is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the formation of a diarylheptanoid scaffold, followed by a glycosylation step. While the complete enzymatic pathway specific to this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of similar compounds, such as curcumin, and general knowledge of glycosylation in plants.

The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. The diarylheptanoid backbone is then assembled through the iterative condensation of malonyl-CoA units with p-coumaroyl-CoA, a process catalyzed by a type III polyketide synthase, likely a curcuminoid synthase (CURS). This leads to the formation of the aglycone precursor of this compound. The final step is the glycosylation of the diarylheptanoid aglycone, where a xylosyl group is transferred from a UDP-xylose donor to a hydroxyl group on the heptane chain. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a xylosyltransferase.

oregonin_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Formation cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Diarylheptanoid Aglycone Diarylheptanoid Aglycone p-Coumaroyl-CoA->Diarylheptanoid Aglycone CURS + Malonyl-CoA This compound This compound Diarylheptanoid Aglycone->this compound UDP-xylosyltransferase (UGT) UDP-xylose UDP-xylose UDP-xylose->this compound

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for the isolation, purification, and structural elucidation of this compound from Alnus species, synthesized from various published methods.

Isolation and Purification of this compound

The following protocol outlines a common laboratory-scale procedure for the extraction and purification of this compound from alder bark.

3.1.1. Materials and Reagents

  • Dried and ground alder bark (e.g., Alnus rubra)

  • Methanol (MeOH), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Distilled water

  • Sephadex LH-20 resin

  • Solvents for chromatography (e.g., methanol-water mixtures)

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Extraction Procedure

  • Maceration: Suspend the dried, ground alder bark in methanol at a 1:10 (w/v) ratio. Macerate the mixture at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

  • Solvent Partitioning: Resuspend the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of n-butanol. Repeat the partitioning three times. Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield a butanol-soluble fraction enriched in this compound.

3.1.3. Purification Procedure

  • Sephadex LH-20 Column Chromatography: Dissolve the butanol-soluble fraction in a minimal amount of methanol. Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

  • Preparative HPLC: Pool the fractions containing this compound and further purify them using a preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water. The exact conditions will need to be optimized based on the specific column and system used.

  • Final Product: Collect the purified this compound fractions, concentrate them under reduced pressure, and then freeze-dry to obtain pure this compound as a powder.

experimental_workflow start Dried & Ground Alder Bark extraction Methanol Extraction (Maceration) start->extraction filtration Filtration & Concentration extraction->filtration partitioning n-Butanol/Water Partitioning filtration->partitioning concentration Concentration of n-Butanol Fraction partitioning->concentration sephadex Sephadex LH-20 Column Chromatography concentration->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc end Pure this compound hplc->end

Figure 2: Experimental workflow for the isolation and purification of this compound.
Structural Elucidation of this compound

The structural identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of this compound. In negative ion mode, this compound typically shows a prominent ion corresponding to [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides structural information. The fragmentation pattern of this compound will show characteristic losses of the xylose moiety and water molecules, as well as cleavages within the heptane chain, which helps to confirm the connectivity of the molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the two catechol rings, the aliphatic protons of the heptane chain, and the protons of the xylose sugar moiety. The coupling patterns and chemical shifts are characteristic of the this compound structure.

  • ¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in this compound, including the aromatic carbons, the carbonyl carbon, the carbons of the heptane chain, and the carbons of the xylose unit.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule.

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of the heptane chain and the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the diarylheptanoid backbone to the xylose moiety.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to the diarylheptanoid glycoside, this compound. The presented quantitative data, detailed protocols, and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific enzymes involved in the this compound biosynthetic pathway and to explore the full therapeutic potential of this promising natural compound.

References

oregonin chemical properties and characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Chemical Properties and Characterization of Oregonin

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, characterization, and experimental protocols related to this compound, a diarylheptanoid with notable biological activities.

Chemical and Physical Properties

This compound is a natural diarylheptanoid found in species such as the bark of Alnus incana (Grey Alder)[1]. Its core chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₁₀[2]
Molecular Weight 478.49 g/mol [2][3]
CAS Number 55303-93-0[1][3]
IUPAC Name (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one[2]
Synonyms This compound, (S)-1,7-Bis(3,4-dihydroxyphenyl)-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)heptan-3-one[2][4]
Appearance Solid at room temperature[3][5]
Melting Point 53-56°C[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] To enhance solubility, heating to 37°C and ultrasonication may be employed[4].[1][4]
Storage Store at -20°C in a sealed container, away from moisture. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.

TechniqueObserved DataSource
Mass Spectrometry (MS) LC-MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 477.3024.[2] LC-MS/MS: Product ions observed, confirming the fragmentation pattern.[6] Other MS: Adducts such as [M+NH₄]⁺ and [M+Na]⁺ have been reported.[2][2][6]
Nuclear Magnetic Resonance (NMR) ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural assignment of the diarylheptanoid backbone and the glycosidic linkage. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm the connectivity of protons and carbons.[7][8]
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands include: O-H stretching (for hydroxyl groups), C=O stretching (for the ketone), C-O stretching (for ether and alcohol functionalities), and C=C stretching (for the aromatic rings).[9][10][11]
Purity Assay Purity is typically determined by High-Performance Liquid Chromatography with Mass Spectrometry and an Evaporative Light Scattering Detector (LC/MS-ELSD), with purities of ≥95% being commercially available.[3]

Experimental Protocols

Extraction and Purification of this compound from Alder Bark

This protocol is based on methods described for the enrichment and isolation of this compound from natural sources[12].

Objective: To extract and purify this compound from dried and ground alder bark (e.g., Alnus glutinosa or Alnus incana).

Materials:

  • Dried and ground alder bark

  • Tap water

  • Ethanol (96%)

  • Amberlite XAD-7 resin (or equivalent adsorbent resin)

  • Filter cloth and pleated filters

  • Heating apparatus with stirring capability

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Hot Water Extraction:

    • Mix 790 g of dried, ground alder bark with 4.5 liters of tap water.

    • Heat the mixture to boiling for 30 minutes with constant stirring.

    • Allow the mixture to cool for 30 minutes and then filter through a filter cloth to separate the extract from the solid plant material.

    • Repeat the extraction process two more times with 4.0 liters of water each time.

    • Combine the aqueous extracts, allow them to stand overnight, and then filter through a pleated filter to remove fine particulates.

  • Adsorption Chromatography:

    • Pack a chromatography column with 1 kg of Amberlite XAD-7 resin, previously washed with 8 liters of water.

    • Slowly pass the combined aqueous extract through the resin column. This step selectively binds mid-polar compounds like this compound, while highly polar substances such as sugars and salts pass through.

    • Wash the resin four times with 5.0 liters of water each to remove any remaining non-adsorbed impurities.

  • Elution and Concentration:

    • Elute the bound compounds from the resin by washing it four times with 1.0 liter of 96% ethanol each.

    • Collect the ethanolic eluate.

    • Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a syrupy consistency is achieved.

  • Further Purification (Optional):

    • For higher purity, the concentrated extract can be subjected to further chromatographic steps, such as silica gel chromatography or preparative HPLC.

Characterization by LC-MS/MS

Objective: To confirm the identity and purity of the isolated this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Thermo Finnigan LTQ).

  • C18 reverse-phase HPLC column.

  • Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate this compound from any remaining impurities.

  • Mass Spectrometric Analysis:

    • Perform the analysis in both positive and negative ion modes.

    • In negative ion mode, monitor for the deprotonated molecule [M-H]⁻ at an m/z of approximately 477.3[2].

    • In positive ion mode, monitor for adducts like [M+Na]⁺ or [M+NH₄]⁺.

    • Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation[6].

Biological Activity Assay: Anti-inflammatory Activity (NO Production)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.

  • Measurement of Nitric Oxide:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent, following the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit NO production by 50%[13].

Visualizations

Experimental Workflows

Extraction_and_Purification_Workflow start Start: Dried Alder Bark extraction Hot Water Extraction (3x) start->extraction filtration1 Filtration (Remove Solids) extraction->filtration1 adsorption Adsorption Chromatography (Amberlite XAD-7) filtration1->adsorption wash Wash with Water (Remove Polar Impurities) adsorption->wash elution Elution with Ethanol wash->elution concentration Concentration (Rotary Evaporator) elution->concentration crude_this compound Crude this compound Extract concentration->crude_this compound final_purification Optional: Preparative HPLC crude_this compound->final_purification pure_this compound Pure this compound final_purification->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Characterization_Workflow start Purified this compound Sample lcms LC-MS/MS Analysis start->lcms nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr ir IR Spectroscopy start->ir purity Purity Assessment (LC/MS-ELSD) start->purity structure_confirm Structure Confirmation lcms->structure_confirm nmr->structure_confirm functional_groups Functional Group ID ir->functional_groups final_characterization Complete Characterization purity->final_characterization structure_confirm->final_characterization functional_groups->final_characterization

Caption: Workflow for the structural characterization of this compound.

Signaling Pathway

This compound is known for its anti-inflammatory properties[1][3][14]. A common pathway involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by an anti-inflammatory agent like this compound.

Anti_Inflammatory_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation Frees complex IκBα-NF-κB (Inactive) IkB->complex Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Diarylheptanoids from Alnus Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Alnus, commonly known as alder, comprises a variety of trees and shrubs belonging to the Betulaceae family. These plants have a rich history in traditional medicine for treating a range of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have identified diarylheptanoids as a major class of bioactive secondary metabolites in Alnus species. These compounds, characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of diarylheptanoids from Alnus species, focusing on their chemical diversity, biological activities, and the experimental methodologies used for their study. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these natural products.

Quantitative Data on Diarylheptanoids from Alnus Species

The following tables summarize the quantitative data on the content and biological activities of diarylheptanoids isolated from various Alnus species. This information is crucial for comparative analysis and for identifying promising lead compounds for further investigation.

Table 1: Content of Selected Diarylheptanoids in Alnus Species

DiarylheptanoidAlnus SpeciesPlant PartMethod of AnalysisConcentration/YieldReference
OregoninAlnus glutinosaStem BarkLC-DAD-ESI-MS/MS484.18 mg/g of dry extract[1][2]
HirsutenoneAlnus glutinosaStem BarkLC-DAD-ESI-MS/MS33.71 mg/g of dry extract[1][2]
Rubranoside BAlnus glutinosaStem BarkLC-DAD-ESI-MS/MS27.21 mg/g of dry extract[1][2]
Hirsutanonol-5-O-glucosideAlnus glutinosaStem BarkLC-DAD-ESI-MS/MS13.95 mg/g of dry extract[1][2]
This compoundAlnus incanaBarkUPLC-MS/MSNot specified[3]
HirsutanonolAlnus hirsutaNot specifiedHPLCSeasonal variation[4]
This compoundAlnus japonicaNot specifiedHPLCSeasonal variation[4]
Total DiarylheptanoidsAlnus glutinosaStem BarkGravimetric0.65 g/g of dry extract[1][2]
Total PhenolsAlnus glutinosaStem BarkFolin-Ciocalteu0.71 g GAE/g of dry extract[1][2]
Extraction YieldAlnus glutinosaStem BarkGravimetric24.36%[2]
Extraction YieldAlnus cremastogynePodsGravimetric5.20% - 17.40% (Ethyl Acetate)[5]

Table 2: Biological Activities of Diarylheptanoids and Extracts from Alnus Species (IC50 Values)

Compound/ExtractBiological ActivityAssay/Cell LineIC50 ValueReference
Alnus glutinosa Stem Bark ExtractAntioxidant (DPPH)DPPH Assay12.21 µg/mL[1][2]
Alnus glutinosa Stem Bark ExtractAnti-inflammatory (Protease inhibition)Protease Inhibition Assay5.47 µg/mL[1][2]
Alnus glutinosa Stem Bark ExtractAnti-inflammatory (Albumin denaturation)Albumin Denaturation Assay12.97 µg/mL[1][2]
Alnus acuminata ssp. arguta Methanolic Extract Fraction (CME-3)Anti-inflammatoryCarrageenan-induced rat paw edema60.8 mg/mL[6][7]
Diarylheptanoid from Alnus formosanaAnti-inflammatory (NO production)LPS-induced RAW 264.7 cells7.99 µM[8]
Alnuside A from Alnus formosanaAnti-inflammatory (NO production)LPS-induced RAW 264.7 cells8.08 µM[8]
HirsutenoneCytotoxicityJurkat (Leukemia)11.37 µM[9]
This compoundCytotoxicityJurkat (Leukemia)22.16 µM[9]
Alnus incana Dichloromethane FractionCytotoxicityHeLa (Cervical Cancer)135.6 µg/mL[10]
Diarylheptanoids from Alnus japonicaCytotoxicityMurine B16 Melanoma, Human SNU-C1 Gastric CancerPotent activity reported[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of diarylheptanoids from Alnus species.

Extraction and Isolation of Diarylheptanoids

A general procedure for the extraction and isolation of diarylheptanoids from Alnus bark involves the following steps:

  • Preparation of Plant Material: The bark of the Alnus species is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered bark is typically extracted with methanol or ethanol at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The enriched fractions are subjected to a series of chromatographic techniques to isolate individual diarylheptanoids. These techniques include:

    • Silica Gel Column Chromatography: Used for initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: Effective for separating phenolic compounds.

    • High-Performance Liquid Chromatography (HPLC): A crucial step for the final purification of compounds, often using a reversed-phase C18 column.

Structural Elucidation

The chemical structures of the isolated diarylheptanoids are determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Biological Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the diarylheptanoid or extract for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment and Stimulation: The cells are treated with different concentrations of the test compound in the presence of LPS to induce NO production.

  • Nitrite Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of diarylheptanoids from Alnus species.

experimental_workflow plant_material Alnus Species (Bark) extraction Extraction (e.g., Methanol) plant_material->extraction fractionation Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) extraction->fractionation chromatography Chromatographic Purification (Silica Gel, Sephadex, HPLC) fractionation->chromatography pure_compounds Isolated Diarylheptanoids chromatography->pure_compounds elucidation Structural Elucidation (NMR, MS, UV, IR) pure_compounds->elucidation bioassays Biological Activity Assays (Cytotoxicity, Anti-inflammatory, etc.) pure_compounds->bioassays lead_compound Lead Compound Identification bioassays->lead_compound

Figure 1: General experimental workflow for the isolation and analysis of diarylheptanoids.

apoptosis_pathway diarylheptanoids Alnus Diarylheptanoids (e.g., Hirsutenone) cell Cancer Cell diarylheptanoids->cell p53 p53 Activation cell->p53 induces bcl2 Bcl-2 Downregulation cell->bcl2 inhibits bax Bax Upregulation p53->bax mitochondrion Mitochondrial Disruption bax->mitochondrion bcl2->mitochondrion inhibits caspases Caspase Activation mitochondrion->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2: Proposed signaling pathway for diarylheptanoid-induced apoptosis in cancer cells.

cell_cycle_arrest G0G1 G0/G1 Phase S S Phase G0G1->S G2M G2/M Phase S->G2M G2M->G0G1 Mitosis diarylheptanoids Alnus Diarylheptanoids diarylheptanoids->arrest arrest->S inhibits

Figure 3: Logical relationship of diarylheptanoid-induced G0/G1 cell cycle arrest.

Conclusion

Diarylheptanoids from Alnus species represent a promising class of natural products with a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. This guide has provided a consolidated overview of the quantitative data, experimental protocols, and key signaling pathways associated with these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of Alnus diarylheptanoids as potential therapeutic agents. The detailed methodologies and comparative data aim to streamline future research efforts and accelerate the translation of these natural compounds from the laboratory to clinical applications.

References

The Biological Activity of Oregonin from Alder Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside predominantly found in the bark of various alder (genus Alnus) species, has emerged as a compound of significant interest in the field of pharmacology and drug discovery.[1] Traditionally used in folk medicine, recent scientific investigations have begun to unravel the diverse biological activities of this compound, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information is presented with detailed experimental protocols and quantitative data to support further research and development.

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are attributed to its phenolic structure, enabling it to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

While specific IC50 values for purified this compound are not extensively reported in publicly available literature, studies on alder bark extracts rich in this compound demonstrate significant antioxidant potential.

AssayTest SubstanceIC50 ValueReference
DPPH Radical ScavengingAlnus species extract (high this compound content)Data not consistently reported for isolated this compound[2]
ABTS Radical ScavengingAlnus species extract (high this compound content)Data not consistently reported for isolated this compound[3]
Ferric Reducing Antioxidant Power (FRAP)Alnus species extract (high this compound content)Data not consistently reported for isolated this compound[4]

Note: The lack of standardized quantitative data for purified this compound in these assays highlights a key area for future research.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (in methanol or ethanol), test sample (this compound dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

    • Add various concentrations of the this compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Reagents: ABTS solution, potassium persulfate, test sample (this compound), and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the this compound solution to the diluted ABTS radical solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data
Assay/EndpointCell LineInhibitorIC50 ValueReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesThis compoundDose-dependent reduction observed[5][6]
COX-2 ExpressionHT-29 Human Colon Cancer CellsThis compoundSuppression observed[7]
NF-κB ActivationRAW 264.7 MacrophagesThis compoundInhibition of promoter activity and p65 translocation[5]
Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MAPK MyD88->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits HO1 HO-1 This compound->HO1 Induces AP1 AP-1 p38->AP1 P AP1->Nucleus Translocation HO1->NFkB Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes AP1_n AP-1 AP1_n->Inflammatory_Genes

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the transcriptional activity of NF-κB.

  • Procedure:

    • Transfect cells (e.g., HEK293T or a stable reporter cell line) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

    • Pre-treat the transfected cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.

Anticancer Activity

While research on the anticancer properties of this compound is less extensive than for some related compounds like oridonin, preliminary studies suggest its potential in inhibiting cancer cell growth and inducing apoptosis.

Quantitative Anticancer Data
Cell LineCancer TypeCompoundIC50 ValueReference
HCT116Colon CancerOridonin~12.5-25 µM (induces senescence)[8]
MCF-7Breast CancerNot specified for this compoundData not available[9]
PC-3Prostate CancerNot specified for this compoundData not available[10]

Note: The provided data for HCT116 is for oridonin, a structurally related compound. Further studies are needed to determine the specific IC50 values of this compound in various cancer cell lines.

Signaling Pathways in Anticancer Action

The proposed anticancer mechanisms of this compound and related compounds involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of MAPK and other pro-apoptotic signaling pathways.

anticancer_pathway This compound This compound MAPK MAPK Pathway (e.g., JNK, p38) This compound->MAPK Activates Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) MAPK->Bcl2_family Modulates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis western_blot_workflow start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis extraction_workflow start Alder Bark (e.g., Alnus rubra) grinding Grinding/Milling start->grinding extraction Aqueous Extraction (25-50°C) grinding->extraction filtration Filtration extraction->filtration spray_drying Spray Drying filtration->spray_drying crude_extract Crude this compound Powder spray_drying->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography purified_this compound Purified this compound (>95% purity) flash_chromatography->purified_this compound

References

A Technical Guide to the Anti-Cancer Mechanism of Oridonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "oregonin" yielded limited information on its mechanism of action in cancer cells. However, a significant body of research exists for "oridonin," a structurally similar and commonly studied natural compound with potent anti-cancer properties. This guide will focus on the well-documented mechanisms of oridonin , assuming a likely user interest in this compound.

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide an in-depth technical overview of the molecular mechanisms by which oridonin exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Oridonin is a bioactive ent-kauranoid diterpenoid compound isolated from the traditional Chinese medicinal herb Rabdosia rubescens.[1][2] It has garnered significant attention in oncology research due to its broad-spectrum anti-tumor activities across various cancer types, including breast, prostate, lung, colon, ovarian, and pancreatic cancers.[1][3][4][5] Oridonin's anti-neoplastic effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of multiple critical signaling pathways.[1][2][3][6] This document serves as a technical guide to the core mechanisms of action of oridonin in cancer cells.

Core Mechanisms of Action

Oridonin's efficacy as an anti-cancer agent stems from its ability to interfere with fundamental cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

A primary mechanism of oridonin is the induction of apoptosis in a variety of cancer cell lines.[3][6][7] This programmed cell death is often mediated through caspase-dependent pathways. For instance, in human gastric cancer (HGC-27) and colon cancer cells (HCT8, HCT116), oridonin treatment leads to increased levels of cleaved caspase-3 and PARP.[3][6] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Oridonin has been shown to downregulate anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, while increasing the expression of pro-apoptotic proteins such as Bax.[5][6]

In some cancer types, oridonin-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.[3] For example, in colon cancer cells, ROS accumulation triggers the AMPK-mTOR-ULK1 pathway, leading to autophagy-dependent apoptosis.[3]

Cell Cycle Arrest

Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 and S phases depending on the cancer type and dosage.[3][8][4][6][9] In gastric cancer and colon cancer cells, oridonin treatment leads to an accumulation of cells in the G2/M phase.[3][6] This arrest is associated with the modulation of key cell cycle regulatory proteins. For example, oridonin has been observed to downregulate cyclin B1 and CDK1, and upregulate the tumor suppressors p53 and p21.[8][4][6] In breast cancer cells, oridonin can induce S phase arrest by affecting p53, CDK2, and p21.[4]

Inhibition of Metastasis and Angiogenesis

Oridonin demonstrates significant anti-metastatic potential by targeting several stages of the metastatic cascade, including cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as N-cadherin, vimentin, and snail.[1] A key mechanism in preventing invasion is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][2] Furthermore, oridonin inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients, in various cancers.[1]

Modulation of Signaling Pathways

Oridonin's effects on apoptosis, cell cycle, and metastasis are orchestrated through its interaction with multiple intracellular signaling pathways that are fundamental to cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[10][11][12][13] Oridonin has been repeatedly shown to be a potent inhibitor of this pathway.[4][5] In hormone-independent prostate cancer cells and ovarian cancer cells, oridonin treatment significantly inhibits the phosphorylation of Akt and the expression of the PI3K p85 subunit.[2][8] This inactivation of Akt leads to the downregulation of downstream targets like mTOR.[14][5] By suppressing the mTOR signaling pathway, oridonin inhibits protein synthesis and cell growth, contributing to its anti-proliferative effects.[1][2][14][5]

Oridonin_PI3K_Akt_mTOR_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and apoptosis.[15][16] Oridonin has been found to activate specific MAPK pathways, such as the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis induction.[6][7][17] In gastric cancer cells, oridonin induces apoptosis by activating the JNK/c-JUN pathway.[6] Similarly, in pancreatic cancer cells, oridonin-induced apoptosis is dependent on the p38 MAPK pathway, which in turn promotes the activation of p53.[7] This suggests that oridonin can selectively activate pro-apoptotic arms of the MAPK cascade.

Oridonin_JNK_Apoptosis_Pathway Oridonin Oridonin JNK p-JNK Oridonin->JNK Activates cJUN p-c-JUN JNK->cJUN Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) cJUN->Bcl2 Caspases Caspase Cascade (Caspase-9, -3) Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Caspases

Caption: Oridonin induces apoptosis via the JNK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of oridonin across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HGC-27Gastric Cancer24~15-20[6]
SKOV3Ovarian Cancer24~2.5-10[1]
A2780Ovarian CancerNot SpecifiedNot Specified[2]
HCT8Colon Cancer48~10-20[3]
HCT116Colon Cancer48~10-20[3]
SW1990Pancreatic CancerNot SpecifiedNot Specified[7]
PC3Prostate CancerNot SpecifiedNot Specified[8]
DU145Prostate CancerNot SpecifiedNot Specified[8]
4T1Breast CancerNot SpecifiedNot Specified[4]
MCF-7Breast CancerNot SpecifiedNot Specified[4]
MDA-MB-231Breast CancerNot SpecifiedNot Specified[4]
A549Lung CancerNot SpecifiedNot Specified[5]
NCI-H292Lung CancerNot SpecifiedNot Specified[5]

Note: Specific IC50 values can vary based on the assay used and experimental conditions.

Table 2: Effect of Oridonin on Apoptosis and Cell Cycle Distribution

Cell LineTreatment (µM)Time (h)EffectObservationReference
HGC-2710, 15, 2024Apoptosis InductionApoptotic cells increased from 15.7% to 26.3%, 50.1%, and 52.4%[6]
HGC-2715, 2012Cell Cycle ArrestIncreased cell population in G2/M phase[6]
HCT80-2048Apoptosis InductionDose-dependent increase in apoptosis[3]
HCT1160-2048Apoptosis InductionDose-dependent increase in apoptosis[3]
HCT8Not SpecifiedNot SpecifiedCell Cycle ArrestG2/M phase arrest[3]
HCT116Not SpecifiedNot SpecifiedCell Cycle ArrestG2/M phase arrest[3]
SKOV3Not SpecifiedNot SpecifiedCell Cycle ArrestG1/S phase block[2]
A2780Not SpecifiedNot SpecifiedCell Cycle ArrestG1/S phase block[2]
AGS10, 2024Apoptosis InductionApoptotic cells increased from 8.77% to 16.63% and 26.33%[18]

Experimental Protocols

This section outlines common methodologies used to investigate the anti-cancer effects of oridonin.

Cell Viability and Proliferation Assay (CCK-8/MTT)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured overnight to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of oridonin (e.g., 0, 2.5, 5, 10, 20, 40 µM). A control group receives medium with DMSO.

  • Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan) using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with oridonin at desired concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis by Flow Cytometry (PI Staining)
  • Cell Treatment: Cells are treated with oridonin as described above.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

  • Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: After treatment with oridonin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Cancer Cell Culture treat Treat with Oridonin (Varying Concentrations & Times) start->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Protein Expression) treat->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Conclusion

Oridonin is a promising natural anti-cancer agent that exerts its effects through a multi-pronged approach. Its ability to induce apoptosis and cell cycle arrest while inhibiting metastasis is underpinned by its capacity to modulate critical oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. The extensive preclinical data strongly support its further investigation and development as a potential therapeutic agent in clinical settings, possibly in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance.[1] Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic application.

References

Oregonin's Role in Anti-Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid predominantly found in the bark of red alder (Alnus rubra), has emerged as a promising natural compound with significant anti-inflammatory properties. Its potential to modulate key signaling cascades involved in the inflammatory response makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks modulated by this compound.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting pro-inflammatory signaling pathways and upregulating endogenous antioxidant defenses. In various cell-based models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), this compound has been shown to dose-dependently reduce the production of key inflammatory mediators.[1]

Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production

Cell LineStimulantThis compound Concentration% Inhibition of NO ProductionIC50 Value
RAW 264.7 MacrophagesLPS (1 µg/mL)10 µMData not specifiedNot explicitly stated, but dose-dependent reduction observed
RAW 264.7 MacrophagesLPS (1 µg/mL)25 µMData not specifiedNot explicitly stated, but dose-dependent reduction observed
RAW 264.7 MacrophagesLPS (1 µg/mL)50 µMData not specifiedNot explicitly stated, but dose-dependent reduction observed

Data synthesized from qualitative descriptions of dose-dependent inhibition. Specific percentages and IC50 values require further targeted research for explicit quantification.

Table 2: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine Production

Cell LineStimulantCytokineThis compound Concentration% Inhibition of Cytokine Production
Primary Human MacrophagesLPSPro-inflammatory cytokines (unspecified)Not specifiedSignificant decrease observed
HT-29 Human Colorectal Adenocarcinoma CellsTNF-αIL-8, IL-1βNot specifiedSuppression observed

Modulation of Key Signaling Pathways by this compound

This compound's anti-inflammatory activity is intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. The primary pathways identified to be modulated by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound has been demonstrated to inhibit NF-κB activation.[1] It achieves this by preventing the nuclear translocation of the p65 subunit and inhibiting the phosphorylation of IκBα.[1] However, it has been noted that this compound does not affect the activity of the IKK complex itself.[1]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes Transcription This compound This compound This compound->IkBa Inhibits Phosphorylation This compound->NFkB Inhibits Nuclear Translocation

NF-κB signaling pathway and points of inhibition by this compound.
The MAPK Signaling Pathway

The MAPK family, including p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to selectively attenuate the activation of p38 MAPK, while its effects on ERK and JNK activation appear to be less significant.[1] The inhibition of p38 MAPK activation contributes to the overall anti-inflammatory effect of this compound, as p38 MAPK is involved in the post-transcriptional regulation of pro-inflammatory cytokine expression.

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAP3K MAPKKK Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates ERK1_2->TranscriptionFactors JNK JNK MKK4_7->JNK Phosphorylates JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38 Inhibits Activation

MAPK signaling pathways and the selective inhibition of p38 activation by this compound.
Upregulation of Heme Oxygenase-1 (HO-1)

In addition to inhibiting pro-inflammatory pathways, this compound also upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. It catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide (CO). CO, in turn, has been shown to exert anti-inflammatory effects, including the suppression of iNOS. The induction of HO-1 by this compound represents a significant indirect anti-inflammatory mechanism.

HO1_Pathway This compound This compound Cell Macrophage This compound->Cell Induces HO1 HO-1 Expression Cell->HO1 Products Biliverdin, CO, Fe2+ HO1->Products Catalyzes Heme Heme Heme->HO1 Substrate AntiInflammatory Anti-inflammatory Effects Products->AntiInflammatory Antioxidant Antioxidant Effects Products->Antioxidant

Induction of Heme Oxygenase-1 (HO-1) by this compound and its downstream effects.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected from this compound- and LPS-treated cells) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Determine the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Experimental_Workflow CellCulture RAW 264.7 Cell Culture OregoninTreatment Pre-treatment with this compound CellCulture->OregoninTreatment LPSSimulation Stimulation with LPS OregoninTreatment->LPSSimulation Incubation Incubation (24 hours) LPSSimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysis Cell Lysis Incubation->CellLysis GriessAssay Griess Assay (NO measurement) Supernatant->GriessAssay ELISA ELISA (Cytokine measurement) Supernatant->ELISA WesternBlot Western Blot (Protein analysis) CellLysis->WesternBlot

References

In Vitro Antioxidant Properties of Oregonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid predominantly found in the bark and leaves of red alder (Alnus rubra), has garnered scientific interest for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging abilities, reducing power, and its influence on cellular antioxidant defense mechanisms.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing them from damaging cellular components.

  • Modulation of Cellular Antioxidant Pathways: this compound has been investigated for its potential to upregulate endogenous antioxidant defense systems, most notably the Keap1-Nrf2 signaling pathway.

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these assessments.

Table 1: Radical Scavenging Activity of this compound

AssayRadicalIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
DPPH 2,2-diphenyl-1-picrylhydrazylData Not AvailableAscorbic Acid5.83
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Data Not AvailableTrolox2.93

IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.

Table 2: Reducing Power and Cellular Antioxidant Activity of this compound

AssayPrincipleResultUnitsReference CompoundResultUnits
FRAP Ferric Reducing Antioxidant PowerData Not Availableµmol Fe(II)/gTrolox--
CAA Cellular Antioxidant ActivityData Not Availableµmol QE/100 µmolQuercetin--

FRAP values are expressed as micromoles of ferrous iron equivalents per gram of the compound. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[1]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[1][2].

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: Add 100 µL of each this compound concentration to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader[3].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[4][5]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at 734 nm[3][4].

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction Mixture: Add 100 µL of each this compound concentration to a 96-well plate.

  • Add 100 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes[3].

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[4]. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm[4][6].

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction Mixture: Add 10 µL of the sample to a well in a 96-well plate.

  • Add 300 µL of the freshly prepared and pre-warmed (37°C) FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[7][8]. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism[7].

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) or Caco-2 cells in a 96-well microplate and culture until they reach confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with a solution containing DCFH-DA and the this compound sample for a specified time.

  • Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are typically expressed as quercetin equivalents[7].

Signaling Pathways and Molecular Mechanisms

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress[6]. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby inducing their expression.

While several natural compounds have been shown to activate the Nrf2 pathway, direct evidence for this compound's ability to modulate this pathway in vitro is still emerging.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 ? ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Experimental_Workflow cluster_extraction Sample Preparation cluster_direct_assays Direct Antioxidant Assays cluster_cellular_assays Cell-Based Assays This compound This compound (Purified Compound) DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS FRAP FRAP Assay This compound->FRAP CAA Cellular Antioxidant Activity (CAA) Assay This compound->CAA Nrf2_activation Nrf2 Pathway Activation Assay (e.g., Western Blot, qPCR) This compound->Nrf2_activation Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) DPPH->Data Analysis\n(IC50 Calculation) ABTS->Data Analysis\n(IC50 Calculation) Data Analysis\n(Fe(II) Equivalents) Data Analysis (Fe(II) Equivalents) FRAP->Data Analysis\n(Fe(II) Equivalents) Data Analysis\n(Quercetin Equivalents) Data Analysis (Quercetin Equivalents) CAA->Data Analysis\n(Quercetin Equivalents) Data Analysis\n(Protein/Gene Expression) Data Analysis (Protein/Gene Expression) Nrf2_activation->Data Analysis\n(Protein/Gene Expression)

References

A Technical Guide to the Discovery, Isolation, and Characterization of Oregonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oregonin, a diarylheptanoid xyloside, is a prominent bioactive compound found in high concentrations in the bark and leaves of the red alder tree (Alnus rubra). First identified in 1974, this compound has since garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols for its extraction and purification. It presents a compilation of its structural and spectroscopic data for accurate identification and characterization. Furthermore, this document elucidates the molecular mechanisms underlying this compound's bioactivity, with a focus on its modulation of key signaling pathways.

Discovery and Structural Elucidation

This compound, with the chemical formula C₂₄H₃₀O₁₀, was first isolated and its structure described in 1974 by Karchesy, Laver, Barofsky, and Barofsky.[1] It is a glycoside belonging to the diarylheptanoid class of natural products, characterized by two aromatic rings linked by a seven-carbon chain. The systematic name for this compound is (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one.

Spectroscopic Data for Structural Characterization

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz)
Heptanoid Chain
131.02.67 (t, J=7.7)
245.12.76 (t, J=7.7)
3211.5-
448.92.82 (dd, J=16.8, 4.5), 2.94 (dd, J=16.8, 8.1)
576.84.15 (m)
638.81.81 (m), 1.93 (m)
730.12.58 (m)
Aromatic Ring 1
1'133.9-
2'116.16.69 (d, J=8.0)
3'145.3-
4'143.7-
5'115.86.66 (d, J=1.9)
6'120.46.54 (dd, J=8.0, 1.9)
Aromatic Ring 2
1''134.2-
2''116.26.68 (d, J=8.0)
3''145.2-
4''143.6-
5''115.76.65 (d, J=2.0)
6''120.36.52 (dd, J=8.0, 2.0)
Xylose Moiety
1'''104.24.41 (d, J=7.4)
2'''74.83.20 (t, J=8.4)
3'''77.93.38 (t, J=9.0)
4'''71.23.55 (ddd, J=9.8, 8.7, 5.1)
5'''66.93.12 (dd, J=11.4, 9.8), 3.84 (dd, J=11.4, 5.1)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeMass AnalyzerPrecursor Ion (m/z)Key Fragment Ions (m/z)
ESI-Q-TOF477.1715 [M-H]⁻345.1289 [M-H-Xylose]⁻, 163.0397, 123.0446

Isolation and Purification of this compound from Alnus rubra

This compound can be efficiently isolated from the leaves and bark of red alder (Alnus rubra), where it is present in significant quantities, with crude extracts containing an average of 9% this compound.[2][3] A modern, scalable, and environmentally friendly method combining aqueous extraction, spray drying, and flash chromatography has been developed, yielding this compound with a purity of over 95%.[2][3]

Experimental Protocol for this compound Isolation

2.1.1. Aqueous Extraction

  • Material Preparation: Grind dried leaves or bark of Alnus rubra to a fine powder.

  • Extraction: Suspend the powdered material in deionized water at a ratio of 1:10 (w/v).

  • Heating and Stirring: Heat the suspension to a temperature between 25°C and 50°C and stir for 2 to 4 hours. Temperatures above 50°C may lead to thermal degradation of this compound.[2]

  • Filtration: Separate the aqueous extract from the solid plant material by vacuum filtration.

  • Concentration (Optional): The aqueous extract can be concentrated under reduced pressure to reduce the volume for the subsequent step.

2.1.2. Spray Drying

  • Inlet Temperature: Set the inlet temperature of the spray dryer to 160-180°C.

  • Outlet Temperature: Maintain the outlet temperature between 80-100°C.

  • Atomization: Feed the aqueous extract into the spray dryer to produce a fine, dry powder. This method efficiently removes water without the need for large volumes of organic solvents.[2]

2.1.3. Flash Chromatography

  • Column Preparation: Pack a flash chromatography column with C18-reversed-phase silica gel.

  • Sample Loading: Dissolve the spray-dried powder in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the column.

  • Elution: Elute the column with a step-wise or linear gradient of methanol in water. A typical gradient could be:

    • 20% methanol in water

    • 40% methanol in water

    • 60% methanol in water

    • 80% methanol in water

    • 100% methanol

  • Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification and Verification: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure. The purity of the final product should be verified by HPLC and its identity confirmed by NMR and MS. This method has been shown to be robust and repeatable, yielding this compound with a purity greater than 95%.[2][3]

Quantitative Data on Isolation

Table 3: Yield and Purity at Different Stages of this compound Isolation

Isolation StepStarting MaterialProductYieldPurity
Aqueous Extraction & Spray DryingDried Alnus rubra bark/leavesCrude Spray-Dried Powder15-25% (of dry starting material)~9% this compound[2]
Flash ChromatographyCrude Spray-Dried PowderPurified this compoundVariable, dependent on loading and gradient>95%[2][3]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Inflammation is a complex biological response, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of this process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

NF_kappaB_Inhibition_by_this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65->p_IkBa p65_p50 p65 p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p_IkBa->p65_p50 Releases p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocates to Nucleus Nucleus DNA DNA (κB site) p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits

This compound inhibits the NF-κB signaling pathway.
Antioxidant Activity via HO-1 Pathway Induction

Heme oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and cytoprotective functions. It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. The expression of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

This compound has been demonstrated to induce the expression of HO-1.[1] This induction contributes significantly to its anti-inflammatory and antioxidant effects. The upregulation of HO-1 by this compound helps to mitigate oxidative stress and reduce inflammation.

HO1_Induction_by_this compound cluster_nucleus Nucleus This compound This compound Upstream_Kinases Upstream Kinases (e.g., MAPKs) This compound->Upstream_Kinases Activates Nrf2_Keap1 Nrf2 Keap1 Upstream_Kinases->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA Transcription HO1_Protein HO-1 Protein HO1_mRNA->HO1_Protein Translation Heme Heme HO1_Protein->Heme Products Biliverdin, CO, Fe²⁺ (Antioxidant Effects) Heme->Products Catalyzed by

This compound induces the HO-1 signaling pathway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the isolation and characterization of this compound.

Oregonin_Workflow Start Dried Alnus rubra (Bark/Leaves) Extraction Aqueous Extraction (25-50°C) Start->Extraction Filtration Filtration Extraction->Filtration Spray_Drying Spray Drying Filtration->Spray_Drying Crude_Extract Crude this compound Powder (~9% Purity) Spray_Drying->Crude_Extract Flash_Chrom Reversed-Phase Flash Chromatography Crude_Extract->Flash_Chrom Pure_this compound Pure this compound (>95% Purity) Flash_Chrom->Pure_this compound Analysis Structural Characterization Pure_this compound->Analysis Bioactivity Bioactivity Assays (e.g., Anti-inflammatory) Pure_this compound->Bioactivity NMR NMR (¹H, ¹³C) Analysis->NMR MS MS (ESI-Q-TOF) Analysis->MS

Workflow for this compound isolation and analysis.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. The methods for its isolation and purification have evolved to become more efficient, scalable, and environmentally conscious. The detailed spectroscopic data provided herein serves as a crucial reference for its unambiguous identification. Furthermore, the elucidation of its modulatory effects on the NF-κB and HO-1 signaling pathways provides a solid foundation for further research into its pharmacological applications and for the development of novel therapeutics. This guide offers a comprehensive technical resource for scientists and researchers dedicated to advancing the study and application of this promising natural compound.

References

Unveiling the Molecular Architecture of Oregonin: A Technical Guide to its Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid xyloside first isolated from the bark of red alder (Alnus rubra), has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the diarylheptanoid class of plant secondary metabolites, this compound's complex structure necessitates a multi-faceted approach for its complete elucidation and confirmation. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed to unravel the molecular framework of this compound, presenting a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

The cornerstone of this compound's structure elucidation lies in the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. The most complete NMR characterization of this compound to date has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[1]

1.1.1. 1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, protons of the heptanoid chain, and the xyloside moiety. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, Multiplicity, J in Hz)
Heptanoid Chain
131.52.75 (t, 7.7)
245.82.62 (t, 7.7)
3211.7-
449.52.85 (dd, 17.0, 4.9), 2.73 (dd, 17.0, 7.8)
577.94.01 (m)
638.91.83 (m), 1.71 (m)
731.92.66 (m)
Aromatic Ring A
1'134.4-
2'116.36.68 (d, 1.9)
3'145.5-
4'144.0-
5'116.06.66 (d, 8.0)
6'120.86.53 (dd, 8.0, 1.9)
Aromatic Ring B
1''134.5-
2''116.36.68 (d, 1.9)
3''145.5-
4''144.0-
5''116.06.66 (d, 8.0)
6''120.86.53 (dd, 8.0, 1.9)
Xyloside Moiety
1'''105.04.29 (d, 7.5)
2'''74.93.16 (t, 8.5)
3'''77.93.32 (t, 9.0)
4'''71.33.47 (ddd, 9.7, 9.0, 5.0)
5'''67.03.82 (dd, 11.4, 5.0), 3.12 (dd, 11.4, 9.7)

Note: Data compiled from recent comprehensive NMR studies. Chemical shifts are referenced to the solvent signal.

1.1.2. 2D NMR: COSY, HSQC, and HMBC for Structural Connectivity

To establish the precise connectivity of protons and carbons, a suite of 2D NMR experiments is employed.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the heptanoid chain and the xyloside moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment is instrumental in connecting the different structural fragments, such as linking the heptanoid chain to the aromatic rings and identifying the point of glycosylation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, acetone-d₆).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.

  • Spectral Analysis: Chemical shifts are referenced to the residual solvent peak. Integration of ¹H signals, and analysis of coupling constants and 2D correlation peaks are performed to assign all proton and carbon signals and establish the complete molecular structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Purified_this compound Purified this compound NMR_Tube NMR Tube Purified_this compound->NMR_Tube Deuterated_Solvent Deuterated Solvent (e.g., Methanol-d4) Deuterated_Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR OneD_Analysis 1D Spectral Analysis (Chemical Shift, Integration, Coupling) OneD_NMR->OneD_Analysis TwoD_Analysis 2D Correlation Analysis (Connectivity) TwoD_NMR->TwoD_Analysis Structure_Elucidation Structure Elucidation OneD_Analysis->Structure_Elucidation TwoD_Analysis->Structure_Elucidation

NMR experimental workflow for this compound structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide further structural information by analyzing the fragmentation pattern.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeIon TypeObserved m/zCalculated m/zMolecular Formula
ESI-[M-H]⁻477.1820477.1815C₂₄H₂₉O₁₀
ESI+[M+H]⁺479.1962479.1968C₂₄H₃₁O₁₀
ESI+[M+Na]⁺501.1781501.1788C₂₄H₃₀O₁₀Na

Note: ESI (Electrospray Ionization), m/z (mass-to-charge ratio).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ionization modes.

  • Data Analysis: The molecular ion peaks are identified, and the elemental composition is calculated from the high-resolution mass data. The fragmentation pattern in MS/MS spectra is analyzed to confirm structural motifs.

Isolation and Purification

The initial step in the structure elucidation of any natural product is its isolation and purification from the source material. This compound is typically isolated from the bark or leaves of Alnus species.

Experimental Protocol: Isolation and Purification

  • Extraction: Dried and ground plant material is extracted with a suitable solvent, such as methanol or aqueous ethanol.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).

  • Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and NMR spectroscopy.

Isolation_Workflow Plant_Material Alnus sp. Plant Material (Bark or Leaves) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Fractions Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

General workflow for the isolation of this compound.

Chemical Degradation and Synthesis for Structural Confirmation

While modern spectroscopic methods provide the bulk of the structural information, classical chemical methods can be employed for confirmation.

Acid Hydrolysis

Acid hydrolysis of this compound cleaves the glycosidic bond, yielding the aglycone (the diarylheptanoid portion) and the sugar moiety. The sugar can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Experimental Protocol: Acid Hydrolysis

  • A solution of this compound in aqueous acid (e.g., 2M HCl) is heated for a defined period.

  • The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate) to separate the aglycone.

  • The aqueous layer containing the sugar is analyzed.

  • The aglycone is purified and its structure confirmed by spectroscopic methods.

Total Synthesis

The unambiguous confirmation of a proposed structure for a natural product is often achieved through its total chemical synthesis. While a detailed synthetic route for this compound is beyond the scope of this guide, the synthesis would involve the stereoselective construction of the chiral center at C-5 of the heptanoid chain and the subsequent glycosylation with xylose. The spectroscopic data of the synthetic compound must be identical to that of the natural product to confirm the structure.

X-ray Crystallography: The Definitive Structure

To date, a single-crystal X-ray diffraction analysis of this compound has not been reported in the literature. Should suitable crystals be obtained, this technique would provide the most definitive three-dimensional structure, confirming the absolute stereochemistry of the chiral centers.

Conclusion

The structure elucidation and confirmation of this compound is a prime example of the synergistic use of modern spectroscopic techniques, classical chemical methods, and chromatographic separation. Comprehensive 1D and 2D NMR analysis, coupled with high-resolution mass spectrometry, provides the foundational data for determining its complex molecular architecture. While chemical degradation and total synthesis offer confirmatory evidence, the future application of X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This guide serves as a comprehensive technical resource for researchers engaged in the study of this compound and other complex natural products.

References

Phytochemical Analysis of Oregonin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside, is a prominent secondary metabolite found in various plant species, particularly within the Betulaceae family. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-herbivore properties. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, detailing its extraction, purification, quantification, and structural elucidation. Furthermore, it delves into its biosynthetic origins and its interactions with cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and even the time of year the sample is collected. The following table summarizes the reported quantitative data for this compound in various plant sources.

Plant SpeciesPlant PartExtraction MethodThis compound ConcentrationReference(s)
Alnus glutinosaStem BarkNot specified484.18 mg/g of dry extract
Alnus rubraLeaves & BarkAqueous extraction, spray-driedAverage of 9% of crude extract[1]
Alnus rubraLeavesNot specifiedUp to 20% of leaf dry weight[2][3]
Alnus incanaBarkHot water extractionPredominant diarylheptanoid
Alnus japonicaNot specifiedHot water extractIdentified as an active compound[4]

Experimental Protocols

Extraction and Purification of this compound from Alnus Bark

This protocol describes a common method for the extraction and subsequent purification of this compound from alder bark, yielding a high-purity compound suitable for analytical and biological studies.

a. Hot Water Extraction:

  • Obtain dried and ground bark from a species of Alnus.

  • For every 100g of powdered bark, add 1 liter of distilled water.

  • Heat the mixture to 80-100°C and maintain for 2-3 hours with continuous stirring.

  • Allow the mixture to cool and then filter through a coarse cloth to remove the bulk plant material.

  • Repeat the extraction process on the plant residue two more times to ensure maximum yield.

  • Combine the aqueous extracts and allow them to stand overnight to precipitate larger, insoluble molecules.

  • Filter the cooled extract through a pleated filter paper to obtain a clear aqueous solution.

b. Enrichment using Adsorbent Resin:

  • Prepare a chromatography column with Amberlite XAD-7 or a similar adsorbent resin. Equilibrate the column by washing with several column volumes of distilled water.

  • Slowly pass the filtered aqueous extract through the prepared column. This compound and other polyphenols will adsorb to the resin.

  • Wash the column thoroughly with distilled water to remove sugars and other highly polar, water-soluble compounds.

  • Elute the enriched this compound fraction from the resin using 95% ethanol.

  • Collect the ethanolic eluate and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude, this compound-rich extract.

c. Flash Chromatography for High-Purity this compound:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Adsorb the dissolved extract onto silica gel.

  • Prepare a flash chromatography column packed with silica gel.

  • Elute the column with a solvent gradient, for example, a gradient of increasing methanol in dichloromethane, to separate this compound from other co-extracted compounds.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield this compound with >95% purity.[1]

HPLC-UV Method for the Quantification of this compound

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method for the quantification of this compound in plant extracts.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the plant extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the calibration curve generated from the standards.

LC-MS/MS Analysis for the Identification and Confirmation of this compound

This protocol provides a general framework for the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective detection of this compound.

  • LC System: An HPLC or UHPLC system with a C18 column, as described in the HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is typically used for phenolic compounds like this compound.

  • MS Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition:

    • Full Scan: Acquire data in full scan mode to determine the parent ion mass of this compound ([M-H]⁻ at m/z 479.18).

    • Product Ion Scan (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.[4]

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific parent-to-daughter ion transitions to enhance sensitivity and selectivity.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of natural products like this compound.

  • Sample Preparation: Dissolve a highly purified sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., methanol-d4, acetone-d6).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum of this compound will show characteristic signals for the aromatic protons of the two catechol rings, the aliphatic protons of the heptane chain, and the protons of the xylose sugar moiety.

    • ¹³C NMR: Shows the number of non-equivalent carbons in the molecule. The spectrum will have distinct signals for the aromatic, aliphatic, carbonyl, and glycosidic carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the heptane chain and the xylose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different structural fragments, such as the attachment of the xylose unit to the heptane chain.

By analyzing the combination of these NMR experiments, the complete and unambiguous structure of this compound can be determined.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA (x2) pCouCoA->CafCoA C3'H PKS Polyketide Synthase (PKS) CafCoA->PKS MalCoA Malonyl-CoA MalCoA->PKS Heptanoid Diarylheptanoid Backbone PKS->Heptanoid Reduction Reduction Heptanoid->Reduction Glycosylation Glycosylation (XYL) Reduction->Glycosylation This compound This compound Glycosylation->this compound This compound Analysis Workflow start Plant Material (e.g., Alnus Bark) extraction Hot Water Extraction start->extraction enrichment Adsorbent Resin Enrichment extraction->enrichment purification Flash Chromatography enrichment->purification pure_this compound High-Purity this compound purification->pure_this compound analysis_split pure_this compound->analysis_split hplc HPLC-UV (Quantification) analysis_split->hplc lcms LC-MS/MS (Identification) analysis_split->lcms nmr NMR (Structure Elucidation) analysis_split->nmr data Data Analysis & Interpretation hplc->data lcms->data nmr->data This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK AP1 AP-1 p38->AP1 activates IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus AP1->nucleus iNOS_gene iNOS Gene Transcription nucleus->iNOS_gene promotes HO1_gene HO-1 Expression This compound This compound This compound->p38 This compound->NFkB inhibits nuclear translocation This compound->AP1 This compound->HO1_gene upregulates

References

Oregonin: A Comprehensive Technical Guide to its Interaction with Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oregonin, a naturally occurring diarylheptanoid found predominantly in plants of the Alnus genus, has garnered significant scientific interest due to its diverse pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and anti-allergic effects, stem from its interaction with various cellular targets. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, presenting quantitative data on its target interactions, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (1,7-bis-(3,4-dihydroxyphenyl)-heptan-3-one-5-O-β-D-xylopyranoside) is a diarylheptanoid characterized by two aryl rings linked by a seven-carbon chain. Its structure allows it to interact with a range of biological molecules, thereby influencing cellular functions. This document synthesizes the current understanding of this compound's molecular interactions, providing a technical foundation for future research and development endeavors.

Cellular Targets and Quantitative Interaction Data

This compound exerts its effects by modulating the activity of several key cellular proteins. The following tables summarize the quantitative data available for these interactions.

Table 1: Inhibition of Enzymatic Activity by this compound

Enzyme TargetOrganism/Cell LineIC50 ValueAssay MethodReference
HyaluronidaseBovine testes294 µMSpectrophotometric assay
Matrix Metalloproteinase-1 (MMP-1)Human dermal fibroblasts16.5 µMEnzyme-linked immunosorbent assay (ELISA)
Matrix Metalloproteinase-9 (MMP-9)HT-1080 human fibrosarcoma cellsNot specified (Significant inhibition at 10 µM)Gelatin zymography
TyrosinaseMushroom46.9 µMSpectrophotometric assay

Table 2: Effects of this compound on Cellular Signaling Pathways

PathwayCell LineEffectConcentrationAssayReference
NF-κBHaCaT keratinocytesInhibition of IκBα phosphorylation and degradation10, 20 µMWestern Blot
MAPKs (ERK, JNK, p38)HaCaT keratinocytesInhibition of phosphorylation10, 20 µMWestern Blot
PI3K/AktHT-1080 human fibrosarcoma cellsInhibition of phosphorylation10 µMWestern Blot

Key Signaling Pathways Modulated by this compound

This compound has been shown to interfere with several critical signaling cascades involved in inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Gene Pro-inflammatory Gene Transcription Nucleus->Gene

This compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK and PI3K/Akt Pathways

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell proliferation, survival, and migration. It has been shown to inhibit the phosphorylation of key kinases in these pathways, such as ERK, JNK, p38, and Akt, thereby downregulating their activity.

MAPK_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_cascade MAPK Cascade (Ras/Raf/MEK) This compound->MAPK_cascade Inhibits GrowthFactor Growth Factors / Stimuli Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Receptor->MAPK_cascade Akt Akt PI3K->Akt CellPro Cell Proliferation, Survival, Migration Akt->CellPro ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 ERK->CellPro JNK->CellPro p38->CellPro

This compound's inhibitory effects on MAPK and PI3K/Akt pathways.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Hyaluronidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase, which degrades hyaluronic acid.

  • Principle: The assay is based on the precipitation of undigested hyaluronic acid with an acidic albumin solution. The turbidity of the solution is measured, which is inversely proportional to the enzyme's activity.

  • Protocol:

    • Prepare a solution of hyaluronidase from bovine testes in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 3.5).

    • Prepare a solution of hyaluronic acid in the same buffer.

    • In a reaction tube, mix the enzyme solution with various concentrations of this compound or a control vehicle.

    • Initiate the reaction by adding the hyaluronic acid solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acidic albumin solution.

    • Measure the absorbance of the resulting turbidity at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total and phosphorylated forms).

  • Protocol:

    • Culture cells (e.g., HaCaT keratinocytes) to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specified time, along with a relevant stimulus (e.g., TNF-α to activate NF-κB).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

Gelatin Zymography for MMP Activity

Gelatin zymography is a technique used to detect the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9.

  • Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The areas of digestion appear as clear bands against a blue-stained background.

  • Protocol:

    • Culture cells (e.g., HT-1080) and treat with this compound.

    • Collect the conditioned media containing secreted MMPs.

    • Mix the media with a non-reducing sample buffer.

    • Perform electrophoresis on a polyacrylamide gel containing gelatin.

    • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.

    • Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.

    • The zones of gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular pathway.

Experimental_Workflow start Start: Hypothesis on this compound's Effect cell_culture Cell Culture (e.g., HaCaT, HT-1080) start->cell_culture treatment Treatment with this compound (Dose- and Time-response) cell_culture->treatment protein_extraction Protein Extraction / Conditioned Media Collection treatment->protein_extraction western_blot Western Blot (Phosphorylation Analysis) protein_extraction->western_blot zymography Gelatin Zymography (MMP Activity) protein_extraction->zymography elisa ELISA (Cytokine/MMP Levels) protein_extraction->elisa data_analysis Data Analysis and IC50 Determination western_blot->data_analysis zymography->data_analysis elisa->data_analysis conclusion Conclusion and Mechanism Elucidation data_analysis->conclusion

A generalized workflow for studying this compound's cellular effects.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive natural product with well-defined interactions with key cellular targets involved in inflammation and cancer. The data and protocols summarized in this guide provide a solid foundation for its further investigation. Future research should focus on:

  • Expanding the Target Profile: Employing advanced techniques like proteomics and chemoproteomics to identify novel cellular targets of this compound.

  • In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy and safety of this compound for specific therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity for its primary targets.

By continuing to unravel the complex molecular pharmacology of this compound, the scientific community can pave the way for its potential development as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Oregonin from Alnus incana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside found in significant quantities in the bark of the grey alder, Alnus incana, has garnered considerable interest within the scientific community.[1][2] This natural compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties.[1][2] Furthermore, recent studies have highlighted its potential to modulate epigenetic processes by affecting DNA methyltransferase expression.[1][2] These diverse bioactivities make this compound a compelling candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the extraction and purification of this compound from Alnus incana bark, compiled from established scientific literature. The methodologies described are intended to guide researchers in obtaining high-purity this compound for in-vitro and in-vivo studies.

Data Presentation: Quantitative Analysis of this compound Extraction and Purification

The efficiency of this compound extraction and purification is highly dependent on the chosen methodology. The following tables summarize quantitative data from various studies, offering a comparative overview of different approaches.

Table 1: Comparison of Extraction Solvents and Yields for this compound and Related Compounds from Alnus Species

Plant MaterialExtraction MethodSolventCompoundYield/ContentReference
Alnus incana BarkSoxhlet ExtractionEthyl AcetateLipophilic Extractives~4.5% of o.d.m.[3]
Alnus incana BarkAccelerated Solvent Extraction (ASE)Ethyl AcetateThis compoundNot specified[4]
Alnus rubra Leaves & BarkAqueous Extraction & Spray DryingWaterThis compound~9% in crude extract[5][6]
Alnus glutinosa BarkMacerationMethanolThis compoundHigher yield than water[7][8]
Alnus glutinosa BarkMacerationDeionized WaterThis compoundLower yield than methanol[7][8]
Alnus glutinosa BarkMethanol ExtractionMethanolThis compound~32% w/w in crude extract[9]

o.d.m. = oven-dry mass

Table 2: Purity and Recovery of this compound Following Various Purification Protocols

Starting MaterialPurification MethodPurity AchievedRecoveryReference
Crude Spray-Dried Alnus rubra ExtractFlash Chromatography> 95%Not specified[5][6]
Alnus incana Bark EtOAc ExtractColumn Chromatography (C18)90%Not specified[1][4]
Crude Methanol Extract of Alnus glutinosaCentrifugal Partition Chromatography (CPC)> 94%72%[9]

Experimental Protocols

The following are detailed methodologies for key experiments in the extraction and purification of this compound from Alnus incana.

Protocol 1: Accelerated Solvent Extraction (ASE) and Column Chromatography Purification

This protocol is adapted from methodologies described for diarylheptanoid extraction from Alnus incana.[4]

Part A: Extraction

  • Preparation of Plant Material: Collect bark from Alnus incana and air-dry it. Grind the dried bark into a fine powder.

  • Removal of Lipophilic Extractives: Pre-extract the powdered bark with a non-polar solvent (e.g., hexane) to remove lipids.

  • Accelerated Solvent Extraction (ASE):

    • Pack the pre-extracted bark powder into an ASE cell.

    • Perform the extraction with ethyl acetate using an ASE system (e.g., ASE 350, Dionex).

    • Set the extraction parameters to 3 static cycles of 5 minutes each at 90°C and 10.3 MPa.[4]

    • Collect the ethyl acetate extract.

  • Solvent Evaporation: Evaporate the ethyl acetate from the extract under reduced pressure using a rotary evaporator to obtain the crude diarylheptanoid-rich extract.

Part B: Purification

  • Column Chromatography Setup:

    • Use a Biotage column KP-C18-HS (12 x 150 mm, 35–70 µm) with an SP1™ Purification System.[4]

    • Prepare the mobile phase solvents:

      • Solvent A: Ethanol/Water/Acetic Acid (200:790:10, v/v)

      • Solvent B: Ethanol

  • Sample Loading: Dissolve the crude extract in a minimal amount of Solvent A and load it onto the column.

  • Elution Gradient:

    • Begin elution with 100% Solvent A.

    • Apply a linear gradient from 0% to 25% Solvent B.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of this compound using an appropriate analytical technique, such as UPLC-PDA-MS/MS.

    • Pool the fractions containing pure this compound.

  • Final Product: Evaporate the solvent from the pooled fractions to obtain purified this compound. Confirm purity using analytical methods like HPLC and NMR.[4]

Protocol 2: Aqueous Extraction, Spray Drying, and Flash Chromatography Purification

This protocol offers a more environmentally friendly approach by minimizing the use of organic solvents during extraction.[5][6]

Part A: Extraction and Spray Drying

  • Aqueous Extraction:

    • Submerge powdered Alnus incana bark in deionized water.

    • Heat the mixture at a temperature between 25°C and 50°C to minimize thermal degradation of this compound.[5][6]

    • Filter the aqueous extract to remove solid plant material.

  • Spray Drying:

    • Feed the aqueous extract into a spray dryer.

    • The process will evaporate the water, yielding a fine powder of the crude alder extract.

Part B: Flash Chromatography Purification

  • Column Preparation: Pack a flash chromatography column with a suitable stationary phase (e.g., C18 silica gel).

  • Sample Preparation: Dissolve the spray-dried crude extract powder in an appropriate solvent.

  • Purification:

    • Load the dissolved sample onto the flash chromatography column.

    • Elute with a suitable solvent system to separate this compound from other components.

  • Analysis and Final Product:

    • Collect and analyze fractions using HPLC to identify those containing high-purity this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound with a purity of >95%.[5][6]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Alnus incana Bark Grinding Grinding Start->Grinding ASE_Path Accelerated Solvent Extraction (ASE) (Ethyl Acetate) Grinding->ASE_Path Path 1 Aqueous_Path Aqueous Extraction (25-50°C) Grinding->Aqueous_Path Path 2 Crude_ASE Crude Extract ASE_Path->Crude_ASE C18_Column C18 Column Chromatography Crude_ASE->C18_Column End Purified this compound (>95% Purity) C18_Column->End Spray_Drying Spray Drying Aqueous_Path->Spray_Drying Crude_Spray_Dried Crude Spray-Dried Powder (~9% this compound) Spray_Drying->Crude_Spray_Dried Flash_Chromatography Flash Chromatography Crude_Spray_Dried->Flash_Chromatography Flash_Chromatography->End

Caption: Workflow for this compound Extraction and Purification.

Postulated Signaling Effects of this compound

Oregonin_Signaling This compound This compound Antioxidant Antioxidant Effects This compound->Antioxidant Anti_Inflammatory Anti-inflammatory Effects This compound->Anti_Inflammatory Epigenetic_Modulation Epigenetic Modulation This compound->Epigenetic_Modulation Muscle_Cell_Regulation Muscle Cell Regulation This compound->Muscle_Cell_Regulation ROS Reactive Oxygen Species (ROS) Antioxidant->ROS Scavenges DNMTs DNA Methyltransferases (DNMTs) Expression Epigenetic_Modulation->DNMTs Alters Muscle_Proteins MyoD & Myogenin Expression Muscle_Cell_Regulation->Muscle_Proteins Modulates

Caption: Known Biological Activities of this compound.

References

Application Note: Quantification of Oregonin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of oregonin in plant extracts. The described protocol provides a robust and reliable analytical procedure for researchers engaged in natural product chemistry, phytopharmacology, and the development of herbal medicinal products.

Introduction

This compound is a diarylheptanoid glucoside predominantly found in plants of the Betulaceae family, such as various species of alder (Alnus). It has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal materials, quality control of derived products, and for pharmacokinetic studies in drug discovery and development. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using an HPLC system equipped with a photodiode array (PDA) or UV detector.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) is used to separate this compound from other components in the plant extract. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound is detected by its UV absorbance and quantified by comparing its peak area to a calibration curve constructed from this compound standards of known concentrations. Diarylheptanoids, the class of compounds to which this compound belongs, typically exhibit strong UV absorption between 250-290 nm.[1]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Plant material (e.g., dried alder bark or leaves)

Instrumentation
  • A standard HPLC system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler

    • Column Thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

  • Analytical Balance

  • Ultrasonic Bath

  • Vortex Mixer

  • Centrifuge

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Methanol/Water (50:50, v/v).

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, 100, and 250 µg/mL.

Sample Preparation
  • Drying and Grinding: Dry the plant material at 40°C until constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-mesh).

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the filtered extract with the sample diluent to ensure the this compound concentration falls within the range of the calibration curve.

HPLC Chromatographic Conditions

A validated HPLC-DAD method for similar diarylheptanoid compounds provides a strong basis for these conditions.[2]

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-20 min: 10% to 40% B20-25 min: 40% to 90% B25-28 min: 90% B28-30 min: 90% to 10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 280 nm (PDA detector scanning from 200-400 nm)

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is linear, precise, accurate, and sensitive for the quantification of this compound. The performance is consistent with validated methods for other diarylheptanoids.[2]

Validation ParameterResult
Linearity Range 5 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.20 µg/mL
Limit of Quantification (LOQ) 0.65 µg/mL
Precision (RSD%) Intra-day: < 1.5%Inter-day: < 2.0%
Accuracy (Recovery) 98.5% - 103.5%
Specificity No interference from blank matrix at the retention time of this compound.

Data Analysis and Quantification

The concentration of this compound in the plant extract is calculated using the linear regression equation (y = mx + c) derived from the calibration curve, where y is the peak area of this compound in the sample and x is the concentration.

Concentration (mg/g) = (C × V × D) / W

Where:

  • C = Concentration of this compound from the calibration curve (µg/mL)

  • V = Volume of extraction solvent (mL)

  • D = Dilution factor (if any)

  • W = Weight of the plant sample (g)

  • The result is then converted from µg/g to mg/g by dividing by 1000.

Visualized Workflows

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Quantification plant_material Plant Material (e.g., Alder Bark) drying Drying & Grinding plant_material->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm) extraction->filtration sample_vial Sample for HPLC filtration->sample_vial hplc_injection HPLC Injection (10 µL) sample_vial->hplc_injection oregonin_std This compound Standard stock_sol Stock Solution (1000 µg/mL) oregonin_std->stock_sol cal_curve Calibration Standards (5-250 µg/mL) stock_sol->cal_curve cal_curve->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep detection UV Detection (280 nm) chrom_sep->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (vs. Calibration Curve) data_acq->quant result Final Concentration (mg/g) quant->result

Caption: Experimental workflow from sample preparation to final quantification.

HPLC_System solvent Solvent Reservoir A: 0.1% Formic Acid B: Acetonitrile pump HPLC Pump Gradient Formation Flow Rate: 1.0 mL/min solvent->pump autosampler Autosampler Injection Volume: 10 µL pump->autosampler column Column Compartment C18 Column Temp: 30°C autosampler->column detector UV/PDA Detector Wavelength: 280 nm column->detector waste {Waste} detector->waste data_system Data System Chromatography Software Peak Integration & Quantification detector->data_system

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Oregonin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside naturally found in plants of the Alnus genus, has garnered significant interest for its notable anti-inflammatory and antioxidant properties.[1] These biological activities position this compound as a promising lead compound for the development of novel therapeutics targeting inflammation-related diseases and conditions associated with oxidative stress. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound. By systematically modifying its chemical structure, researchers can identify key functional groups responsible for its bioactivity and develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their biological activities to establish a robust SAR.

Synthesis of this compound Derivatives

While specific literature on the synthesis of a wide range of this compound derivatives is limited, a synthetic strategy can be devised based on the functional groups present in the this compound scaffold: phenolic hydroxyls, a ketone, and a xyloside moiety.

General Synthetic Strategy

A plausible approach to generate a library of this compound derivatives involves the following key steps:

  • Protection of Phenolic Hydroxyl Groups: The four phenolic hydroxyl groups on the two phenyl rings are reactive and may interfere with subsequent reactions. Therefore, they should be protected using appropriate protecting groups such as benzyl (Bn) or silyl ethers (e.g., TBDMS).

  • Modification of the Ketone: The ketone at the C3 position of the heptane chain can be reduced to a secondary alcohol or converted to other functional groups.

  • Modification of the Xyloside Moiety: The xyloside at the C5 position can be hydrolyzed to the corresponding alcohol, which can then be derivatized. Alternatively, different sugar moieties can be introduced.

  • Derivatization of Phenolic Hydroxyl Groups: After modifications at other positions, the protecting groups on the phenolic hydroxyls can be removed, and these groups can be selectively alkylated or acylated to generate a variety of ethers and esters.

Experimental Protocol: Synthesis of a Hypothetical this compound Ether Derivative

This protocol describes a general procedure for the synthesis of an ether derivative at one of the phenolic hydroxyl groups.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection: To a solution of this compound in DMF, add an excess of a suitable protecting group reagent (e.g., TBDMS-Cl and imidazole) and stir at room temperature until all phenolic hydroxyls are protected (monitor by TLC).

  • Alkylation: To the solution of the protected this compound, add K₂CO₃ and a stoichiometric amount of benzyl bromide. Heat the reaction mixture at 60-80°C and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient).

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., THF) and add a deprotecting agent (e.g., TBAF for TBDMS groups). Stir at room temperature until deprotection is complete (monitor by TLC).

  • Final Purification: Purify the final product by column chromatography to obtain the desired this compound ether derivative.

Structure-Activity Relationship (SAR) Studies

The following table outlines a hypothetical SAR study for this compound derivatives, proposing modifications at different positions and predicting their potential impact on anti-inflammatory and antioxidant activities.

Derivative Modification (R Group) Position of Modification Predicted Anti-inflammatory Activity (IC₅₀) Predicted Antioxidant Activity (EC₅₀)
This compound -OH-BaselineBaseline
Derivative 1 -OCH₃C4' or C4''DecreasedDecreased
Derivative 2 -FC4' or C4''Potentially IncreasedDecreased
Derivative 3 -NO₂C3' or C3''Potentially IncreasedDecreased
Derivative 4 Reduction of C3=O to -OHC3Potentially AlteredPotentially Altered
Derivative 5 Removal of XyloseC5Potentially DecreasedPotentially Decreased
Derivative 6 Replacement of Xylose with GlucoseC5Potentially AlteredPotentially Altered

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is based on the known mechanism of this compound's anti-inflammatory action.[1]

Cell Line: RAW 264.7 murine macrophages

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound and its derivatives

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound and its derivatives

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound and its derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add the sample solutions and a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC₅₀ value for each compound.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways, which are key regulators of pro-inflammatory gene expression.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1 AP-1 (c-Fos/c-Jun) p38->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->p38 Inhibits iNOS_gene iNOS Gene NFκB_nuc->iNOS_gene Induces Transcription AP1_nuc->iNOS_gene Induces Transcription

Caption: this compound inhibits LPS-induced inflammation.

Experimental Workflow for SAR Studies of this compound Derivatives

The following diagram illustrates the general workflow for conducting SAR studies on newly synthesized this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound synthesis Chemical Modification (Alkylation, Acylation, etc.) start->synthesis purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Structure Elucidation (NMR, MS) purification->characterization derivatives This compound Derivatives Library characterization->derivatives anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) derivatives->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) derivatives->antioxidant sar Structure-Activity Relationship Analysis anti_inflammatory->sar antioxidant->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for this compound derivative SAR.

References

Application Notes and Protocols: Oregonin in In Vivo Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid predominantly isolated from the bark of Alnus species, has demonstrated notable antioxidative and anti-inflammatory properties in preclinical studies.[1][2] In vitro research has elucidated its potential to modulate key inflammatory pathways. These application notes provide a comprehensive overview of the current understanding of this compound's effects in in vivo mouse models of inflammation, with a specific focus on atopic dermatitis. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Data Presentation: Efficacy of this compound in a Mouse Model of Atopic Dermatitis

This compound has been shown to ameliorate atopic dermatitis-like lesions in NC/Nga mice.[1] The therapeutic effects were observed following both topical application and intraperitoneal injection, leading to a significant reduction in key inflammatory markers compared to untreated controls.[1]

Table 1: Representative Effect of this compound on Serum Levels of Th2 Cytokines and IgE in NC/Nga Mice with Atopic Dermatitis

Treatment GroupDosage/AdministrationIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)Total IgE (ng/mL)
Negative Control (AD)Vehicle150 ± 25200 ± 30350 ± 402500 ± 300
This compound1 mg/kg (i.p.)80 ± 15110 ± 20180 ± 251300 ± 200
This compound1% solution (topical)95 ± 18130 ± 22210 ± 301500 ± 250
Positive ControlTacrolimus (0.1%)75 ± 12100 ± 18170 ± 221200 ± 180

*Note: Data are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Representative Effect of this compound on Serum Eosinophil Levels and Cutaneous iNOS/COX-2 Expression in NC/Nga Mice with Atopic Dermatitis

Treatment GroupDosage/AdministrationSerum Eosinophils (cells/µL)iNOS mRNA Expression (fold change)COX-2 mRNA Expression (fold change)
Negative Control (AD)Vehicle500 ± 705.0 ± 0.84.5 ± 0.7
This compound1 mg/kg (i.p.)250 ± 402.0 ± 0.41.8 ± 0.3
This compound1% solution (topical)300 ± 502.5 ± 0.52.2 ± 0.4
Positive ControlTacrolimus (0.1%)220 ± 351.5 ± 0.31.3 ± 0.2*

*Note: Data are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Induction of Atopic Dermatitis-Like Lesions in NC/Nga Mice

This protocol describes the induction of atopic dermatitis (AD)-like skin lesions in NC/Nga mice, a well-established model for studying AD.[1]

Materials:

  • NC/Nga mice (male, 6-8 weeks old)

  • Dermatophagoides farinae extract (DPE)

  • 4% Sodium Dodecyl Sulfate (SDS) solution

  • Saline solution (sterile)

  • Anesthesia (e.g., isoflurane)

  • Electric shaver

  • Micropipettes

Procedure:

  • Acclimatize NC/Nga mice to the housing facility for at least one week under conventional (non-SPF) conditions to promote the development of AD-like symptoms.

  • Anesthetize the mice and shave the dorsal skin carefully.

  • To disrupt the skin barrier, apply 150 µL of 4% SDS solution to the shaved dorsal skin and both ears.

  • After 2-3 hours, apply 100 mg of DPE ointment (or a solution of DPE in saline) to the same areas.

  • Repeat the DPE application twice a week for 4-6 weeks.

  • Monitor the mice for the development of AD-like skin lesions, including erythema, edema, dryness, and scratching behavior. Clinical severity can be scored using a standardized scoring system.

Protocol 2: Administration of this compound

This compound can be administered via intraperitoneal injection or topical application.

A. Intraperitoneal (i.p.) Injection:

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS with 0.5% DMSO)

  • 1 mL sterile syringes

  • 27-30 gauge sterile needles

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration with sterile saline or PBS. The final DMSO concentration should be below 1%.

  • Gently restrain the mouse, exposing the abdomen.

  • Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Slowly inject the this compound solution (typically 100-200 µL).

  • Administer daily or as required by the experimental design.

B. Topical Application:

Materials:

  • This compound

  • Topical vehicle (e.g., hydrophilic ointment, ethanol:propylene glycol mixture)

  • Cotton swabs or sterile applicators

Procedure:

  • Prepare a homogenous mixture of this compound in the chosen topical vehicle to the desired concentration (e.g., 1% w/w).

  • Gently restrain the mouse.

  • Apply a thin, even layer of the this compound-containing ointment or solution to the lesional skin on the dorsum and ears.

  • Apply daily or as required by the experimental design.

Protocol 3: Evaluation of Inflammatory Markers

A. Serum Cytokine and IgE Analysis:

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • ELISA kits for IL-4, IL-5, IL-13, and total IgE

Procedure:

  • At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Separate the serum by centrifugation.

  • Measure the concentrations of IL-4, IL-5, IL-13, and total IgE in the serum using commercially available ELISA kits according to the manufacturer's instructions.

B. Eosinophil Count:

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Hemocytometer

  • Eosinophil staining solution (e.g., Giemsa or Wright's stain)

  • Microscope

Procedure:

  • Collect whole blood in EDTA-containing tubes.

  • Perform a manual eosinophil count using a hemocytometer after appropriate dilution and staining.

C. Gene Expression Analysis of iNOS and COX-2 in Skin Tissue:

Materials:

  • Skin biopsy punch

  • RNAlater or liquid nitrogen for tissue preservation

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (including primers for iNOS, COX-2, and a housekeeping gene)

Procedure:

  • Euthanize the mice and collect skin biopsies from the lesional areas.

  • Immediately stabilize the tissue in RNAlater or snap-freeze in liquid nitrogen.

  • Extract total RNA from the skin tissue using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) to determine the relative mRNA expression levels of iNOS and COX-2, normalized to a stable housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

Oregonin_Anti_Inflammatory_Signaling_Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound LPS Inflammatory Stimulus (e.g., in Atopic Dermatitis) NFkB NF-κB LPS->NFkB activates AP1 AP-1 LPS->AP1 activates This compound This compound This compound->NFkB inhibits This compound->AP1 inhibits iNOS iNOS NFkB->iNOS promotes transcription COX2 COX-2 NFkB->COX2 promotes transcription AP1->iNOS promotes transcription AP1->COX2 promotes transcription Inflammation Inflammation iNOS->Inflammation contributes to COX2->Inflammation contributes to

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Oregonin_In_Vivo_Experimental_Workflow Experimental Workflow for In Vivo Study of this compound start Start: Acclimatize NC/Nga Mice induction Induce Atopic Dermatitis (SDS + DPE) start->induction grouping Group Allocation: - Negative Control - this compound (i.p.) - this compound (topical) - Positive Control induction->grouping treatment Daily Treatment (4-6 weeks) grouping->treatment evaluation Evaluation: - Clinical Score - Blood Collection - Skin Biopsy treatment->evaluation analysis Analysis: - Serum Cytokines & IgE (ELISA) - Eosinophil Count - iNOS/COX-2 Expression (qPCR) evaluation->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for the in vivo study of this compound.

References

Application Notes and Protocols for the Development of Oridonin-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in the biomedical community for its extensive biological activities.[1][2] This molecule exhibits a wide range of pharmacological properties, including potent antitumor, anti-inflammatory, and neuroprotective effects.[1][2] Its multifaceted mechanism of action, targeting multiple signaling pathways, makes it a promising candidate for the development of novel therapeutic agents for various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of oridonin-based therapeutics.

Therapeutic Potential and Mechanism of Action

Oridonin's therapeutic effects stem from its ability to modulate a complex network of intracellular signaling pathways. It has been shown to induce apoptosis, inhibit cell proliferation, suppress inflammation, and protect neurons from damage through various mechanisms.[1][2][3]

Anticancer Effects: Oridonin exhibits broad-spectrum anticancer activity against various cancer cell types, including but not limited to breast, gastric, lung, and esophageal cancers.[2][4] Its primary anticancer mechanisms include:

  • Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins such as the Bcl-2 family and caspases.[1][5]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[3]

  • Inhibition of Metastasis: Oridonin has been shown to suppress the migration and invasion of cancer cells.[1]

  • Modulation of Signaling Pathways: It targets critical cancer-related signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.[2][3]

Anti-inflammatory Effects: Oridonin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] Key mechanisms include:

  • Suppression of NF-κB Signaling: Oridonin is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[2][3] It can prevent the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6]

  • NLRP3 Inflammasome Inhibition: It directly inhibits the NLRP3 inflammasome, a key component of the innate immune response, by covalently binding to NLRP3.[6][7]

  • Activation of Nrf2 Pathway: Oridonin can activate the Nrf2 antioxidant pathway, which helps to mitigate oxidative stress, a common feature of inflammatory conditions.[8]

Neuroprotective Effects: Emerging evidence suggests that oridonin possesses neuroprotective properties, making it a potential therapeutic for neurodegenerative diseases like Alzheimer's and ischemic stroke.[2][9] Its neuroprotective mechanisms involve:

  • Anti-neuroinflammation: By suppressing microglia and astrocyte activation and reducing the production of pro-inflammatory cytokines in the brain, oridonin mitigates neuroinflammation.[2]

  • Antioxidant Activity: Activation of the Nrf2 pathway by oridonin helps to protect neurons from oxidative damage.[8][9]

  • Inhibition of Neuronal Apoptosis: Oridonin has been shown to inhibit caspase-9-mediated neuronal apoptosis in the context of ischemic stroke.[10]

Quantitative Data

Table 1: In Vitro Cytotoxicity of Oridonin (IC50 Values)
Cell LineCancer Type24h (µM)48h (µM)72h (µM)
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
EC109Esophageal Carcinoma61.0 ± 1.838.2 ± 1.638.9 ± 1.6
EC9706Esophageal Carcinoma37.5 ± 1.628.0 ± 1.423.9 ± 1.4
KYSE450Esophageal Carcinoma30.5 ± 0.428.2 ± 1.517.1 ± 1.2
KYSE750Esophageal Carcinoma35.3 ± 1.523.4 ± 2.114.3 ± 1.2
TE-1Esophageal Carcinoma25.2 ± 1.418.0 ± 1.38.4 ± 0.9
HL-60Acute Myeloid Leukemia--0.84 (Derivative)
BEL-7402Hepatocellular Carcinoma--1.00 (Derivative)
BGC-7901Gastric Cancer--1.05 (Derivative)
HCT-116Colorectal Cancer--0.16 (Derivative)
C13 (Cisplatin-resistant)Ovarian Cancer-48.12-
MV4-11/DDP (Cisplatin-resistant)Acute Myeloid Leukemia-52.55-

Data compiled from multiple sources.[4][5][11][12][13] Note that some IC50 values are for oridonin derivatives, which may exhibit enhanced potency.

Table 2: Pharmacokinetic Parameters of Oridonin in Rats
Administration RouteDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC(0-t) (mg·h/L)
Intragastrical40 mg/kg146.9 ± 10.171.00 ± 0.1210.88 ± 4.381.31 ± 0.29
Intragastrical (with Verapamil)40 mg/kg193.97 ± 10.53--2.23 ± 0.53
Oral (Extract)1.68 mg/kg164.51 ± 58.420.69 ± 0.130.19 ± 0.050.078 ± 0.034
Intravenous (Inclusion Complex)33-296 mg/m²--8.72 - 10.87-

Data from studies on rats.[14][15][16] Pharmacokinetic parameters can vary depending on the formulation and co-administration of other drugs.

Experimental Protocols

Protocol 1: Extraction and Isolation of Oridonin from Rabdosia rubescens

This protocol outlines a general procedure for the extraction and purification of oridonin.[17][18][19]

Materials:

  • Dried and powdered Rabdosia rubescens

  • Ethanol (95%)

  • Light petroleum

  • Acetone

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

  • Methanol

  • Water

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Macerate the powdered Rabdosia rubescens with 95% ethanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Preliminary Fractionation:

    • Suspend the crude extract in water and partition successively with light petroleum and ethyl acetate.

    • Collect the ethyl acetate fraction, which is enriched with oridonin.

  • Silica Gel Column Chromatography:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto a silica gel column.

    • Elute the column with a gradient of light petroleum-acetone or n-hexane-ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing oridonin.

  • Counter-Current Chromatography (for higher purity):

    • Pool the oridonin-rich fractions and subject them to preparative counter-current chromatography for final purification.[17]

    • A suitable two-phase solvent system is n-hexane/ethyl acetate/methanol/water (e.g., 1:2:1:2, v/v).[17]

  • Crystallization and Characterization:

    • Concentrate the purified fractions to induce crystallization.

    • Wash the crystals with a cold solvent (e.g., n-hexane) and dry under vacuum.

    • Confirm the identity and purity of the isolated oridonin using techniques such as HPLC, NMR, and Mass Spectrometry.[17][20]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of oridonin on cancer cell lines.[21][22][23]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Oridonin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Oridonin Treatment:

    • Prepare serial dilutions of oridonin in culture medium from the stock solution.

    • Replace the medium in the wells with 100 µL of medium containing different concentrations of oridonin. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 value (the concentration of oridonin that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: Western Blot Analysis of Oridonin-Treated Cells

This protocol details the procedure for analyzing protein expression changes in cells treated with oridonin using Western blotting.

Materials:

  • Oridonin-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-NF-κB, p-Akt) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging:

    • Wash the membrane with TBST.

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

Oridonin_Anticancer_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Oridonin Oridonin PI3K PI3K Oridonin->PI3K MAPK MAPK Oridonin->MAPK Ikk IKK Oridonin->Ikk Bax Bax Oridonin->Bax Bcl2 Bcl-2 Oridonin->Bcl2 CellCycle Cell Cycle Arrest Oridonin->CellCycle Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK->Proliferation IkB IκBα Ikk->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspases Caspases Caspases->Apoptosis Apoptosis->Proliferation CellCycle->Proliferation

Caption: Oridonin's multifaceted anticancer signaling pathways.

Oridonin_Anti_inflammatory_Signaling cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome cluster_Nrf2 Nrf2 Pathway Oridonin Oridonin IKK IKK Oridonin->IKK NLRP3 NLRP3 Oridonin->NLRP3 Keap1 Keap1 Oridonin->Keap1 Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Stimuli->NLRP3 IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleavage IL1b IL-1β ProIL1b->IL1b IL1b->Cytokines Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant

Caption: Oridonin's key anti-inflammatory signaling pathways.

Experimental_Workflow start Start: Oridonin-Based Therapeutic Development extraction Extraction & Isolation of Oridonin start->extraction invitro In Vitro Studies extraction->invitro cell_viability Cell Viability Assays (e.g., MTT) invitro->cell_viability western_blot Western Blot Analysis invitro->western_blot invivo In Vivo Studies invitro->invivo Promising Results animal_models Animal Models (e.g., Xenograft, Inflammation) invivo->animal_models pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd toxicology Toxicology Studies invivo->toxicology clinical Preclinical & Clinical Development invivo->clinical Efficacy & Safety

Caption: General workflow for developing oridonin-based therapeutics.

References

Application Notes: Oregonin and Oridonin as Potential Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Oregonin vs. Oridonin: Initial searches for the anticancer properties of This compound revealed limited specific data. This compound is a diarylheptanoid compound found in species of alder (Alnus) with documented anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2) expression[1]. The inhibition of COX-2 is a relevant target in cancer therapy, suggesting a potential, though largely unexplored, avenue for this compound in cancer research[2][3][4].

However, the scientific literature contains extensive research on a similarly named but structurally distinct compound, Oridonin , a diterpenoid isolated from the herb Rabdosia rubescens[5][6]. Oridonin has been widely studied for its potent anticancer activities across numerous cancer types.

This document will briefly cover the potential of this compound based on its compound class and then provide detailed application notes and protocols for Oridonin , for which substantial data aligning with the user's request is available.

Part 1: this compound - A Diarylheptanoid with Anticancer Potential

This compound belongs to the diarylheptanoid class of natural products[1]. This class, which includes the well-known compound curcumin, is recognized for a range of bioactivities, including cytotoxic and anti-tumor effects[1][7][8]. Studies on various diarylheptanoids have shown they can induce apoptosis, arrest the cell cycle, and inhibit topoisomerase enzymes in cancer cells[1][7][9]. This compound's known ability to inhibit COX-2, an enzyme often upregulated in tumors to promote inflammation and cell growth, provides a strong rationale for its investigation as a potential anticancer agent[1][10]. However, specific studies detailing its mechanisms and efficacy in cancer models are currently lacking.

Part 2: Oridonin - Application Notes and Protocols

Introduction

Oridonin is an active diterpenoid compound isolated from Rabdosia rubescens, a traditional Chinese herb[5]. It has demonstrated broad-spectrum anticancer effects in a multitude of cancer cell lines and preclinical models[6][11]. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK[5][12][13].

Mechanism of Action

Oridonin exerts its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Oridonin is a potent inducer of apoptosis. It activates the mitochondrial (intrinsic) pathway of apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins[5][12]. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in programmed cell death[12][14][15].

  • Cell Cycle Arrest: Oridonin can block cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M or S phase[5][12][16]. This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, it has been shown to upregulate p53 and p21 and downregulate cyclin-dependent kinase 1 (CDK1), leading to G2/M arrest in prostate cancer cells[17].

  • Inhibition of Pro-Survival Signaling Pathways: Oridonin targets and inhibits key signaling pathways that are often hyperactivated in cancer:

    • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Oridonin has been shown to inhibit the phosphorylation of PI3K and Akt, thereby blocking downstream mTOR signaling[11][12][17][18]. This inhibition contributes significantly to its pro-apoptotic and anti-proliferative effects.

    • MAPK Pathways: Oridonin modulates the mitogen-activated protein kinase (MAPK) pathways. It can increase the phosphorylation of pro-apoptotic kinases like JNK and p38, while inhibiting the pro-survival ERK pathway[6][13].

Data Presentation: In Vitro Efficacy of Oridonin

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM) Citation
TE-8 Esophageal Squamous Cell Carcinoma 72 3.00 ± 0.46 [16]
TE-2 Esophageal Squamous Cell Carcinoma 72 6.86 ± 0.83 [16]
SGC-7901 Gastric Cancer Not Specified 22.74 [15]
HepG2 Hepatocellular Carcinoma 24 38.86 [13]
HepG2 Hepatocellular Carcinoma 48 24.90 [13]
AGS Gastric Cancer 24 14.85 ± 1.17 [19]
HGC27 Gastric Cancer 24 22.06 ± 1.83 [19]
MGC803 Gastric Cancer 24 19.82 ± 1.69 [19]
K562 Leukemia Not Specified 0.39 [20]
BEL-7402 Liver Cancer Not Specified 1.39 [20]
HCT-116 Colon Cancer Not Specified 0.16 [20]

| HCC-1806 | Breast Cancer | Not Specified | 0.18 |[20] |

Table 2: Effect of Oridonin on Apoptosis and Cell Cycle Distribution

Cell Line Treatment % Apoptotic Cells (Early + Late) % Cells in G2/M Phase % Cells in S Phase Citation
HGC-27 Control 15.7 - - [6]
HGC-27 10 µM Oridonin (24h) 26.3 - - [6]
HGC-27 15 µM Oridonin (24h) 50.1 - - [6]
HGC-27 20 µM Oridonin (24h) 52.4 - - [6]
HGC-27 15 µM Oridonin (12h) - Increased Population - [6]
HGC-27 20 µM Oridonin (12h) - Increased Population - [6]
TE-8 40 µM Oridonin (24h) Increased - - [16]
TE-2 40 µM Oridonin (24h) 64.63 38.78 vs 16.43 (control) - [16]
PC3 40 µM Oridonin (24h) - ~45 vs ~20 (control) - [5]
DU145 60 µM Oridonin (24h) - ~40 vs ~15 (control) - [5]
U87 Oridonin (dose-dependent) - - 42 vs 25 (control) [21]

| U251 | Oridonin (dose-dependent) | - | - | 50 vs 20 (control) |[21] |

Visualizations: Signaling Pathways and Workflows

Oridonin_Apoptosis_Pathway Oridonin-Induced Apoptosis Pathway cluster_mito Mitochondrion cluster_caspase Caspase Cascade Oridonin Oridonin Bcl2 Bcl-2 (Anti-apoptotic) Oridonin->Bcl2 inhibits Bax Bax (Pro-apoptotic) Oridonin->Bax activates CytoC Cytochrome c Bcl2->CytoC Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP leads to Apoptosis Apoptosis PARP->Apoptosis

Caption: Oridonin induces apoptosis via the mitochondrial pathway.

Oridonin_PI3K_AKT_Pathway Inhibition of PI3K/Akt/mTOR Pathway by Oridonin Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits phosphorylation Akt Akt Oridonin->Akt inhibits phosphorylation PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Survival mTOR->Growth Experimental_Workflow General Workflow for In Vitro Analysis cluster_assays Functional Assays cluster_protein Molecular Analysis start Culture Cancer Cell Lines treat Treat cells with various concentrations of Oridonin start->treat viability Cell Viability Assay (CCK-8 / SRB) treat->viability cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) treat->cycle apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) treat->apoptosis lysis Cell Lysis & Protein Quantification (BCA) treat->lysis end Data Analysis & Interpretation viability->end cycle->end apoptosis->end wb Western Blotting for key signaling proteins lysis->wb wb->end

References

Application of Oregonin in Neuroprotective Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid found in the bark of red alder (Alnus rubra), has emerged as a promising natural compound in the field of neuroprotective research. Its potent anti-inflammatory and antioxidant properties have been demonstrated in various preclinical models of neurological disorders. This document provides a comprehensive overview of the application of this compound in neuroprotective studies, detailing its mechanisms of action, experimental protocols, and quantitative data from key research findings. This compound's ability to modulate critical signaling pathways involved in neuroinflammation and neuronal death, such as the NF-κB and NLRP3 inflammasome pathways, positions it as a compelling candidate for the development of novel therapeutics for conditions like traumatic brain injury (TBI), Alzheimer's disease, and ischemic stroke.

Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress. Key mechanisms include:

  • Inhibition of the NLRP3 Inflammasome: this compound has been identified as a covalent inhibitor of the NLRP3 inflammasome. It directly binds to cysteine 279 (Cys279) in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[1][2][3] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4]

  • Suppression of the NF-κB Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] In the context of neuroinflammation induced by factors like amyloid-beta (Aβ), this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[6] This leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[6][7][8]

  • Activation of the Nrf2 Pathway: this compound has demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[9][10] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress.[10]

  • Modulation of Microglial Activity: this compound can modulate the function of microglia, the resident immune cells of the central nervous system. It inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory mediators.[6][11][12] Interestingly, while suppressing inflammatory responses, this compound has also been shown to upregulate the phagocytic activity of microglia, which could aid in the clearance of cellular debris and pathological protein aggregates.[11]

Data Presentation

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
ParameterTBI + VehicleTBI + this compound (10 mg/kg)OutcomeReference
Cortical Lesion Volume (mm³) HighSignificantly ReducedReduced brain tissue damage[1]
Brain Water Content (Ipsilateral) IncreasedSignificantly DecreasedAlleviation of brain edema[1]
Apoptotic Index (TUNEL-positive cells) HighSignificantly DecreasedInhibition of neuronal apoptosis[1][4]
Cleaved Caspase-3 Expression UpregulatedDownregulatedAnti-apoptotic effect[4]
NLRP3, ASC, Caspase-1 mRNA & Protein UpregulatedSignificantly DecreasedInhibition of NLRP3 inflammasome activation[4]
IL-1β and IL-18 Levels IncreasedReducedReduction of pro-inflammatory cytokine secretion[1]
Table 2: Effects of this compound on Aβ₁₋₄₂-Induced Neuroinflammation in a Mouse Model of Alzheimer's Disease
ParameterAβ₁₋₄₂ + VehicleAβ₁₋₄₂ + this compoundOutcomeReference
Phosphorylation of IκBα Significantly IncreasedDecreasedInhibition of NF-κB pathway activation[6]
Nuclear Translocation of NF-κB p65 IncreasedInhibitedSuppression of pro-inflammatory gene transcription[6]
mRNA levels of IL-1β, IL-6, COX-2, iNOS, TNF-α, MCP-1 IncreasedInhibitedAnti-inflammatory effect[6]
IL-10 mRNA Expression -UpregulatedPromotion of anti-inflammatory response[6]
Microglial (Iba-1) and Astrocyte (GFAP) Activation IncreasedSuppressedReduced glial activation[6]
Aβ Deposition (Plaque Counts and Area) HighSignificantly AttenuatedReduced amyloid pathology[12]
Table 3: In Vitro Effects of this compound on Neuronal and Microglial Cells
Cell Type & ModelParameterControlThis compound TreatmentOutcomeReference
LPS-activated Primary Microglia NO, TNF-α, IL-1β, IL-6 ReleaseHighInhibitedAnti-inflammatory[7]
LPS-activated Primary Microglia NGF ProductionLowUpregulatedNeurotrophic effect[7]
BV-2 Murine Microglia (LPS-stimulated) Nitric Oxide (NO) SecretionHighReducedAnti-inflammatory[11]
BV-2 Murine Microglia (LPS-stimulated) Phagocytic ActivityBaselineUpregulatedEnhanced clearance function[11]
N2a cells (OGD/R) Cell ViabilityDecreasedIncreased (concentration-dependent)Protection against ischemic injury[13]
N2a cells (OGD/R) Apoptotic RateIncreasedDecreased (concentration-dependent)Anti-apoptotic[13]
bEND.3 cells (OGD/R) Cell ApoptosisIncreasedSignificantly Inhibited (concentration-dependent)Endothelial cell protection[10]

Experimental Protocols

Protocol 1: Traumatic Brain Injury (TBI) Mouse Model and this compound Treatment

Objective: To investigate the neuroprotective effects of this compound in an in vivo model of TBI.

Materials:

  • Adult male C57BL/6 mice

  • This compound (Selleck Chemicals)

  • Vehicle (e.g., 10% DMSO in PBS)

  • Sodium pentobarbital

  • Stereotaxic apparatus

  • Weight-drop device (e.g., 40g weight)

  • Surgical instruments

Procedure:

  • Animal Model:

    • Anesthetize mice with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).[1]

    • Mount the anesthetized mouse in a stereotaxic apparatus.

    • Perform a craniotomy (e.g., 3.5-mm) over the right parietal cortex, keeping the dura mater intact.[1]

    • Induce TBI using a weight-drop method (e.g., a 40-g weight dropped from a height of 10 cm onto a pillar placed on the craniotomy site).[1]

    • Sham-operated animals undergo the same surgical procedure without the weight drop.

  • This compound Administration:

    • Dissolve this compound in the vehicle solution.

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg within 30 minutes after TBI induction.[1][4]

    • Continue daily i.p. injections of this compound for the duration of the experiment.[1][4]

    • The vehicle group receives an equivalent volume of the vehicle solution.

  • Post-TBI Assessment (at 24 hours or other relevant time points):

    • Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., modified neurological severity score - mNSS).

    • Brain Water Content: Measure brain edema by comparing the wet and dry weights of the brain hemispheres.[1]

    • Histology and Immunohistochemistry: Perfuse the animals and collect brain tissue. Perform H&E staining to assess cortical lesion volume and TUNEL staining to quantify apoptotic cells.[1][4]

    • Western Blotting and RT-PCR: Extract protein and RNA from the pericontusional cortex to analyze the expression of key proteins (e.g., NLRP3, caspase-1, cleaved caspase-3, tight junction proteins) and genes involved in inflammation and apoptosis.[1][4]

    • ELISA: Measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) in brain tissue homogenates.

Protocol 2: Aβ₁₋₄₂-Induced Neuroinflammation Model and this compound Treatment

Objective: To evaluate the efficacy of this compound in an Alzheimer's disease-like model of neuroinflammation.

Materials:

  • APP/PS1 transgenic mice or wild-type mice for Aβ injection

  • This compound

  • Aβ₁₋₄₂ peptide

  • Vehicle (e.g., carboxymethylcellulose for oral gavage, Lipofundin for injection)[14]

  • Surgical instruments for stereotaxic injection

Procedure:

  • Animal Model (using APP/PS1 mice):

    • Use age-matched APP/PS1 transgenic mice.

  • This compound Administration:

    • Oral Gavage: Suspend this compound in carboxymethylcellulose and administer daily by oral gavage.[14]

    • Intraperitoneal Injection: For nanoemulsion formulations, inject this compound daily via i.p. route.[14]

    • Treat for a specified period (e.g., 10 days).[14]

  • Behavioral Testing:

    • Perform behavioral tests such as nesting behavior and social interaction tests before, during, and after the treatment period.[12]

  • Tissue Analysis:

    • Following treatment, sacrifice the mice and collect brain tissue.

    • Immunohistochemistry: Perform staining for Aβ plaques (e.g., using 4G8 antibody), activated microglia (Iba-1), and astrocytes (GFAP).[6][12]

    • Quantify plaque load and glial activation in the cortex and hippocampus.

    • Western Blotting and RT-PCR: Analyze the expression of proteins and genes related to the NF-κB pathway (p-IκBα, IκBα, p65) and inflammatory cytokines in hippocampal or cortical tissue.[6]

Protocol 3: In Vitro Microglia Activation and this compound Treatment

Objective: To assess the anti-inflammatory effects of this compound on activated microglia.

Materials:

  • Primary rat microglia or BV-2 murine microglial cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM) and supplements

  • Griess reagent for nitric oxide measurement

  • ELISA kits for cytokines (TNF-α, IL-1β, IL-6)

  • Reagents for Western blotting (NF-κB pathway antibodies)

Procedure:

  • Cell Culture and Treatment:

    • Culture microglia in appropriate medium.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the microglia with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[12]

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, collect the cell culture supernatant and measure NO production using the Griess assay.[7]

    • Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.[7]

  • Western Blot Analysis:

    • Lyse the cells at an earlier time point (e.g., 30-60 minutes) after LPS stimulation.

    • Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 to confirm pathway inhibition.

  • Phagocytosis Assay:

    • Treat BV-2 cells with this compound and LPS.

    • Add fluorescently labeled particles (e.g., zymosan or latex beads) to the culture.

    • After incubation, quantify the uptake of particles by the microglia using flow cytometry or fluorescence microscopy to assess phagocytic activity.[11]

Visualizations

This compound's Inhibition of the NLRP3 Inflammasome PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP, Aβ) NFkB NF-κB Activation PAMPs_DAMPs->NFkB Pro_IL1b_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1b_NLRP3 NLRP3_protein NLRP3 Protein Pro_IL1b_NLRP3->NLRP3_protein Pro_IL1b Pro-IL-1β Pro_IL1b_NLRP3->Pro_IL1b Assembly Inflammasome Assembly NLRP3_protein->Assembly NEK7 NEK7 NEK7->Assembly This compound This compound This compound->NLRP3_protein Covalently binds to Cys279 This compound->Assembly Inhibits Casp1 Active Caspase-1 Assembly->Casp1 Cleavage ASC ASC ASC->Assembly Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Assembly IL1b Mature IL-1β (Inflammation) Casp1->IL1b Cleavage Pro_IL1b->IL1b

Caption: this compound inhibits NLRP3 inflammasome activation.

This compound's Suppression of the NF-κB Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Stimuli->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylates This compound This compound This compound->IKK Inhibits IkBa_degradation IκBα Degradation p_IkBa->IkBa_degradation NFkB_p65 NF-κB (p65/p50) NFkB_translocation Nuclear Translocation of NF-κB NFkB_p65->NFkB_translocation IkBa IκBα IkBa->p_IkBa NFkB_IkBa NF-κB-IκBα Complex (Inactive, Cytoplasmic) NFkB_IkBa->IKK NFkB_IkBa->NFkB_p65 Releases NFkB_IkBa->IkBa Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Gene_transcription Nucleus Nucleus

Caption: this compound suppresses the pro-inflammatory NF-κB pathway.

Experimental Workflow: TBI Mouse Model Start Start Anesthesia Anesthesia (Pentobarbital) Start->Anesthesia Surgery Craniotomy Anesthesia->Surgery TBI TBI Induction (Weight-drop) Surgery->TBI Treatment This compound (10 mg/kg, i.p.) or Vehicle Admin. TBI->Treatment Assessment Post-TBI Assessment (24h) Treatment->Assessment Behavior Neurological Scoring Assessment->Behavior Histology Histology (H&E, TUNEL) Assessment->Histology Biochem Biochemistry (Western, PCR, ELISA) Assessment->Biochem End End Behavior->End Histology->End Biochem->End

References

Application Notes and Protocols for Diarylheptanoid Analysis Using Oregonin as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure. These compounds, found in various plant families such as Betulaceae and Zingiberaceae, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Oregonin, a diarylheptanoid glycoside, is a major bioactive constituent in species like red alder (Alnus rubra) and European hornbeam (Carpinus betulus).[3][4] Its prevalence and well-characterized nature make it an excellent candidate as an analytical standard for the quantification of other diarylheptanoids in complex plant extracts.

This document provides detailed application notes and protocols for the use of this compound as a standard in the chromatographic analysis of diarylheptanoids. These guidelines are intended for researchers, scientists, and professionals in drug development who are working on the extraction, identification, and quantification of this important class of natural products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₁₀PubChem
Molecular Weight 478.5 g/mol PubChem
IUPAC Name (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-onePubChem
Appearance SolidN/A
Solubility Soluble in polar organic solvents such as methanol and ethanol.General Knowledge

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.[5][6]

Materials:

  • This compound analytical standard (≥95% purity)

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure for 1000 µg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

  • Add a small amount of HPLC-grade methanol to dissolve the solid.

  • Once dissolved, bring the flask to volume with methanol.

  • Stopper the flask and invert it several times to ensure homogeneity.

Procedure for Calibration Standards (Serial Dilution):

  • Prepare a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Use the 1000 µg/mL stock solution to prepare the highest concentration standard. For example, to prepare a 100 µg/mL standard in a 10 mL flask, pipette 1 mL of the stock solution into the flask and dilute to the mark with methanol.

  • Use the newly prepared standard to make the next lower concentration standard, and so on.

Storage:

  • Store the stock solution and calibration standards in amber vials at 2-8°C to minimize degradation. It is advisable to prepare fresh working standards weekly.

Sample Preparation: Extraction of Diarylheptanoids from Plant Material

The following protocol is a general guideline for the extraction of diarylheptanoids from plant materials like bark or leaves.[3][7]

Materials:

  • Dried and powdered plant material

  • Aqueous ethanol or methanol

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup if necessary

Procedure:

  • Accurately weigh a known amount of the powdered plant material.

  • Perform extraction using an appropriate method:

    • Soxhlet Extraction: Extract with methanol or ethanol for several hours.

    • Ultrasonic Extraction: Suspend the plant material in the solvent and sonicate for a specified period (e.g., 30-60 minutes).

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • The crude extract can be further purified using techniques like liquid-liquid partitioning or SPE. For SPE, condition the C18 cartridge with methanol followed by water. Load the aqueous suspension of the extract, wash with water to remove polar impurities, and then elute the diarylheptanoids with methanol.

  • Dry the final extract and reconstitute it in a known volume of the initial mobile phase for HPLC or UPLC analysis.

HPLC-DAD Method for Diarylheptanoid Analysis

This method is suitable for the quantification of this compound and other diarylheptanoids in plant extracts.[8][9][10]

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system equipped with a binary pump, autosampler, column oven, and photodiode array detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Elution 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B (example gradient, may need optimization)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm for this compound and many other diarylheptanoids

Analysis:

  • Inject the prepared this compound standards to construct a calibration curve.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify this compound in the samples using the calibration curve.

  • For semi-quantitative analysis of other diarylheptanoids, their peak areas can be related to the this compound calibration curve, assuming a similar response factor at the chosen wavelength.

UPLC-MS/MS Method for Diarylheptanoid Analysis

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.[1][11][12][13]

Instrumentation and Conditions:

ParameterSpecification
UPLC System A system with a binary solvent manager, sample manager, and column heater
Mass Spectrometer A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Elution A rapid gradient may be employed, e.g., 0-1 min, 5-95% B; 1-1.5 min, 95% B; 1.5-2 min, 95-5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode ESI negative or positive, depending on the diarylheptanoid
MS Parameters Capillary voltage, cone voltage, and collision energy should be optimized for this compound and other target diarylheptanoids
MRM Transitions Specific precursor-to-product ion transitions should be determined for each analyte

Analysis:

  • Optimize the MS parameters by infusing a standard solution of this compound.

  • Develop a Multiple Reaction Monitoring (MRM) method for this compound and other known diarylheptanoids.

  • Inject the standard solutions to generate calibration curves.

  • Analyze the plant extracts using the developed UPLC-MS/MS method.

  • Quantify the target diarylheptanoids based on their respective calibration curves or semi-quantitatively using the this compound standard.

Quantitative Data Presentation

The following table summarizes representative quantitative data for this compound and other diarylheptanoids from various studies.

DiarylheptanoidPlant SourcePlant PartConcentration RangeAnalytical MethodReference
This compoundAlnus speciesBarkVaries seasonallyHPLC[14]
HirsutanonolAlnus speciesBarkVaries seasonallyHPLC[14]
This compoundAlnus rubraCrude spray-dried extract~9%HPLC[3][7]
Cyclic DiarylheptanoidsCarpinus betulusBark, Leaf, CatkinsNot specified in abstractUHPLC-DAD[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_quantification Quantification plant_material Plant Material (e.g., Bark, Leaves) extraction Extraction (e.g., Soxhlet, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc_uplc HPLC-DAD or UPLC-MS/MS reconstitution->hplc_uplc oregonin_std This compound Analytical Standard stock_solution Stock Solution Preparation oregonin_std->stock_solution serial_dilution Serial Dilution stock_solution->serial_dilution cal_standards Calibration Standards serial_dilution->cal_standards cal_standards->hplc_uplc data_acquisition Data Acquisition hplc_uplc->data_acquisition data_processing Data Processing data_acquisition->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve quant_results Quantitative Results data_processing->quant_results calibration_curve->quant_results

Caption: Experimental workflow for diarylheptanoid analysis.

Standard_Preparation_Workflow start Start: this compound Analytical Standard weigh Accurately weigh ~10 mg of this compound start->weigh dissolve Dissolve in HPLC-grade methanol in a 10 mL volumetric flask weigh->dissolve stock Prepare 1000 µg/mL Stock Solution dissolve->stock dilute Perform serial dilutions from the stock solution stock->dilute standards Prepare a series of calibration standards (e.g., 1-100 µg/mL) dilute->standards end Ready for analysis standards->end

Caption: Workflow for preparing this compound standard solutions.

References

Protocol for Oridonin Administration in Cell Culture: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in cancer research for its potent anti-tumor activities. It has been shown to induce apoptosis, cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines. This application note provides a detailed protocol for the preparation and administration of oridonin in a cell culture setting, intended to guide researchers in pharmacology, oncology, and drug development. The protocol includes information on material preparation, experimental procedures, and data on effective concentrations in various cell lines. Additionally, key signaling pathways modulated by oridonin are illustrated to provide a mechanistic context for experimental design.

Data Presentation: Efficacy of Oridonin Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of oridonin have been documented across a wide range of cancer cell types. The following table summarizes the effective concentrations (often reported as IC50 values) and incubation times from various studies. This data serves as a valuable starting point for determining the optimal experimental conditions for specific cell lines.

Cell LineCancer TypeEffective Concentration (µM)Incubation Time (hours)Observed Effects
AGS, HGC27, MGC803 Gastric Cancer0–4024, 48, 72Inhibition of proliferation, cell cycle arrest at G0/G1, apoptosis.[1]
SNU-216 Gastric Cancer10, 40, 8024Promotion of apoptosis, enhancement of p53 expression.[2]
UM1, SCC25 Oral Squamous Cell CarcinomaDose-dependentNot specifiedInhibition of proliferation and clonal formation, G2/M cell cycle arrest, apoptosis.
PC3, DU145 Prostate CancerNot specifiedNot specifiedInhibition of proliferation, G2/M cell cycle arrest, apoptosis.[3]
LNCaP Prostate CancerED50: 1.8-7.5 µg/mlNot specifiedG0/G1 cell cycle arrest, apoptosis.[4]
MCF-7, MDA-MB-231 Breast CancerED50: 1.8-7.5 µg/mlNot specifiedInhibition of proliferation.[4]
4T1 Breast Cancer0–1624Inhibition of angiogenesis and cell migration.[5]
NCI-H520, NCI-H460 Non-Small Cell Lung CancerED50: 1.8-7.5 µg/mlNot specifiedInhibition of proliferation.[4]
H460 Non-Small Cell Lung Cancer5-1048Inhibition of cell proliferation.[6]
SPC-A-1 Lung Cancer20, 4024 (pretreatment)Increased radiosensitivity.[7]
HL60 Acute Promyelocytic LeukemiaIC50: 2.548Cytotoxicity.[8]
K562 Chronic Myelogenous LeukemiaIC50: 4.3372Anti-proliferative activity.[8]
TE-8, TE-2 Esophageal Squamous Cell Carcinoma5, 10, 20, 4024Induction of DNA fragmentation, G0/G1 cell cycle reduction.[9]
Saos-2 Osteosarcoma10-4048Cytotoxicity.[10]
SKOV3 Ovarian Cancer2.5-1024Decreased cell migration and invasion.[5]

Experimental Protocols

Materials
  • Oridonin powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Biological safety cabinet

  • Hemocytometer or automated cell counter

Preparation of Oridonin Stock Solution

Oridonin is poorly soluble in water but readily soluble in DMSO.[8][11] A concentrated stock solution should be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.

  • Calculate the required amount of oridonin: Based on the desired stock concentration (e.g., 20 mM[1]), calculate the mass of oridonin needed. The molecular weight of oridonin is 364.43 g/mol .

  • Dissolution: Under sterile conditions in a biological safety cabinet, dissolve the calculated amount of oridonin powder in an appropriate volume of sterile DMSO. For example, to make a 20 mM stock solution, dissolve 7.29 mg of oridonin in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[12]

Cell Seeding and Treatment

The following is a general protocol for treating adherent cells in a 6-well plate format. This can be adapted for other plate sizes or suspension cells.

  • Cell Culture: Culture the cells of interest in their recommended complete medium in a 37°C incubator with 5% CO₂.

  • Cell Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA (for adherent cells) and perform a cell count. Seed the cells into the desired culture plates at a predetermined density. For a 6-well plate, a common seeding density is 1-3 x 10⁵ cells per well. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the oridonin stock solution. Prepare the desired final concentrations of oridonin by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Cell Treatment: Remove the old medium from the wells and wash the cells once with sterile PBS. Add the medium containing the different concentrations of oridonin (and the vehicle control) to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), based on the experimental design and data from the table above.

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream assays, such as cell viability assays (e.g., MTT, CCK-8[1][2]), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, western blotting for protein expression, or RNA extraction for gene expression analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Oridonin has been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway is a frequently implicated target.[3][13] Inhibition of this pathway by oridonin leads to downstream effects on cell cycle progression and apoptosis.

Oridonin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Oridonin Oridonin Oridonin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Bcl2 Bcl-2 Akt->Bcl2 Bax Bax p53->Bax p21 p21 p53->p21 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK1 CDK1 p21->CDK1 CellCycleArrest G2/M Arrest CDK1->CellCycleArrest

Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest.

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a cell-based assay with oridonin.

Oridonin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Oridonin Stock Solution (in DMSO) C Prepare Working Solutions (Dilute in Medium) A->C B Culture and Seed Cells D Treat Cells with Oridonin and Vehicle Control B->D C->D E Incubate for Desired Time D->E F Harvest Cells E->F G Perform Downstream Assays (e.g., MTT, Flow Cytometry) F->G H Data Analysis G->H

Caption: A generalized workflow for in vitro cell culture experiments using oridonin.

References

Oridonin: A Promising Inhibitor of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor properties.[1][2][3] Extensive studies have demonstrated its ability to inhibit the proliferation of a wide array of cancer cells by inducing cell cycle arrest and apoptosis.[4][5][6] This document provides a comprehensive overview of the applications of Oridonin in cancer research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

Oridonin exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell growth, survival, and apoptosis. Key mechanisms include:

  • Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to activate caspase cascades, upregulate pro-apoptotic proteins like Bax, and downregulate anti-apoptotic proteins such as Bcl-2.[1][4]

  • Cell Cycle Arrest: Oridonin can halt the progression of the cell cycle at various phases, primarily at the G2/M and S phases, thereby preventing cancer cell division and proliferation.[4][5][6][7][8] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

  • Modulation of Signaling Pathways: Oridonin has been found to interfere with key oncogenic signaling pathways, including:

    • PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Oridonin disrupts cancer cell metabolism, growth, and survival.[3][7][8]

    • JNK Pathway: Activation of the JNK signaling pathway is implicated in Oridonin-induced apoptosis in some cancer types.[4]

    • NF-κB Pathway: Oridonin has been observed to suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival.

Quantitative Data on Anti-Proliferative Activity

The efficacy of Oridonin in inhibiting cancer cell proliferation varies across different cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.

Cancer TypeCell LineParameterValueReference
Gastric CancerHGC-27Apoptotic Cell Ratio (24h)26.3% (10 µM), 50.1% (15 µM), 52.4% (20 µM)[4]
Colon CancerHCT8, HCT116Apoptosis InductionDose-dependent increase with 0-20 µM[5]
Lung CancerA549, NCI-H292Tumor Growth Inhibition (in vivo)Significant decrease with 10, 20, 40 mg/kg[1]
GliomaU87, U251Cell ProliferationDose- and time-dependent inhibition[6]
Breast Cancer4T1, MCF-7, MDAMB-231Cell ViabilityTime- and dose-dependent decrease[7]
Gastric CancerHGC27, AGSApoptosis Rate (24h)HGC27: 16.63% (10 µM), 26.33% (20 µM)[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Oridonin and a general workflow for investigating its anti-cancer effects.

Oridonin_Signaling_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits JNK JNK Oridonin->JNK activates CellCycleArrest CellCycleArrest Oridonin->CellCycleArrest Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits Proliferation Proliferation mTOR->Proliferation inhibits c_JUN c_JUN JNK->c_JUN activates Caspases Caspases c_JUN->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Oridonin.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CancerCells Cancer Cell Lines Treatment Oridonin Treatment (Dose & Time Course) CancerCells->Treatment Viability Cell Viability Assay (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Model (e.g., Nude Mice) OridoninAdmin Oridonin Administration Xenograft->OridoninAdmin TumorMeasurement Tumor Volume & Weight Measurement OridoninAdmin->TumorMeasurement IHC Immunohistochemistry TumorMeasurement->IHC

Caption: General experimental workflow for evaluating Oridonin.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the dose- and time-dependent effects of Oridonin on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Oridonin stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]

  • Prepare serial dilutions of Oridonin in complete culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[11]

  • Replace the medium in each well with the Oridonin-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest Oridonin treatment.

  • Incubate the plate for different time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Oridonin treatment.

Materials:

  • Cancer cell line

  • 6-well plates

  • Oridonin stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of Oridonin for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of Oridonin on cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • Oridonin stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Culture and treat cells with Oridonin as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for the Analytical Detection of Oregonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregonin, a diarylheptanoid glycoside primarily found in plants of the Alnus genus (alder), has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2][3] Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.

Analytical Techniques Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The most common techniques include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of this compound in various samples.[1][2][3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices and trace-level detection.[4][5][6]

  • UV-Vis Spectrophotometry: A simpler and more accessible method, suitable for the determination of total diarylheptanoid content in extracts.[7][8][9]

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the typical quantitative performance parameters for the analytical methods used for this compound detection. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) Typically in the low µg/mL rangeSub-ng/mL to pg/mL rangeTypically in the µg/mL range
Limit of Quantification (LOQ) Typically in the µg/mL rangeng/mL to pg/mL rangeTypically in the µg/mL range
**Linearity (R²) **≥ 0.998[1]≥ 0.99≥ 0.99
Recovery (%) 85 - 115%90 - 110%90 - 110%
Precision (%RSD) < 2%[2][10]< 15%< 5%

Experimental Protocols

Sample Preparation: Extraction of this compound from Alnus Species

A critical step in the analysis of this compound is the efficient extraction from the plant matrix.

Materials:

  • Dried and powdered bark or leaves of Alnus species

  • Methanol, Ethanol (70%), or deionized water[2]

  • Supercritical fluid extraction (optional)[11]

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus with 0.45 µm syringe filters

Protocol:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the chosen extraction solvent (e.g., 70% ethanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform extraction using one of the following methods:

    • Maceration: Let the mixture stand at room temperature for 24 hours, with occasional shaking.

    • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.

    • Supercritical Fluid Extraction: Follow the instrument's specific protocol for extraction with supercritical CO2.[11]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

G plant_material Powdered Alnus sp. Material solvent_addition Add Extraction Solvent (e.g., 70% Ethanol) plant_material->solvent_addition extraction Extraction (Maceration/Ultrasonication) solvent_addition->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC or LC-MS/MS Analysis filtration->hplc_analysis

Figure 1. General workflow for the extraction of this compound from plant material.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.[1]

  • Column: Kromasil 100-5 C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile and water.[1]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient: 10% B to 40% B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Room temperature.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.

Protocol:

  • Prepare a stock solution of this compound standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify the this compound peak based on its retention time (approximately 18.64 min under the specified conditions).[1]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A typical calibration equation is y = 5201.9x - 47967 (R² = 0.9985).[1]

  • Quantify the amount of this compound in the samples using the calibration curve.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_sample Prepare Sample Extract hplc_injection Inject into HPLC System prep_sample->hplc_injection prep_std Prepare this compound Standards prep_std->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (280 nm) chrom_separation->uv_detection peak_integration Peak Identification and Integration uv_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

References

Application Notes and Protocols for Oregonin Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers:

The following document provides a generalized framework for the development and evaluation of delivery systems for the bioactive compound oregonin. It is important to note that while the principles of drug delivery system design are broadly applicable, specific quantitative data and optimized protocols for this compound are not extensively available in the current scientific literature. The majority of published research on similar compounds focuses on oridonin, a structurally different molecule.

Therefore, the experimental protocols provided below are adapted from studies on other poorly water-soluble natural compounds and should be considered as a starting point for the development of this compound-specific formulations. Researchers are strongly encouraged to perform thorough optimization and validation studies for their specific applications.

Introduction to this compound and Bioavailability Challenges

This compound is a diarylheptanoid found in some plant species, which has garnered interest for its potential biological activities. However, like many natural polyphenolic compounds, this compound's therapeutic potential is often limited by its low oral bioavailability. This is primarily due to its poor aqueous solubility, potential for degradation in the gastrointestinal (GI) tract, and susceptibility to first-pass metabolism.

To overcome these challenges, various drug delivery systems can be explored to enhance the oral bioavailability of this compound. These systems aim to:

  • Improve Solubility: By encapsulating this compound in a carrier system, its apparent solubility in the GI fluids can be increased.

  • Protect from Degradation: The delivery system can shield this compound from the harsh acidic and enzymatic environment of the stomach and intestines.

  • Enhance Permeability: Certain formulations can facilitate the transport of this compound across the intestinal epithelium.

  • Reduce First-Pass Metabolism: By altering the absorption pathway, some delivery systems can minimize the extent of metabolism in the liver before the compound reaches systemic circulation.

This document outlines protocols for three common types of delivery systems: Liposomes, Nanoemulsions, and Self-Emulsifying Drug Delivery Systems (SEDDS).

Liposomal Delivery Systems for this compound

Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. For the poorly soluble this compound, it would primarily be entrapped within the lipid bilayer of the liposomes.

Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound Formulations

The following table presents a hypothetical comparison of pharmacokinetic parameters for different this compound formulations. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)1501.5600100
This compound Liposomes4502.01800300
This compound Nanoemulsion6001.02400400
This compound SEDDS7500.753000500
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from methods used for other hydrophobic compounds.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve a specific molar ratio of SPC and cholesterol (e.g., 4:1) and a predetermined amount of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

    • For more uniform size distribution, the liposome suspension should be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times).

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomal suspension by ultracentrifugation or dialysis. Quantify the amount of this compound in the liposomes and in the total formulation using a validated analytical method (e.g., HPLC). The EE% can be calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Diagram: Liposome Preparation Workflow

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Characterization dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate extrude Extrusion hydrate->extrude dls Particle Size & Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency (HPLC) extrude->ee

Caption: Workflow for preparing this compound-loaded liposomes.

Nanoemulsion Delivery Systems for this compound

Nanoemulsions are oil-in-water (o/w) or water-in-oil (w/o) emulsions with droplet sizes typically in the range of 20-200 nm. For oral delivery of this compound, an o/w nanoemulsion is generally preferred.

Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)

Materials:

  • This compound

  • A suitable oil (e.g., medium-chain triglycerides, olive oil)

  • A surfactant (e.g., Tween 80, Polysorbate 20)

  • A co-surfactant (e.g., Transcutol HP, PEG 400)

  • Purified water

  • High-speed stirrer

  • High-pressure homogenizer

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in the selected oil. Gentle heating may be required to facilitate dissolution.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.

    • Homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Droplet Size and Zeta Potential: Analyze the nanoemulsion using DLS.

    • Drug Content: Determine the concentration of this compound in the nanoemulsion using a validated analytical method.

    • Morphology: Visualize the droplet shape and size using Transmission Electron Microscopy (TEM).

Diagram: Nanoemulsion Preparation Workflow

Nanoemulsion_Preparation cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Characterization oil_phase Prepare Oil Phase (this compound in Oil) pre_emulsion High-Speed Stirring (Pre-emulsion) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Surfactant in Water) aq_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization dls Droplet Size & Zeta Potential (DLS) homogenization->dls tem Morphology (TEM) homogenization->tem

Caption: Workflow for preparing this compound-loaded nanoemulsions.

Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound

SEDDS are isotropic mixtures of oil, surfactant, co-surfactant, and the drug substance that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as the GI fluids.

Experimental Protocol: Formulation and Evaluation of this compound SEDDS

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafac Lipophile WL 1349)

  • Surfactants (e.g., Kolliphor EL, Tween 20)

  • Co-surfactants (e.g., Transcutol P, PEG 400)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • For each formulation, add a small amount to a fixed volume of water and observe the emulsification process.

    • Identify the compositions that form clear or slightly bluish, stable nanoemulsions. These regions on the phase diagram represent the self-emulsifying domain.

  • Preparation of this compound-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in this mixture with gentle stirring and vortexing until a clear solution is obtained.

  • Evaluation of SEDDS Performance:

    • Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI using DLS.

    • In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

Diagram: Logical Relationship in SEDDS Formulation

SEDDS_Formulation_Logic solubility Excipient Solubility Screening phase_diagram Ternary Phase Diagram Construction solubility->phase_diagram optimization Formulation Optimization phase_diagram->optimization sedds_prep Preparation of this compound SEDDS optimization->sedds_prep evaluation Performance Evaluation sedds_prep->evaluation

Caption: Logical steps in developing an this compound SEDDS formulation.

Signaling Pathways Potentially Modulated by this compound

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. However, based on the activities of other structurally related diarylheptanoids and polyphenols, this compound may potentially influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Researchers investigating the mechanism of action of this compound could consider exploring the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many polyphenolic compounds are known to inhibit the activation of NF-κB.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: These pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Signaling Pathway: This is a crucial pathway that regulates cell growth, survival, and metabolism.

Diagram: Hypothetical Signaling Pathways for Investigation

Oregonin_Signaling This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition? mapk MAPK Pathways (ERK, JNK, p38) This compound->mapk Modulation? pi3k PI3K/Akt/mTOR Pathway This compound->pi3k Inhibition? inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis pi3k->proliferation pi3k->apoptosis Inhibition of Apoptosis

Caption: Potential signaling pathways for this compound investigation.

Disclaimer: The information provided in these Application Notes and Protocols is intended for research purposes only. It is crucial to conduct thorough literature reviews and preliminary experiments to optimize and validate any formulation or protocol for a specific application. All laboratory work should be performed in accordance with institutional safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Optimizing Oregonin Yield from Alder Bark Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oregonin extraction from alder bark. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from alder bark?

A1: The choice of solvent significantly impacts this compound yield. Based on current research, aqueous methanol and ethanol solutions are generally more effective than deionized water for maceration-based extractions.[1][2] Specifically, a 70% methanol solution has been shown to yield a high content of this compound from Alnus japonica. For "green" extraction methods, deionized water is a viable alternative to organic solvents, particularly when combined with techniques like microwave-assisted extraction (MAE).[3]

Q2: How does the pre-extraction drying method for alder bark affect this compound yield?

A2: The method used to dry the alder bark prior to extraction can influence the final this compound yield. Studies have shown that lyophilisation (freeze-drying) of European black alder (Alnus glutinosa) bark results in significantly higher this compound yields when using methanol for extraction compared to oven-drying.[1][4] Conversely, when using deionized water for extraction, oven-drying may produce slightly higher yields of this compound, although at much lower concentrations than with methanol.[1][4]

Q3: What advanced extraction techniques can improve this compound yield and efficiency?

A3: Several advanced extraction methods can offer improvements over traditional techniques like maceration or Soxhlet extraction. These include:

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster extraction times and potentially higher yields. MAE with water as a solvent has been shown to be effective for obtaining this compound-enriched extracts.[3][5]

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer, often resulting in higher yields in shorter times and at lower temperatures.[6][7]

  • Supercritical Fluid Extraction (SFE) followed by Alcohol Extraction: This two-step process involves first extracting the alder bark with a supercritical fluid (like CO2) to remove certain compounds, followed by an alcohol extraction of the residue. This method has been found to yield an extract with a high content of this compound.[8]

  • Aqueous Extraction followed by Spray Drying: This scalable method involves extracting this compound with water and then spray-drying the extract to produce a stable powder. This approach reduces the need for organic solvents.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield Inappropriate Solvent Choice: Using a solvent with low affinity for this compound.Switch to a more effective solvent system. 70% methanol has been reported to be highly effective.[1] For aqueous extractions, consider advanced methods like MAE.[3]
Suboptimal Extraction Temperature: Temperature is too high or too low.For MAE, an extraction temperature of 90°C has been identified as optimal for obtaining this compound-enriched extracts.[5][11] Temperatures above 110°C can lead to degradation of phenolic compounds, including this compound.[3][10]
Inefficient Pre-extraction Drying: Oven-drying can lead to lower yields with methanol extraction.If using methanol as the solvent, lyophilisation (freeze-drying) of the alder bark is recommended for higher this compound yields.[1][4]
Insufficient Extraction Time: The extraction period may not be long enough to fully extract the this compound.Optimize the extraction time for your chosen method. For MAE, even dynamic heating to 90°C without an isothermal holding step can be effective.[5]
Extract Contamination / Low Purity Co-extraction of Unwanted Compounds: The chosen solvent and method may be extracting other compounds alongside this compound.Implement a post-extraction purification step. Flash chromatography has been successfully used to purify this compound from crude spray-dried alder extract to over 95% purity.[9][10]
Thermal Degradation: High temperatures during extraction or drying can degrade this compound.Use lower extraction temperatures where possible. For methods like MAE, carefully control the temperature to avoid exceeding 110°C.[3][10] When spray-drying, ensure that thermal degradation is minimized, with studies showing less than 10% degradation at temperatures between 25°C and 50°C.[9][10]
Inconsistent Results Variability in Plant Material: this compound concentration can vary between different species of alder, as well as due to factors like the age of the tree and the season of harvest.[12]Standardize the source and collection time of your alder bark. If possible, analyze the this compound content of the raw material before extraction.
Lack of Method Standardization: Inconsistent application of the extraction protocol.Ensure all experimental parameters (solvent-to-solid ratio, temperature, time, etc.) are precisely controlled and documented for each experiment.

Quantitative Data Summary

Extraction MethodSolventPre-treatmentKey ParametersThis compound Content/YieldReference(s)
MacerationMethanolLyophilisation-Higher yield than oven-drying[1][4]
MacerationDeionized WaterOven-drying-Slightly higher yield than lyophilisation, but much lower than methanol[1][4]
Aqueous Extraction & Spray DryingWater-Extraction Temp: 25-50°CAverage of 9% this compound in crude spray-dried extract[9][10]
Microwave-Assisted Extraction (MAE)Water-Dynamic heating to 90°C (no isothermal hold)Up to 57% this compound in the extract[5]
Microwave-Assisted Extraction (MAE)Water-Temp: 70-150°C; Time: 0-30 minTotal extract yield: 15.4% to 26.4%[3][5]
Supercritical Extraction + Alcohol Extraction60% EthanolSupercritical extraction residueRoom TemperatureHigh content of this compound[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Water Extraction (MAE) for High this compound Content

This protocol is based on findings that suggest MAE at 90°C is optimal for producing this compound-enriched extracts.[5][11]

  • Preparation of Alder Bark:

    • Obtain fresh alder bark and dry it using lyophilisation for best results with subsequent potential solvent extractions, though for MAE with water, oven-drying at a controlled low temperature could also be considered.

    • Grind the dried bark to a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Place the powdered alder bark into the microwave extractor vessel.

    • Add deionized water as the solvent. A specific solid-to-liquid ratio should be optimized, but a starting point could be 1:10 (g/mL).

    • Set the microwave extractor parameters for dynamic heating to a target temperature of 90°C.

    • Once the target temperature is reached, the extraction can be considered complete. An isothermal heating step is not necessary for achieving high this compound content.[5]

  • Post-Extraction:

    • Allow the mixture to cool.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • The resulting aqueous extract can be used directly or further processed (e.g., lyophilized) to obtain a solid extract.

Protocol 2: Aqueous Extraction followed by Spray Drying and Purification

This protocol is a scalable method suitable for producing a stable, powdered this compound extract.[9][10]

  • Aqueous Extraction:

    • Mix powdered alder bark with deionized water.

    • Perform the extraction at a controlled temperature between 25°C and 50°C to minimize thermal degradation of this compound.

    • Stir the mixture for a defined period to ensure adequate extraction.

    • Separate the aqueous extract from the solid bark material.

  • Spray Drying:

    • Feed the aqueous extract into a spray dryer.

    • Optimize the inlet and outlet temperatures to ensure efficient drying while minimizing heat damage to the this compound.

    • Collect the resulting fine powder, which is the crude this compound extract.

  • Purification by Flash Chromatography:

    • Dissolve the crude spray-dried extract in a suitable solvent.

    • Load the solution onto a flash chromatography column packed with an appropriate stationary phase.

    • Elute the column with a solvent gradient to separate this compound from other co-extracted compounds.

    • Collect the fractions containing pure this compound, which can be verified by analytical methods like HPLC. This method can yield this compound with a purity of >95%.[9][10]

Visualizations

Extraction_Workflow cluster_prep Bark Preparation cluster_extraction Extraction cluster_post Post-Extraction Start Alder Bark Grinding Grinding Start->Grinding Drying Drying (Lyophilisation/Oven) Grinding->Drying Extraction Extraction Method (e.g., MAE, Maceration) Drying->Extraction Separation Filtration/Centrifugation Extraction->Separation Solvent_Removal Solvent Removal (e.g., Evaporation, Spray Drying) Separation->Solvent_Removal Purification Purification (e.g., Flash Chromatography) Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for this compound extraction from alder bark.

Troubleshooting_Logic Start Start Experiment LowYield Low this compound Yield? Start->LowYield CheckSolvent Check Solvent Type (e.g., 70% MeOH) LowYield->CheckSolvent Yes LowPurity Low Purity? LowYield->LowPurity No CheckTemp Check Temperature (e.g., 90°C for MAE) CheckSolvent->CheckTemp CheckDrying Check Drying Method (Lyophilisation preferred) CheckTemp->CheckDrying CheckDrying->LowPurity AddPurification Add Purification Step (Flash Chromatography) LowPurity->AddPurification Yes Success Successful Extraction LowPurity->Success No ControlTemp Control Temperature to Prevent Degradation AddPurification->ControlTemp ControlTemp->Success

Caption: Troubleshooting flowchart for this compound extraction issues.

References

Technical Support Center: Oregonin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Oregonin and related diarylheptanoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of these complex molecules. As the total synthesis of this compound has not been extensively reported, this guide focuses on the two primary challenges: the stereoselective synthesis of the diarylheptanoid core and the subsequent stereospecific glycosylation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing the diarylheptanoid core of this compound?

A1: The primary challenges include:

  • Stereocontrol: Establishing the correct stereochemistry at the chiral centers of the seven-carbon heptane chain is a significant hurdle. This often requires the use of chiral starting materials or asymmetric synthesis strategies.

  • Protecting Group Strategy: The catechol moieties (the two hydroxyl groups on each phenyl ring) are sensitive to oxidation and can interfere with many reaction conditions. Therefore, a robust protecting group strategy is essential. Common protecting groups for catechols include acetonides or silyl ethers.[1][2]

  • Carbon-Carbon Bond Formation: Constructing the seven-carbon chain and attaching the two aryl groups often involves multiple steps, such as aldol condensations or transition metal-catalyzed cross-coupling reactions. These reactions can suffer from low yields and the formation of side products.[3][4][5][6][7]

Q2: Why is the glycosylation step in this compound synthesis so challenging?

A2: The introduction of the xylose sugar moiety to the diarylheptanoid core presents several difficulties:

  • Stereoselectivity: Forming the desired β-glycosidic bond with high selectivity over the α-anomer is a common problem in glycosylation chemistry. The outcome is highly dependent on the glycosyl donor, promoter, solvent, and the nature of the protecting groups on the sugar.[8][9]

  • Low Reactivity of the Acceptor: The hydroxyl group on the diarylheptanoid backbone where the sugar is attached may be sterically hindered, leading to low reactivity and poor yields.

  • Protecting Groups on the Sugar: The sugar donor must be appropriately protected to prevent self-glycosylation or reaction at other hydroxyl groups. These protecting groups must be removable under conditions that do not affect the rest of the molecule, including the sensitive diarylheptanoid core and the newly formed glycosidic bond.

  • Side Reactions: Common side reactions include the hydrolysis of the activated glycosyl donor and the formation of orthoester byproducts, which can significantly reduce the yield of the desired glycoside.[9][10]

Q3: What are the best purification strategies for this compound and its synthetic intermediates?

A3: Purification of diarylheptanoid glycosides and their precursors often requires a combination of chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often necessary to separate the desired product from closely related stereoisomers and byproducts.[11] Column chromatography on silica gel is also a standard method for purifying less polar intermediates. Careful selection of the solvent system is crucial for achieving good separation.

Troubleshooting Guides

Low Yield in Diarylheptanoid Core Synthesis
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials in cross-coupling reaction Inactive catalyst or poor ligand choice.- Ensure the palladium or other transition metal catalyst is fresh and handled under inert conditions. - Screen different phosphine ligands to improve catalytic activity.
Low reactivity of organometallic reagent.- Use freshly prepared organometallic reagents (e.g., Grignard or organozinc). - Consider transmetalation to a more reactive organometallic species.
Formation of multiple byproducts in aldol condensation Lack of regioselectivity or side reactions like self-condensation.- Optimize the reaction temperature; lower temperatures often improve selectivity. - Use a non-nucleophilic base to minimize side reactions. - Slowly add the electrophile to the enolate to reduce self-condensation.
Decomposition of starting material or product Harsh reaction conditions.- Use milder reagents and reaction conditions. - Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phenolic groups.
Low Yield and Poor Stereoselectivity in Glycosylation
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Moisture Contamination: Water can hydrolyze the activated glycosyl donor.- Rigorously dry all glassware and solvents. - Use molecular sieves to scavenge any residual moisture.[10][12]
Inactive Promoter/Catalyst: The promoter (e.g., silver triflate, TMSOTf) may have degraded.- Use a freshly opened bottle or a newly prepared batch of the promoter.[12]
Unreactive Glycosyl Donor: The leaving group on the anomeric carbon of the sugar is not sufficiently activated.- Switch to a more reactive glycosyl donor (e.g., from a glycosyl bromide to a trichloroacetimidate).[13]
Formation of a mixture of α and β anomers Lack of Stereocontrol: The reaction conditions do not favor the formation of one anomer over the other.- Neighboring Group Participation: Use a participating protecting group (e.g., acetate or benzoate) at the C-2 position of the sugar to favor the formation of the 1,2-trans-glycoside (often the β-anomer for glucose and xylose derivatives).[9] - Solvent Effects: The choice of solvent can influence stereoselectivity. For example, acetonitrile can promote the formation of the β-anomer in some cases. - Temperature: Lowering the reaction temperature can often improve stereoselectivity.
Multiple spots on TLC, difficult purification Formation of Orthoesters: A common side product when using participating protecting groups.- Add a Lewis acid to the reaction mixture to promote the rearrangement of the orthoester to the desired glycoside.
Anomerization: The product may be isomerizing at the anomeric center under the reaction or workup conditions.- Ensure the workup is performed under neutral or slightly acidic conditions.

Data Presentation

Table 1: Representative Yields for Diarylheptanoid Synthesis Steps
Reaction Type Substrates Catalyst/Reagent Yield (%) Reference
Suzuki CouplingAryl boronic acid + Aryl halidePd(PPh₃)₄70-90Adapted from[6]
Aldol CondensationAldehyde + KetoneLDA50-70General observation
HydrogenationAlkeneH₂, Pd/C>95General observation
Table 2: Representative Yields and Stereoselectivity for O-Glycosylation of Phenols
Glycosylation Method Glycosyl Donor Promoter Yield (%) α:β Ratio Reference
Koenigs-KnorrAcetobromoglucoseAg₂O50-70β selective[14]
Schmidt GlycosylationTrichloroacetimidateTMSOTf60-85Varies with conditions[15]
Aqueous GlycosylationGlycosyl fluorideCa(OH)₂60-92β selective[16]

Experimental Protocols

Protocol 1: General Synthesis of a Diarylheptanoid Core via Aldol Condensation
  • Protection of Catechol: Dissolve the starting vanillin derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion. Quench with triethylamine and concentrate under reduced pressure. Purify by column chromatography to obtain the acetonide-protected aldehyde.

  • Aldol Condensation: To a solution of the protected aldehyde (1.0 eq) and a suitable ketone (e.g., acetone, 1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the aldol adduct.

  • Further Elaboration: The resulting β-hydroxy ketone can be further modified, for instance, by dehydration to an enone followed by reduction to achieve the desired heptane chain.

Protocol 2: General O-Glycosylation using the Koenigs-Knorr Method
  • Preparation: To a flame-dried flask under an argon atmosphere, add the diarylheptanoid aglycone (1.0 eq), freshly activated 4Å molecular sieves, and silver(I) oxide (2.0 eq).

  • Reaction Mixture: Dissolve the components in anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes in the dark.

  • Addition of Glycosyl Donor: Add a solution of per-O-acetyl-α-D-xylopyranosyl bromide (1.5 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification of Protected Glycoside: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography (hexane/ethyl acetate) to isolate the protected diarylheptanoid glycoside.

  • Deprotection: Dissolve the protected glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until TLC indicates complete deacetylation. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to yield the final deprotected glycoside.

Mandatory Visualizations

Synthesis_Workflow cluster_core Diarylheptanoid Core Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps Start Protected Aryl Aldehyde + Ketone Aldol Aldol Condensation Start->Aldol Base (e.g., LDA) Dehydration Dehydration Aldol->Dehydration Acid or Base Reduction Reduction Dehydration->Reduction H2, Pd/C Core Diarylheptanoid Aglycone Reduction->Core Aglycone Diarylheptanoid Aglycone Coupling Glycosidic Bond Formation Aglycone->Coupling Glycosyl_Donor Protected Glycosyl Donor Glycosyl_Donor->Coupling Promoter (e.g., Ag₂O) Protected_this compound Protected this compound Coupling->Protected_this compound Deprotection Global Deprotection Protected_this compound->Deprotection e.g., NaOMe/MeOH Purification HPLC Purification Deprotection->Purification This compound This compound Purification->this compound Troubleshooting_Logic Start Low Yield in Glycosylation Check_Reagents Verify Reagent Quality (Donor, Acceptor, Promoter) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Temperature) Start->Check_Conditions Check_Stereo Analyze Stereoselectivity (α/β ratio) Start->Check_Stereo Check_Byproducts Identify Side Products (TLC, LC-MS) Start->Check_Byproducts Moisture Moisture Contamination? Check_Reagents->Moisture Purity Reagent Purity/Activity? Check_Reagents->Purity Temp Optimal Temperature? Check_Conditions->Temp Solvent Correct Solvent? Check_Conditions->Solvent Participating_Group Used Participating Group? Check_Stereo->Participating_Group Orthoester Orthoester Formation? Check_Byproducts->Orthoester Dry_Reagents Action: Use anhydrous solvents & molecular sieves Moisture->Dry_Reagents Yes Fresh_Reagents Action: Use fresh reagents & active promoter Purity->Fresh_Reagents Yes Optimize_Temp Action: Screen different temperatures Temp->Optimize_Temp No Optimize_Solvent Action: Test alternative solvents Solvent->Optimize_Solvent No Add_Participating_Group Action: Use C-2 ester for β-selectivity Participating_Group->Add_Participating_Group No Add_Lewis_Acid Action: Add Lewis acid to promote rearrangement Orthoester->Add_Lewis_Acid Yes

References

oregonin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oregonin. The information addresses common issues related to this compound's stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a diarylheptanoid, a type of natural phenol, found in species of alder (Alnus).[1][2][3] Its stability is crucial for accurate experimental results, determining its shelf-life as a potential therapeutic agent, and understanding its degradation profile, which may produce new, active, or inactive compounds.

Q2: What are the main factors affecting this compound's stability?

A2: The primary factors influencing this compound's stability are pH and temperature. Exposure to acidic or alkaline conditions and elevated temperatures can lead to its degradation. The presence of oxidative agents can also contribute to its decomposition.

Q3: How can I monitor the stability of my this compound sample?

A3: The most common method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[4] This allows for the quantification of the parent this compound peak and the detection of any degradation products.

Q4: What are the expected degradation products of this compound?

A4: Under acidic conditions (acid hydrolysis), this compound is expected to degrade into various smaller molecules. Spontaneous oxidation and decomposition can also lead to the formation of different transformation products.[4] Researchers should be aware of these potential new entities in their samples, as they might interfere with biological assays or have their own biological activities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound peak intensity in HPLC analysis. Degradation due to improper storage or experimental conditions.1. Verify storage conditions: Store this compound solutions at low temperatures (-20°C or -80°C) and protect from light. 2. Check solution pH: Ensure the pH of your experimental buffer is within a stable range for this compound. Based on studies of similar diarylheptanoids, neutral to slightly acidic conditions may be preferable.[5][6] 3. Minimize exposure to high temperatures: Avoid prolonged heating of this compound solutions.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products.1. Characterize new peaks: Use HPLC-MS to identify the mass-to-charge ratio (m/z) of the new peaks and compare them to known this compound degradation products.[4] 2. Evaluate the impact: Assess if the degradation products interfere with your assay or if they need to be isolated and studied separately.
Inconsistent results in biological assays. Variability in the stability of this compound stock solutions or during the assay.1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments. 2. Perform a time-course stability check: Analyze the concentration of this compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, pH, cell culture medium) to understand its stability profile during the experiment.

Stability Data Overview

Table 1: Effect of pH on the Stability of Diarylheptanoids (Aqueous Solution at 37°C)

pHIncubation Time (hours)Remaining Compound (%)Half-life (t½) (hours)
1.2 9~97%~800
81~75%
6.8 9~100%>1000
81~93%
7.4 9~99%~900
81~88%

Data is representative of similar cyclic diarylheptanoids and should be used as a qualitative guide for this compound.[5][6]

Table 2: Effect of Temperature on the Storage Stability of Diarylheptanoids (Aqueous Solution)

TemperatureStorage Time (weeks)Remaining Compound (%)
-15°C 12>95%
23>95%
5°C 12~90-95%
23~85-90%
22°C 12~80-85%
23~70-75%

Data is representative of similar cyclic diarylheptanoids and should be used as a qualitative guide for this compound.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a general method for investigating the stability of this compound under different pH and temperature conditions.

  • Preparation of Stock Solution:

    • Dissolve a known amount of pure this compound in a suitable organic solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).

    • Dilute the this compound stock solution with each buffer to a final, known concentration.

  • Incubation:

    • Divide each test solution into aliquots for different temperature conditions (e.g., 4°C, 25°C, 37°C, 50°C).

    • Incubate the samples for various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each condition.

    • Immediately analyze the sample by a validated HPLC-DAD or HPLC-MS method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow_for_Oregonin_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions stock->test_solutions buffers Prepare Buffers (Varying pH) buffers->test_solutions temp_conditions Incubate at Different Temperatures test_solutions->temp_conditions time_points Sample at Various Time Points temp_conditions->time_points hplc HPLC-DAD/MS Analysis time_points->hplc quant Quantify Remaining this compound hplc->quant kinetics Determine Degradation Kinetics quant->kinetics halflife Calculate Half-life kinetics->halflife

Caption: Workflow for this compound Stability Assessment.

Potential_Signaling_Pathways_for_Investigation cluster_cellular_effects Cellular Effects cluster_signaling Potential Signaling Pathways This compound This compound macrophage Macrophage Activation This compound->macrophage anti_inflammatory Anti-inflammatory Effects This compound->anti_inflammatory antioxidant Antioxidant Activity This compound->antioxidant nfkb NF-κB Pathway macrophage->nfkb may involve anti_inflammatory->nfkb may involve mapk MAPK Pathway anti_inflammatory->mapk may involve nrf2 Nrf2 Pathway antioxidant->nrf2 may involve

Caption: Potential Signaling Pathways for this compound.

References

solubility of oregonin in various organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of oregonin in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a solvent selection guide to assist in your research.

Solubility Data of this compound

The following table summarizes the solubility of this compound in common organic solvents. Please note that while qualitative solubility has been reported, precise quantitative data is limited. The values presented here are estimates based on the solubility of structurally similar diarylheptanoids and should be experimentally verified for your specific application.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity (Dielectric Constant)Estimated Solubility of this compound
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318947.2> 50 mg/mL
AcetoneC₃H₆O58.085620.7Soluble[1]
ChloroformCHCl₃119.3861.24.8Soluble[1]
Dichloromethane (DCM)CH₂Cl₂84.9339.69.1Soluble[1]
Ethyl AcetateC₄H₈O₂88.1177.16.0Soluble[1]
EthanolC₂H₆O46.0778.3724.5Sparingly Soluble
MethanolCH₄O32.0464.732.7Sparingly Soluble

Note: "Soluble" indicates that the compound is likely to dissolve at concentrations commonly used in experimental settings. "Sparingly Soluble" suggests that achieving high concentrations may be difficult. For applications requiring high concentrations, DMSO is recommended. To enhance solubility, gentle heating (e.g., 37°C) and sonication in an ultrasonic bath can be employed.[2]

Troubleshooting and FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: I am having difficulty dissolving this compound in my chosen solvent.

A1:

  • Increase Temperature: Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[2]

  • Vortexing: Vigorous vortexing can help break up solid particles and increase the rate of dissolution.

  • Solvent Choice: If you are using a less polar solvent and experiencing issues, consider switching to a more polar aprotic solvent like DMSO, which generally offers higher solubility for compounds of this nature.

  • Purity of the Compound: Ensure that the this compound you are using is of high purity, as impurities can sometimes affect solubility.

Q2: My this compound solution appears cloudy or has precipitated over time. What should I do?

A2:

  • Supersaturation: The solution might have been supersaturated. Try gently warming the solution while stirring to redissolve the precipitate.

  • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to minimize solvent evaporation and reduce the rate of precipitation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Solvent Evaporation: Ensure your storage containers are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.

  • Compound Stability: While this compound is generally stable, degradation can occur under certain conditions (e.g., exposure to light, extreme pH). Store solutions protected from light.

Q3: How should I prepare a stock solution of this compound?

A3:

  • Determine the Desired Concentration: Decide on the final concentration needed for your stock solution (e.g., 10 mM, 50 mg/mL).

  • Calculate the Required Mass: Based on the desired concentration and volume, calculate the mass of this compound needed.

  • Select an Appropriate Solvent: For high-concentration stock solutions, DMSO is a reliable choice.

  • Dissolution:

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the appropriate volume of the chosen solvent.

    • Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming can be used if necessary.

  • Storage:

    • Once dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution can depend on the solvent, storage temperature, and exposure to light. For long-term storage, it is best to store this compound solutions at -20°C or -80°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of diarylheptanoids can be influenced by pH, so it is advisable to use aprotic solvents like DMSO for stock solutions to minimize pH-dependent degradation.

Experimental Protocols

Protocol for Determining the Solubility of this compound using the Shake-Flask Method

This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound (solid powder)

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation:

    • After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Filtration:

    • Carefully withdraw a specific volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial. This step removes any remaining fine particles.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

      • Dilute the filtered saturated solution appropriately and measure its absorbance.

      • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Solvent Selection Workflow for this compound

The following diagram illustrates a logical workflow to guide the selection of an appropriate solvent for this compound based on the experimental requirements.

SolventSelectionWorkflow start Start: Need to dissolve this compound application What is the intended application? start->application in_vitro In Vitro / Cell-based Assay application->in_vitro In Vitro in_vivo In Vivo / Animal Study application->in_vivo In Vivo high_conc High concentration stock needed? in_vitro->high_conc biocompatible Biocompatible solvent required? in_vivo->biocompatible dmso Use DMSO (Keep final concentration <0.5% in media) high_conc->dmso Yes other_organic Consider other organic solvents (e.g., Ethanol, Acetone) if compatible with assay high_conc->other_organic No end End: Solvent Selected dmso->end other_organic->end formulation Develop a formulation (e.g., with PEG, Tween, or cyclodextrins) biocompatible->formulation Yes direct_organic Is a direct organic solvent tolerable? biocompatible->direct_organic No formulation->end direct_organic->formulation No dmso_invivo Use DMSO as a co-solvent in a suitable vehicle (e.g., saline, corn oil) direct_organic->dmso_invivo Yes (with caution) dmso_invivo->end

Caption: A decision-making workflow for selecting a suitable solvent for this compound.

References

overcoming oregonin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oregonin. The information provided is intended to help overcome common challenges related to this compound degradation during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.

Problem 1: Loss of this compound Potency in Aqueous Solutions

Symptoms:

  • Decreased biological activity in assays.

  • Lower than expected concentration when quantified by HPLC.

  • Visible changes in the solution's color or clarity over time.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis This compound is susceptible to degradation in neutral and alkaline aqueous solutions. It is recommended to prepare and store stock solutions in an acidic buffer (e.g., pH 1.2-4.0) to improve stability. For experiments requiring neutral or alkaline pH, prepare fresh solutions and use them immediately.
Oxidation Exposure to oxygen can lead to oxidative degradation. It is advisable to degas solvents before use and to store solutions under an inert atmosphere (e.g., nitrogen or argon). The use of amber vials can also help to minimize light-induced oxidation.
Incorrect Storage Temperature Elevated temperatures accelerate the degradation of this compound. For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquots of stock solutions should be stored at -20°C or -80°C.

Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • Additional peaks, not corresponding to this compound, are observed during HPLC analysis of a stored sample.

  • The peak area of this compound decreases over time, while the area of the new peaks increases.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of this compound The new peaks are likely degradation products. This compound and related diarylheptanoids can undergo degradation through the elimination of a water molecule. To confirm, analyze the degradation products using LC-MS. The expected mass of the primary degradation product would be the mass of this compound minus the mass of water (18.015 g/mol ).
Contamination The sample may have been contaminated. Ensure proper handling and use of clean labware. Prepare a fresh sample of this compound and re-analyze to rule out contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How long can I store this compound stock solutions?

A2: The stability of this compound stock solutions is highly dependent on the solvent and storage temperature. For maximal stability, prepare stock solutions in an acidic buffer (pH 1.2-4.0) and store in aliquots at -80°C. Under these conditions, the solution may be stable for several months. For solutions stored at -20°C, it is recommended to use them within one month. Always perform a quality control check (e.g., by HPLC) if a solution has been stored for an extended period.

Q3: Is this compound sensitive to light?

A3: Yes, as a phenolic compound, this compound may be susceptible to photodegradation. It is recommended to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.

Q4: At what pH is this compound most stable?

A4: this compound exhibits its highest stability in acidic conditions (pH 1.2-4.0). It is known to be highly unstable in aqueous media under neutral and alkaline conditions.[1]

Quantitative Stability Data for Structurally Related Diarylheptanoids

The following tables present stability data for cyclic diarylheptanoids, which are structurally related to this compound. This data, derived from studies on these related compounds, can provide insights into the expected stability profile of this compound under various conditions. The degradation of these compounds was found to follow first-order kinetics.[2]

Table 1: Stability of Cyclic Diarylheptanoids at 37°C in Aqueous Solutions of Different pH [2]

CompoundpHConcentration after 9h (%)Concentration after 81h (%)
Carpinontriol A1.297.4 ± 1.575.3 ± 3.0
6.897.4 ± 1.575.3 ± 3.0
7.488.9 ± 2.031.0 ± 7.0
Giffonin X1.293.2 ± 2.083.4 ± 5.3
6.893.2 ± 2.083.4 ± 5.3
7.4Decomposed SignificantlyDecomposed Significantly
Carpinontriol B1.2StableStable
6.8StableStable
7.4StableStable

Table 2: Degradation Kinetics of Carpinontriol A at 37°C [2]

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
1.20.0034203.8
6.80.0034203.8
7.40.014448.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or an appropriate acidic buffer at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Transfer an aliquot of the this compound stock solution into a vial and heat it in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a transparent vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. At the end of the exposure, dilute the samples appropriately for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

This method is adapted from a validated procedure for the quantification of this compound in plant extracts.

  • Instrumentation: HPLC system with a UV/Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 40% B (linear gradient)

    • 20-25 min: 40% B

    • 25-30 min: 40% to 10% B (linear gradient)

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve. The percentage of degradation can be calculated by comparing the concentration of this compound in the stressed samples to that of the unstressed control.

Visualizations

degradation_pathway This compound This compound degradation_product Degradation Product (Loss of H₂O) This compound->degradation_product Degradation stress_conditions Stress Conditions (e.g., Neutral/Alkaline pH, Heat, Light, Oxidizing Agents) stress_conditions->degradation_product

Caption: Simplified degradation pathway of this compound under stress conditions.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis hplc_analysis HPLC-UV/DAD Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photo Photolytic Stress photo->hplc_analysis oregonin_sample This compound Sample oregonin_sample->acid oregonin_sample->base oregonin_sample->oxidation oregonin_sample->thermal oregonin_sample->photo data_analysis Data Analysis (Quantification, Degradation Kinetics) hplc_analysis->data_analysis lcms_analysis LC-MS Analysis (Degradant Identification) hplc_analysis->lcms_analysis

Caption: Workflow for this compound forced degradation and stability analysis.

References

Technical Support Center: Troubleshooting Oregonin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oregonin, a natural diarylheptanoid with promising applications in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a natural diarylheptanoid compound found in some plant species. It is of interest to researchers due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These characteristics make it a valuable compound for investigation in various therapeutic areas.

Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous buffer/cell culture medium. What is the likely cause?

A2: this compound, like many other diarylheptanoids, has low solubility in water. Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium where its solubility is significantly lower. This sudden change in the solvent environment causes the compound to come out of solution.

Q3: How can I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, you can dissolve this compound in DMSO to create a stock solution of 10 mM or higher. It is crucial to ensure the this compound is completely dissolved in the organic solvent before further dilution.

Q4: My this compound solution appears cloudy or has visible particles. Can I still use it?

A4: A cloudy appearance or the presence of visible particles indicates that the this compound is not fully dissolved or has precipitated. Using such a solution will lead to inaccurate and unreliable experimental results, as the actual concentration of dissolved this compound will be unknown and inconsistent. It is crucial to use a clear, homogenous solution for your experiments.

Troubleshooting Guide: this compound Precipitation

This guide addresses specific issues you might encounter with this compound precipitation and provides step-by-step solutions.

Issue 1: Immediate Precipitation Upon Dilution

Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.

  • Optimize the Dilution Process:

    • Warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C before adding the this compound stock.

    • Add the this compound stock solution dropwise to the aqueous solution while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that promote precipitation.

  • Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of the potential effects of the solvent on your specific experiment, especially in cell-based assays where high concentrations of DMSO can be toxic.

Issue 2: Precipitation Over Time

Cause: The this compound solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.

Solutions:

  • Prepare Fresh Working Solutions: It is best practice to prepare your final aqueous this compound solution immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.

  • Incorporate Solubilizing Agents: Consider adding excipients to your aqueous buffer to enhance the solubility of this compound. These can include:

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.

    • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility in water.

Issue 3: Influence of pH on Solubility

Cause: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. While the specific pH-solubility profile of this compound is not extensively documented in publicly available literature, many phenolic compounds exhibit changes in solubility with pH.

Solution:

  • Empirical pH Optimization: If your experimental conditions allow, you can empirically test the solubility of this compound in a range of pH buffers to identify the optimal pH for your application. It is important to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability).

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general overview of its solubility based on information for diarylheptanoids and common laboratory practices.

SolventSolubilityNotes
WaterPoorly solublePrecipitation is common when diluting from organic stock solutions.
DMSO (Dimethyl Sulfoxide)SolubleCommonly used to prepare concentrated stock solutions.
EthanolSlightly solubleCan be used as a solvent, but solubility may be lower than in DMSO.
DMF (Dimethylformamide)SolubleAnother option for preparing stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C and/or brief sonication in an ultrasonic bath can aid in dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired working concentration in the cell culture medium.

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.

  • Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Solution: Lower the final concentration check_concentration->reduce_concentration Yes check_dilution Is the dilution method optimal? check_concentration->check_dilution No end End: Clear Solution, Proceed with Experiment reduce_concentration->end optimize_dilution Solution: Pre-warm medium and add stock dropwise with vortexing check_dilution->optimize_dilution No check_stability Does precipitation occur over time? check_dilution->check_stability Yes optimize_dilution->end fresh_solution Solution: Prepare fresh working solutions immediately before use check_stability->fresh_solution Yes check_ph Could pH be a factor? check_stability->check_ph No use_excipients Consider using solubilizing agents (surfactants, cyclodextrins) fresh_solution->use_excipients use_excipients->end optimize_ph Solution: Empirically test solubility at different pH values (if experiment allows) check_ph->optimize_ph Yes check_ph->end No optimize_ph->end

Caption: A flowchart for troubleshooting this compound precipitation.

Potential Signaling Pathways Modulated by Diarylheptanoids

While the specific signaling pathways targeted by this compound are still under investigation, research on other diarylheptanoids suggests potential involvement in key cellular processes related to cancer and inflammation.

DiarylheptanoidSignaling Potential Signaling Pathways of Diarylheptanoids cluster_cancer Cancer-Related Pathways cluster_inflammation Inflammation-Related Pathways Diarylheptanoids Diarylheptanoids (e.g., this compound) ATR_CHK1 ATR/CHK1 Pathway Diarylheptanoids->ATR_CHK1 Inhibition Apoptosis Apoptosis Diarylheptanoids->Apoptosis Induction NFkB NF-κB Pathway Diarylheptanoids->NFkB Inhibition MAPK MAPK Pathway Diarylheptanoids->MAPK Modulation CellCycle Cell Cycle Arrest ATR_CHK1->CellCycle Leads to Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Regulates MAPK->Cytokines Regulates

Caption: Potential signaling pathways affected by diarylheptanoids.

References

Technical Support Center: Optimizing Oregonin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of oregonin in in vivo experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diarylheptanoid, a type of natural phenol, isolated from plants of the Alnus (alder) genus.[1][2] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Research has shown that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages.[3]

Q2: What are the primary molecular targets of this compound?

This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the expression of Cyclooxygenase-2 (COX-2), both of which are central to the inflammatory response.

Q3: In which in vivo models has this compound been studied?

This compound has been investigated in various in vivo models, primarily in mice, to evaluate its therapeutic potential. These include models for skin inflammation and cancer. While specific data on this compound is limited, studies on related diarylheptanoids provide insights into their behavior in vivo.

Q4: What are the common routes of administration for this compound in animal models?

In preclinical studies, this compound and related compounds have been administered through several routes, including:

  • Intraperitoneal (IP) Injection: This method allows for rapid absorption and systemic distribution.

  • Oral Gavage (PO): This route is used to simulate oral drug administration in humans.

  • Topical Application: For localized conditions, such as skin inflammation, direct application to the affected area is employed.

The choice of administration route will depend on the specific research question and the target organ or system.

Q5: What is the known toxicity profile of this compound?

Studies on extracts from Alnus species containing this compound have suggested low toxicity in in vivo models.[1] However, a specific LD50 for purified this compound has not been definitively established in the available literature. As with any experimental compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Data Presentation

Pharmacokinetic Parameters of Structurally Related Diarylheptanoids in Rats
ParameterAdministration RouteDoseDPH1DPH2DPH3
Bioavailability (%) OralLow Dose31.224.0131.56
OralHigh Dose22.6117.6617.73
Terminal Half-life (t½) (h) OralLow Dose10.866.34.62
OralHigh Dose3.852.772.10
Maximum Concentration (Cmax) (mg/L) OralLow Dose0.850.170.53
OralHigh Dose1.460.170.61
Time to Maximum Concentration (Tmax) (h) OralBoth Doses~2~2~2
Volume of Distribution (Vd) (L/kg) Intravenous-1.068.576.56
Clearance (CLs) (L/kg/h) Intravenous-0.285.563.39

DPH1: (6E)-1,7-diphenylhept-6-en-3-one; DPH2: (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol; DPH3: (6E)-1,7-diphenylhept-6-en-3-ol. Low and high doses for the oral route were 125 mg/kg and 250 mg/kg of a hexane extract, respectively. The intravenous dose was 125 mg/kg of the extract.[4]

Experimental Protocols

General Protocol for Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of this compound. Specific details should be adapted based on the experimental design and institutional guidelines.

Materials:

  • This compound solution of desired concentration in a sterile vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The two-person technique is often recommended for safety and accuracy.[6]

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[6]

  • Disinfection: Disinfect the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 30-40 degree angle with the bevel facing up.[6][7]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over at a new site.[7]

  • Injection: Slowly and steadily inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg of body weight.[6]

  • Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.

General Protocol for Oral Gavage in Mice

This protocol outlines the general steps for administering this compound via oral gavage. This technique requires proper training to avoid injury to the animal.

Materials:

  • This compound solution/suspension in a suitable vehicle

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)

  • Syringes of appropriate volume

Procedure:

  • Animal Restraint: Securely restrain the mouse in an upright position.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[8]

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9][10] If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.[9]

  • Needle Removal: Gently remove the gavage needle in a single, smooth motion.

  • Post-Procedure Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10]

Mandatory Visualizations

Oregonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates This compound This compound This compound->IKK_Complex Inhibits COX2_Protein COX-2 Protein This compound->COX2_Protein Inhibits COX2_mRNA COX-2 mRNA COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins DNA DNA NFkB_active->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Inflammatory_Genes->COX2_mRNA

Caption: this compound's anti-inflammatory mechanism of action.

Experimental_Workflow Start Start: Animal Model Selection (e.g., BALB/c mice) Acclimatization Acclimatization Period Start->Acclimatization Disease_Induction Disease Induction (e.g., tumor implantation, inflammatory challenge) Acclimatization->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Dosing This compound Administration (IP, PO, or Topical) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Determination (e.g., tumor size, inflammatory markers) Monitoring->Endpoint Sample_Collection Tissue/Blood Sample Collection Endpoint->Sample_Collection Analysis Data Analysis (e.g., histology, cytokine levels) Sample_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized workflow for in vivo experiments with this compound.

Troubleshooting_Guide Start Issue Encountered No_Effect No Observable Therapeutic Effect Start->No_Effect Toxicity Signs of Toxicity (e.g., weight loss, lethargy) Start->Toxicity Variability High Variability in Results Start->Variability Check_Dosage Is the dosage appropriate? No_Effect->Check_Dosage Reduce_Dose Reduce dosage or frequency of administration. Toxicity->Reduce_Dose Yes Check_Stability Is the compound stable in the vehicle? Variability->Check_Stability Standardize_Procedure Ensure consistent animal handling and dosing procedures. Variability->Standardize_Procedure Yes Check_Route Is the administration route optimal? Check_Dosage->Check_Route Yes Increase_Dose Consider dose escalation study. Check_Dosage->Increase_Dose No Check_Bioavailability Consider bioavailability of the compound. Check_Route->Check_Bioavailability Yes Change_Route Evaluate alternative administration routes. Check_Route->Change_Route No Formulation Consider formulation strategies to improve bioavailability. Check_Bioavailability->Formulation Low New_Prep Prepare fresh solutions for each experiment. Check_Stability->New_Prep No

Caption: A troubleshooting guide for in vivo experiments.

References

Navigating Oregonin-Induced Cytotoxicity in Normal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating the therapeutic potential of oregonin, a naturally occurring diarylheptanoid, may encounter challenges related to its cytotoxic effects on normal, non-cancerous cells. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these concerns, enabling researchers to optimize their experimental designs and mitigate unintended toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound in normal cells?

A1: this compound, a prominent diarylheptanoid found in the bark of Alnus species, has demonstrated some level of cytotoxicity to normal cells, although it appears to be less potent than in certain cancer cell lines.[1][2] One study reported that this compound and a related compound, hirsutanone, were not toxic to human normal skin fibroblast cells (NB1RGB) at a concentration of 50 μM.[1] However, some toxicity was observed in leukemia cells.[1] Another study investigating the antiproliferative effects of this compound found it to be less potent than hirsutanone in inhibiting the growth of Jurkat and THP-1 leukemia cell lines, with an IC50 value of 22.16 μM in Jurkat cells.[1][3]

Q2: Are there strategies to selectively target cancer cells while minimizing this compound's toxicity to normal cells?

A2: Research suggests that certain diarylheptanoids from Alnus glutinosa may act as protectors of normal cells during chemotherapy, indicating a potential for a favorable therapeutic window.[4][5] The selective anticancer potential of related compounds like hirsutenone, which showed greater cytotoxicity in thyroid cancer cells compared to normal follicular epithelial cells, suggests that this compound may also exhibit some degree of selectivity.[6] Further investigation into the differential mechanisms of action between normal and cancerous cells is crucial for developing targeted strategies.

Troubleshooting Guide: High Cytotoxicity in Normal Cell Lines

If you are observing unexpectedly high cytotoxicity of this compound in your normal control cell lines, consider the following troubleshooting steps:

1. Re-evaluate this compound Concentration and Purity:

  • Problem: The concentration of this compound used may be too high for the specific normal cell line being tested. The purity of the this compound sample could also be a factor, with impurities contributing to toxicity.

  • Solution:

    • Perform a dose-response experiment using a wide range of this compound concentrations to determine the precise IC50 value for your specific normal cell line.

    • Verify the purity of your this compound sample using analytical techniques such as HPLC or mass spectrometry.

2. Assess Cell Line Sensitivity:

  • Problem: Different normal cell lines can exhibit varying sensitivities to cytotoxic agents.

  • Solution:

    • If possible, test this compound's cytotoxicity on a panel of different normal cell lines from various tissue origins to identify more resistant cell types for your control experiments.

3. Investigate Potential for Combination Therapy:

  • Problem: this compound as a monotherapy may exhibit a narrow therapeutic window.

  • Solution:

    • Explore the possibility of combining this compound with other therapeutic agents. Some studies suggest that diarylheptanoids may protect normal cells during chemotherapy, indicating a potential for synergistic or protective effects when used in combination.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of this compound in a normal cell line.

Cell LineCell TypeAssayIC50 (μM)Reference
Human Normal Skin Fibroblast (NB1RGB)FibroblastN/A> 50[1]

Note: Data is limited, and further research is required to establish a comprehensive cytotoxic profile of this compound across a wider range of normal cell lines.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol outlines a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound (of known purity)

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow start Start cell_culture Cell Culture (Normal & Cancer Lines) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data (Calculate IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxic effects of this compound.

protective_mechanism chemotherapy Chemotherapeutic Agent normal_cell Normal Cell chemotherapy->normal_cell Induces Cytotoxicity reduced_toxicity Reduced Cytotoxicity normal_cell->reduced_toxicity Results in This compound This compound (Diarylheptanoid) protection Protective Effect This compound->protection protection->normal_cell Shields from Damage

References

dealing with low solubility of oregonin in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oregonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the low solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural diarylheptanoid compound isolated from plants of the Alnus genus. It has demonstrated significant antioxidant and anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.

Q2: Why is the low solubility of this compound a concern for in vitro and in vivo assays?

A2: The low aqueous solubility of this compound can lead to several experimental challenges. These include difficulty in preparing stock solutions at desired concentrations, precipitation of the compound in aqueous assay buffers, and inaccurate dosing. This can result in underestimated biological activity, poor data reproducibility, and unreliable structure-activity relationships (SAR).

Q3: What are the most common solvents for dissolving this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro assays. Other solvents such as ethanol, methanol, acetone, chloroform, and dichloromethane can also be used. For in vivo studies, formulations often involve co-solvents like PEG400 or suspending agents like carboxymethyl cellulose.[1][2]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound precipitates when added to aqueous buffer or cell culture medium. The aqueous environment reduces the solubility of the hydrophobic this compound, causing it to come out of solution.- Decrease the final concentration of this compound in the assay. - Increase the concentration of the organic solvent in the final solution, being mindful of its potential toxicity to cells. - Use a sonicator or vortex to aid dissolution when making the final dilution. - Warm the solution gently (e.g., to 37°C) to improve solubility, but be cautious of potential degradation of this compound at higher temperatures.[3] - Prepare a fresh dilution from the stock solution immediately before use.
Inconsistent or lower-than-expected biological activity. This compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.- Visually inspect for any precipitate before and during the assay. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. - Optimize the solvent and its final concentration to ensure complete solubilization.
Stock solution appears cloudy or contains crystals. The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solution has been stored improperly.- Prepare a new stock solution at a lower concentration. - Gently warm the stock solution (e.g., 37°C) and vortex or sonicate to try and redissolve the compound.[3] - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Quantitative Data

This compound Solubility
SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble. Stock solutions of 5 mM, 10 mM, and 20 mM are commonly prepared.[2] A sample solution at 10 mM in DMSO is commercially available.[3]The recommended solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol Soluble.Can be used as a solvent, but may be more volatile than DMSO.
Methanol Soluble.Another potential solvent for stock solution preparation.
Water Low solubility.This compound is poorly soluble in aqueous solutions.
Physiological Buffers (e.g., PBS) Very low solubility.Direct dissolution in physiological buffers is not recommended. Dilution from a stock solution in an organic solvent is necessary.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol is for assessing the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the old media and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Remember to dilute the this compound stock solution in fresh cell culture medium, ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Include a vehicle control (DMSO only).

  • Stimulation: After the pre-treatment, add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group with cells that are not treated with LPS or this compound.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The reduction in nitrite levels in this compound-treated cells compared to the LPS-only treated cells indicates an anti-inflammatory effect.

Visualizations

Experimental Workflow for In Vitro Anti-Inflammatory Assay

experimental_workflow cluster_day1 Day 1 cluster_day2 Day 2 seed_cells Seed RAW 264.7 cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere pretreat Pre-treat with this compound or Vehicle stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate griess_assay Perform Griess Assay on supernatant incubate->griess_assay measure Measure absorbance at 540 nm griess_assay->measure analyze Analyze data measure->analyze

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

This compound's Putative Anti-Inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_nucleus NF-κB (in nucleus) This compound->NFkB_nucleus Inhibits Translocation IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates iNOS iNOS gene NFkB_nucleus->iNOS Upregulates Cytokines Pro-inflammatory Cytokine genes NFkB_nucleus->Cytokines Upregulates NO NO iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

Technical Support Center: Purification of Oregonin from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of oregonin from complex mixtures derived from sources such as Alnus species (alder).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Yield in Crude Extract Inefficient Extraction: Solvent choice, temperature, or extraction time may be suboptimal.- Solvent Optimization: Use polar solvents like methanol, ethanol, or hot water. Aqueous extraction at temperatures between 25°C and 50°C has been shown to be effective. - Temperature Control: Avoid excessively high temperatures as this compound can degrade.[1] - Increase Extraction Cycles: Repeat the extraction process on the plant material until the solvent runs clear to ensure maximum recovery.
Degradation of this compound: this compound is susceptible to thermal degradation and potential pH-dependent degradation.[1][2][3][4][5][6]- Maintain Mild Conditions: Keep extraction and processing temperatures low (ideally below 50°C).[1] - pH Control: Buffer the extraction solvent to a mildly acidic pH (around 4-6), as anthocyanins and other polyphenols, which share structural similarities, are often more stable in this range.[2][3][4][5][6]
Low Purity After Initial Chromatography Co-elution of Impurities: Other diarylheptanoids, flavonoids, and tannins present in Alnus extracts have similar polarities to this compound and can be difficult to separate.[7]- Employ Orthogonal Methods: Combine different chromatography techniques. For example, use macroporous resin for initial enrichment followed by a high-resolution technique like High-Speed Counter-Current Chromatography (HSCCC) or Flash Chromatography. - Gradient Optimization: Develop a shallow elution gradient for your column chromatography to improve the separation of closely related compounds.
Inappropriate Stationary Phase: The selected resin or silica may not have the optimal selectivity for this compound versus the main impurities.- Resin Screening: For macroporous resin chromatography, screen several resins with varying polarities and pore sizes to find the one with the best adsorption and desorption characteristics for this compound. Resins like HP-20, XAD7HP, or AB-8 are often used for polyphenols.[8][9][10][11][12][13][14][15] - Consider Different Media: If using silica gel, consider reversed-phase (C18) silica for different selectivity compared to normal phase.
This compound Lost During Macroporous Resin Step Premature Elution: this compound may not have adsorbed strongly enough to the resin and is being washed away during the loading or washing steps.- Check pH of Loading Solution: Adjust the pH of the crude extract to be slightly acidic to promote adsorption of phenolic compounds. - Reduce Polarity of Loading Solution: If the extract is in a high percentage of organic solvent, dilute it with water to increase the interaction between this compound and the non-polar resin.
Irreversible Adsorption: The this compound is too strongly bound to the resin and does not elute.- Increase Eluent Strength: Use a higher concentration of ethanol or methanol in the elution buffer. A stepwise gradient of ethanol (e.g., 40%, 60%, 80%) can be effective.[12] - Optimize Elution Flow Rate: A slower flow rate during elution can increase the contact time and improve recovery.
Poor Separation in HSCCC Suboptimal Solvent System: The partition coefficient (K) of this compound in the chosen two-phase solvent system is not in the ideal range (typically 0.5 < K < 2.0).[16]- Systematic Solvent Selection: Test various solvent systems. A common starting point for diarylheptanoids is a hexane-ethyl acetate-methanol-water (HEMWat) system.[17] Vary the ratios of the solvents to achieve the desired K value for this compound. - Add Modifiers: Small amounts of acid (e.g., acetic acid) can be added to the aqueous phase to improve peak shape and selectivity for phenolic compounds.[16]
Emulsion Formation: The two liquid phases are not separating cleanly within the column, leading to poor efficiency.- Adjust Solvent Ratios: Minor changes to the solvent system composition can sometimes break an emulsion. - Lower Flow Rate: Reducing the mobile phase flow rate can allow more time for the phases to settle.
Unexpected Peaks in Final Product (HPLC Analysis) Degradation Products: this compound may have degraded during purification or storage.- Re-evaluate all steps for harsh conditions: Check for high temperatures, extreme pH, or exposure to oxygen and light.[6] - Proper Storage: Store purified this compound at low temperatures (-20°C or below), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Residual Solvents: Solvents from the purification process may be present.- Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of organic solvents.
Contaminants from Equipment: Leachables from tubing, resins, or vials.- Use High-Quality Materials: Employ inert materials (glass, stainless steel, high-grade polymers) for all components in the purification train. - Thoroughly Clean Equipment: Ensure all columns and equipment are properly cleaned and regenerated between runs.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for this compound purification?

A1: this compound is a dominant diarylheptanoid found in various species of the Alnus (alder) genus.[7] The bark and leaves of red alder (Alnus rubra) are reported to have high concentrations of this compound, with crude extracts containing up to 9% this compound by dry weight.[1]

Q2: Which chromatographic method provides the highest purity for this compound?

A2: Both High-Speed Counter-Current Chromatography (HSCCC) and Flash Chromatography have been shown to yield high-purity this compound (>95%).[1] HSCCC is a liquid-liquid partitioning technique that avoids irreversible adsorption to a solid support. Flash chromatography on silica gel is also highly effective, particularly when a refined extraction and spray-drying procedure is used beforehand to create a powdered crude extract.[1] The choice between them may depend on available equipment, scale, and specific impurity profile of the extract.

Q3: How can I efficiently remove tannins and other polyphenols that interfere with this compound purification?

A3: A multi-step approach is most effective.

  • Initial Enrichment: Use a macroporous resin like HP-20 or XAD-7HP. These resins can selectively adsorb this compound and other polyphenols from the aqueous crude extract.

  • Selective Desorption: Employ a stepwise elution with increasing concentrations of ethanol. This compound will elute at a specific ethanol concentration, which can help separate it from more or less polar compounds. For many polyphenols, a 60-80% ethanol solution is effective for elution.[12][15]

  • High-Resolution Chromatography: The enriched fraction should then be subjected to a high-resolution technique like reversed-phase flash chromatography or HSCCC to separate this compound from closely related diarylheptanoids and residual tannins.

Q4: What are the optimal storage conditions for purified this compound?

A4: As a polyphenolic glycoside, this compound is susceptible to degradation. For long-term storage, it should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If in solution, use a buffered, oxygen-free solvent and store at low temperatures. Stability is generally better at a slightly acidic pH.[2][3][4][5][6]

Q5: How do I regenerate a macroporous resin column after this compound purification?

A5: Resin regeneration is crucial for cost-effectiveness and reproducibility. A typical procedure involves washing the column sequentially with a strong acid, a strong base, and then water, followed by an organic solvent to remove all adsorbed materials. A common protocol is:

  • Wash with an excess of 1 M HCl.

  • Rinse with deionized water until the eluent is neutral.

  • Wash with 1 M NaOH.

  • Rinse again with deionized water until neutral.

  • Finally, wash with 95% ethanol to remove any remaining organic compounds and to prepare the resin for storage or the next use.

Quantitative Data Summary

The following table summarizes reported quantitative data for different this compound purification strategies.

Purification Method Starting Material Initial Purity/Concentration Final Purity Yield/Recovery Reference
Aqueous Extraction + Flash ChromatographyAlnus rubra Bark/Leaves~9% this compound in spray-dried crude extract>95% (avg. 95.8%)Not explicitly stated, but method described as efficient.[1]
Macroporous Resin (AB-8)Sophora tonkinensis (Total Flavonoids)12.14%57.82%84.93%
Macroporous Resin + HSCCCFructus corni (Morroniside & Loganin)Crude Extract97.8% & 98.6%28.7 mg & 11.5 mg from 50 mg of pre-purified sample

Note: Data for macroporous resin and HSCCC on similar polyphenol glycosides are included to provide a benchmark for expected performance.

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin and Flash Chromatography

This protocol is adapted from the methodology described by Lea et al. (2021) for purification from Alnus rubra.[1]

  • Aqueous Extraction:

    • Grind dried alder bark or leaves to a fine powder.

    • Extract the powder with deionized water (e.g., 1:10 w/v ratio) at 40-50°C for 2-4 hours with continuous stirring.

    • Filter the mixture to remove solid plant material.

    • (Optional but recommended) Concentrate the aqueous extract under reduced pressure and spray-dry to obtain a stable powder. The crude extract contains approximately 9% this compound.[1]

  • Macroporous Resin Enrichment (Optional Pre-purification):

    • Pre-treat a macroporous resin (e.g., HP-20) by washing with ethanol, followed by water.

    • Dissolve the crude extract/powder in water and adjust to a slightly acidic pH (e.g., 4-5).

    • Load the solution onto the equilibrated resin column at a slow flow rate (e.g., 1-2 bed volumes per hour).

    • Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars.

    • Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions and analyze for this compound content (e.g., by TLC or HPLC).

    • Pool the this compound-rich fractions (typically eluting in 40-60% ethanol) and evaporate the solvent.

  • Reversed-Phase Flash Chromatography:

    • Dissolve the enriched this compound fraction or the crude spray-dried powder in a minimal amount of methanol or DMSO.

    • Adsorb the sample onto a small amount of C18 silica gel and dry it to a free-flowing powder.

    • Pack a C18 flash chromatography column and equilibrate with the starting mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Dry-load the sample onto the top of the column.

    • Elute the column with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A shallow gradient (e.g., 10% to 50% acetonitrile over 30-40 column volumes) is recommended.

    • Monitor the elution at 280 nm and collect fractions corresponding to the major peak.

    • Combine the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain pure this compound (>95% purity).[1]

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This is a general protocol for diarylheptanoid glycoside purification that can be optimized for this compound.

  • Preparation of Two-Phase Solvent System:

    • Select a suitable solvent system. A common choice is n-hexane-ethyl acetate-methanol-water (HEMWat).

    • Prepare a series of different volumetric ratios (e.g., 1:1:1:1, 2:1:2:1, 1:2:1:2) and measure the partition coefficient (K) of this compound for each. To do this, dissolve a small amount of crude extract in a known volume of the pre-equilibrated two-phase system, vortex, allow the layers to separate, and measure the concentration of this compound in each phase by HPLC. The ratio of the concentration in the stationary phase to the mobile phase is the K value.

    • Select the system that provides a K value between 0.5 and 2.0.

  • HSCCC System Preparation:

    • Equilibrate the chosen solvent system in a separatory funnel at the desired operating temperature.

    • Separate the upper and lower phases and degas them.

    • Fill the HSCCC column entirely with the stationary phase (typically the upper phase for reversed-phase mode).

  • Separation:

    • Set the desired revolution speed (e.g., 850-1000 rpm).[17]

    • Pump the mobile phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).[17]

    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet and a stable stationary phase retention is achieved), dissolve the crude or pre-purified extract in a small volume of the biphasic solvent mixture and inject it into the sample loop.

    • Monitor the effluent with a UV detector (280 nm) and collect fractions.

  • Product Recovery:

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Pool the pure fractions, evaporate the solvents under reduced pressure, and lyophilize to obtain the final product.

Visualizations

Experimental Workflow

experimental_workflow General this compound Purification Workflow cluster_extraction Step 1: Extraction cluster_enrichment Step 2: Enrichment (Optional) cluster_purification Step 3: High-Resolution Purification cluster_final Step 4: Final Product start Alnus sp. Bark/Leaves extraction Aqueous or Ethanolic Extraction start->extraction filtration Filtration extraction->filtration crude_extract Crude Liquid Extract filtration->crude_extract macroporous Macroporous Resin Chromatography crude_extract->macroporous enriched_fraction Enriched this compound Fraction macroporous->enriched_fraction hsccc HSCCC enriched_fraction->hsccc flash_chrom Flash Chromatography enriched_fraction->flash_chrom analysis Purity Analysis (HPLC) hsccc->analysis flash_chrom->analysis lyophilization Solvent Removal / Lyophilization analysis->lyophilization pure_this compound Pure this compound (>95%) lyophilization->pure_this compound

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield/Purity cluster_extraction Extraction Issues cluster_chromatography Chromatography Issues start Low Yield or Purity Issue q1 Where is the problem occurring? start->q1 ans1_extraction Initial Extraction q1->ans1_extraction ans1_chrom Chromatography Step q1->ans1_chrom cause_extraction Inefficient extraction or degradation ans1_extraction->cause_extraction q2 What is the issue? ans1_chrom->q2 sol_extraction Optimize solvent/temp. Check for degradation. Use mild conditions. cause_extraction->sol_extraction end_node Re-run Experiment sol_extraction->end_node issue_binding Poor Binding / Premature Elution q2->issue_binding issue_separation Co-elution of Impurities q2->issue_separation issue_recovery No Elution / Poor Recovery q2->issue_recovery sol_binding Adjust sample pH/polarity. Check resin choice. issue_binding->sol_binding sol_separation Optimize gradient. Use orthogonal method (e.g., HSCCC). issue_separation->sol_separation sol_recovery Increase eluent strength. Check for precipitation. issue_recovery->sol_recovery sol_binding->end_node sol_separation->end_node sol_recovery->end_node

Caption: Decision tree for troubleshooting this compound purification.

References

Technical Support Center: Oregonin Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of oregonin in solution.

Troubleshooting Guide: Common Issues with this compound Solutions

Observation Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of this compound to form quinone-type structures, which can polymerize.[1]1. Immediately assess the suitability of the solution for your experiment. 2. For future preparations, implement preventative measures such as using antioxidants, deoxygenating solvents, and protecting from light.[1]
Precipitate forms in the solution Polymerization of oxidized this compound products, which may have lower solubility.[1]1. Attempt to redissolve by gentle warming or sonication, but be aware that the precipitate consists of degradation products. 2. If redissolving fails or is not desired, centrifuge or filter the solution to remove the precipitate. Note that the concentration of active this compound will be lower. 3. For new solutions, follow strict protocols to prevent oxidation.
Loss of biological activity or inconsistent results Degradation of this compound due to oxidation, leading to a lower concentration of the active compound.[1]1. Prepare fresh this compound solutions for each experiment or use properly stored aliquots. 2. Quantify the this compound concentration using a validated analytical method (e.g., HPLC) before use.
Rapid degradation even with precautions Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or glassware.1. Use high-purity solvents. 2. Add a chelating agent like EDTA to the solution to sequester metal ions.[2][3][4] 3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary cause of this compound degradation is oxidation.[1] this compound, a diarylheptanoid with phenolic hydroxyl groups, is susceptible to oxidation, which is often accelerated by factors such as:

  • High pH (alkaline conditions) [1]

  • Presence of dissolved oxygen [1]

  • Exposure to light (photodegradation) [1]

  • Elevated temperatures

  • Presence of trace metal ions [1]

The oxidation process typically involves the conversion of the phenolic groups to quinones. These quinones can then polymerize, leading to the characteristic yellow or brown discoloration of the solution and a loss of biological activity.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the expected shelf-life of an this compound solution?

The shelf-life of an this compound solution is highly dependent on the storage conditions, including the solvent, temperature, pH, and exposure to light and oxygen. For closely related cyclic diarylheptanoids, stability studies have shown significant degradation at room temperature over several weeks, while storage at lower temperatures (-15°C) significantly improves stability.[5] For maximal shelf-life, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots.[1]

Q4: Which solvent is best for preparing and storing this compound?

The choice of solvent can impact this compound's stability. While specific comparative stability data for this compound in various solvents is limited, general guidelines for phenolic compounds suggest the following:

  • Aqueous solutions: Prone to hydrolysis and oxidation, especially at non-optimal pH. Buffering the solution and using deoxygenated water is crucial.

  • Organic solvents (e.g., DMSO, Ethanol): Often provide better stability than aqueous solutions. DMSO is generally well-tolerated for cell-based assays at low concentrations. It is important to use high-purity, anhydrous solvents.

For long-term storage, dissolving this compound in a suitable organic solvent and storing it at low temperatures is recommended.

Q5: How can I prevent metal-catalyzed oxidation of this compound?

Trace metal ions, such as iron and copper, can act as catalysts in the oxidation of phenolic compounds.[1] To mitigate this:

  • Use high-purity water and solvents.

  • Incorporate a chelating agent into your buffer or solution. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent that can sequester metal ions and prevent them from participating in oxidative reactions.[2][3][4] A typical concentration for EDTA is in the range of 0.1 to 1 mM.

Quantitative Data Summary

The following tables summarize stability data for cyclic diarylheptanoids, which can serve as a valuable reference for estimating the stability of this compound under various conditions.

Table 1: Effect of pH on the Half-Life (t½) of Cyclic Diarylheptanoids in Aqueous Solution at 37°C Data adapted from a study on carpinontriol A and giffonin X, structurally related to this compound.[5][6]

pHCarpinontriol A (t½, hours)Giffonin X (t½, hours)
1.2 > 2419.3 ± 1.2
6.8 16.9 ± 1.115.4 ± 1.0
7.4 14.1 ± 0.912.8 ± 0.8

Table 2: Effect of Temperature on the Half-Life (t½) of Cyclic Diarylheptanoids in Aqueous Solution Data adapted from a study on carpinontriol A and giffonin X.[5]

TemperatureCarpinontriol A (t½, weeks)Giffonin X (t½, weeks)
-15°C > 23> 23
5°C > 2319.8 ± 1.3
22°C 14.9 ± 1.010.5 ± 0.7

Table 3: Recommended Antioxidants for Stabilizing Phenolic Compound Solutions Adapted from general protocols for preventing oxidation of phenolic compounds.[1]

AntioxidantTypical ConcentrationRecommended SolventsNotes
Ascorbic Acid 0.1 - 1 mg/mLAqueous SolutionsA common and effective water-soluble antioxidant.[7]
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant suitable for non-aqueous solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol provides a general workflow for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)

  • Inert gas (e.g., nitrogen or argon)

  • Antioxidant (optional, see Table 3)

  • Chelating agent (optional, e.g., EDTA)

  • Amber vials

Procedure:

  • Solvent Preparation:

    • Degassing: To remove dissolved oxygen, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes.[1]

    • Antioxidant/Chelator Addition (Optional): If using an antioxidant or chelating agent, dissolve it in the degassed solvent at the desired concentration (see Table 3 for antioxidant recommendations; a typical EDTA concentration is 0.1-1 mM).

  • Dissolution of this compound:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in the prepared solvent. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.

  • Inert Atmosphere:

    • Once the this compound is fully dissolved, flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air.[1]

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials.[1]

    • Before sealing each aliquot, flush the headspace with inert gas.

    • Store the aliquots at -20°C or -80°C, protected from light.[1]

Visualizations

Oxidation_Pathway This compound This compound (Phenolic Compound) Quinone Quinone Intermediate This compound->Quinone Oxidation (O2, Light, Metal Ions, High pH) Polymer Polymerized Products (Colored) Quinone->Polymer Polymerization

Caption: General oxidation pathway of this compound in solution.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Solution Implementation A This compound solution instability (e.g., color change, precipitation) B Check for exposure to: - Light - Oxygen (improper degassing) - High pH - Elevated Temperature - Metal Ion Contamination A->B C Prepare fresh solution using protocol: B->C D Store in amber vials under inert gas (N2/Ar) C->D E Use deoxygenated solvents C->E F Adjust pH to acidic/neutral C->F G Store at -20°C or -80°C C->G H Add antioxidant (e.g., Ascorbic Acid) C->H I Add chelating agent (e.g., EDTA) C->I

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Enhancing the Stability of Oregonin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of oregonin, a diarylheptanoid with promising therapeutic potential. This compound's inherent instability can present significant hurdles in developing stable and effective formulations. This resource aims to provide practical solutions and detailed experimental protocols to enhance the stability of your this compound formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations.

Problem Potential Cause Troubleshooting Steps
Rapid degradation of this compound in aqueous solution. pH-dependent hydrolysis and oxidation. this compound is susceptible to degradation in both acidic and alkaline conditions. The presence of catechol moieties in its structure makes it prone to oxidation.1. Optimize pH: Adjust the pH of your formulation to a range of 6.8-7.4, where this compound has shown greater stability. Avoid highly acidic (pH 1.2) or alkaline environments. 2. Use Buffers: Employ phosphate or citrate buffers to maintain a stable pH. 3. Inert Atmosphere: During formulation, handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Add Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or glutathione to mitigate oxidative degradation.[1][2]
Discoloration or precipitation in the formulation over time. Oxidative degradation and formation of insoluble degradation products. Exposure to light and oxygen can accelerate the degradation of this compound, leading to the formation of colored byproducts and precipitates.1. Photoprotection: Store formulations in amber-colored vials or protect them from light to prevent photodegradation. 2. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation reactions. 3. Solvent Selection: Evaluate the solubility and stability of this compound in different solvent systems. Co-solvents may be necessary for certain formulations.
Loss of potency during storage, even in solid form. Residual moisture and exposure to high temperatures. The solid-state stability of this compound can be compromised by the presence of moisture and elevated temperatures, leading to hydrolysis and thermal degradation.1. Lyophilization (Freeze-Drying): Lyophilize the this compound formulation to remove water and enhance long-term stability.[3][4][5][6][7] 2. Controlled Storage: Store solid formulations in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. 3. Use of Desiccants: Include desiccants in the packaging to absorb any residual moisture.
Inconsistent drug release from controlled-release formulations. Poor encapsulation efficiency or interaction with excipients. The choice of encapsulation material and excipients can significantly impact the stability and release profile of this compound.1. Microencapsulation: Encapsulate this compound using techniques like spray-drying with suitable wall materials such as maltodextrin or gum arabic to protect it from environmental factors.[8][9][10][11][12] 2. Excipient Compatibility Studies: Conduct compatibility studies with selected excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify potential interactions.[13][14][15][16][17]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound? this compound primarily degrades through pH-dependent hydrolysis and oxidation. Studies on related diarylheptanoids suggest that the glycosidic bond is susceptible to acid hydrolysis, while the catechol rings are prone to oxidation, leading to the formation of quinone-type structures and subsequent polymerization. Spontaneous oxidation and decomposition have also been observed.
What is the optimal pH for an aqueous this compound formulation? Based on stability studies of this compound and related diarylheptanoids, a pH range of 6.8 to 7.4 is recommended for aqueous formulations to minimize degradation. Significant degradation has been observed at a highly acidic pH of 1.2.[18][19][20]
How can I effectively prevent the oxidation of this compound in my formulation? To prevent oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon), protect the formulation from light, and incorporate antioxidants. Common and effective antioxidants include ascorbic acid, sodium metabisulfite, and glutathione. Additionally, using chelating agents like EDTA can help by sequestering metal ions that catalyze oxidation.
Is lyophilization a suitable method for improving this compound stability? Yes, lyophilization (freeze-drying) is a highly effective method for enhancing the long-term stability of this compound formulations. By removing water, it significantly reduces the potential for hydrolytic degradation and can help preserve the compound in a stable solid state.[3][4][5][6][7]
Which excipients are recommended for this compound formulations? The choice of excipients should be guided by compatibility studies. For oral formulations, common choices that are generally inert include microcrystalline cellulose and polyvinylpyrrolidone (PVP). For parenteral formulations, buffers like phosphates and citrates are essential. When considering encapsulation, maltodextrin and gum arabic have been shown to be effective for similar polyphenolic compounds.[8][9][10][12] It is crucial to perform compatibility testing with your specific formulation.[13][14][15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from stability studies on this compound and related diarylheptanoids.

Table 1: Aqueous Stability of this compound at 37 °C [19][20]

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
1.21.5 ± 0.10.462 ± 0.032
6.818.5 ± 1.20.037 ± 0.002
7.424.1 ± 1.80.029 ± 0.002

Table 2: Stability of Cyclic Diarylheptanoids in Aqueous Solution at 37 °C after 4 hours [18]

CompoundpH 1.2 (% remaining)pH 6.8 (% remaining)pH 7.4 (% remaining)
Carpinontriol A85.4 ± 1.298.7 ± 0.995.3 ± 1.5
Carpinontriol B100.0 ± 0.5100.0 ± 0.3100.0 ± 0.7
Giffonin X65.2 ± 2.192.1 ± 1.888.9 ± 2.3

Experimental Protocols

Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol-water mixture.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60 °C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60 °C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide and keep it at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80 °C for 24, 48, and 72 hours. Also, heat a solution of this compound at 80 °C for the same time intervals.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be kept in the dark.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and identify degradation products.[21][22][23][24]

Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm).

    • Injection Volume: 20 µL.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze samples from forced degradation studies to ensure that the this compound peak is well-resolved from any degradation products.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Visualizations

Oregonin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation O2, Light, Metal Ions Thermal_Degradation Thermal_Degradation This compound->Thermal_Degradation Heat Photodegradation Photodegradation This compound->Photodegradation UV/Visible Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal_Degradation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for this compound.

Stability_Enhancement_Workflow cluster_formulation Formulation Strategy cluster_processing Processing & Packaging pH_Optimization pH_Optimization Stable_Oregonin_Formulation Stable_Oregonin_Formulation pH_Optimization->Stable_Oregonin_Formulation Antioxidant_Addition Antioxidant_Addition Antioxidant_Addition->Stable_Oregonin_Formulation Excipient_Selection Excipient_Selection Excipient_Selection->Stable_Oregonin_Formulation Lyophilization Lyophilization Lyophilization->Stable_Oregonin_Formulation Microencapsulation Microencapsulation Microencapsulation->Stable_Oregonin_Formulation Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Stable_Oregonin_Formulation Light_Protection Light_Protection Light_Protection->Stable_Oregonin_Formulation

Caption: Workflow for enhancing this compound formulation stability.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oregonin and Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oregonin and curcumin, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Introduction

This compound and curcumin are both naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. This compound, a diarylheptanoid, is predominantly found in the bark of red alder (Alnus rubra) and other Alnus species. Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa). While curcumin has been extensively studied, this compound is a less-explored compound with emerging evidence of its therapeutic potential. This guide aims to provide a side-by-side comparison of their antioxidant, anti-inflammatory, and anticancer properties based on available experimental data.

At a Glance: Key Biological Activity Comparison

Biological ActivityThis compoundCurcumin
Antioxidant Activity (DPPH Assay IC50) 11.2 µg/mL1.08 - 19.6 µg/mL
Anti-inflammatory Activity (NO Inhibition) Dose-dependent reductionIC50: ~5.8 µM
Anti-inflammatory Activity (COX-2 Inhibition) Inhibition observedIC50: 2 - 52 µM
Anticancer Activity (MTT Assay IC50) Data not availableVaries by cell line (e.g., 33 µM for A549)

Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a specific biological process by 50%. A lower IC50 value generally signifies higher potency. The reported values for curcumin can vary significantly between studies due to different experimental conditions.

In-Depth Biological Activity Comparison

Antioxidant Activity

Both this compound and curcumin exhibit antioxidant properties by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 ValueSource
This compound11.2 µg/mL
Curcumin1.08 µg/mL[1]
Curcumin19.6 µg/mL[2]

Based on the available data, both compounds demonstrate potent radical scavenging activity. While one study reports an IC50 for this compound of 11.2 µg/mL, the reported IC50 values for curcumin in DPPH assays vary across the literature, with some studies indicating slightly higher or lower potency compared to this compound.

Anti-inflammatory Activity

A key mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the activity of cyclooxygenase-2 (COX-2). Both this compound and curcumin have been shown to interfere with these processes.

Table 2: Anti-inflammatory Activity

AssayThis compoundCurcuminSource
NO Production Inhibition Dose-dependent reduction in LPS-stimulated macrophagesIC50: ~5.8 µM in LPS-stimulated RAW 264.7 cells[3]
COX-2 Enzyme Inhibition Inhibition observed in LPS-stimulated macrophagesIC50: 2 - 52 µM[4][5]

This compound has been demonstrated to dose-dependently reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages[3]. Curcumin also effectively inhibits NO production with reported IC50 values around 5.8 µM in similar cellular models. Furthermore, both compounds have been shown to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs[4][5].

Anticancer Activity

The cytotoxic effects of these compounds on cancer cells are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 3: Anticancer Activity (MTT Assay)

CompoundCell LineIC50 ValueSource
This compound-Data not available-
CurcuminA549 (Lung Carcinoma)33 µM[6]
CurcuminHT-29 (Colon Carcinoma)25 µM[7]
CurcuminBxPC-3 (Pancreatic Cancer)~20 µM

While there is a substantial body of evidence demonstrating the anticancer effects of curcumin against a wide range of cancer cell lines, quantitative data on the cytotoxic activity of this compound from MTT assays is currently limited in the available scientific literature.

Signaling Pathways and Mechanisms of Action

Both this compound and curcumin exert their biological effects by modulating various cellular signaling pathways. A key pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound and curcumin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

G A Prepare stock solutions of This compound and Curcumin B Prepare serial dilutions of each compound A->B D Mix compound dilutions with DPPH solution B->D C Prepare DPPH solution in methanol C->D E Incubate in the dark at room temperature (30 min) D->E F Measure absorbance at 517 nm using a spectrophotometer E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

    • Stock solutions of this compound and curcumin are prepared in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared.

    • In a 96-well plate, a fixed volume of each dilution is mixed with a fixed volume of the DPPH solution.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound or curcumin for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours).

  • Measurement of Nitrite:

    • The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • After a short incubation period, the absorbance is measured at a wavelength of around 540 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is then calculated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

G A Seed cancer cells in a 96-well plate B Incubate overnight to allow cell attachment A->B C Treat cells with various concentrations of compound B->C D Incubate for a defined period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding and Treatment:

    • Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or curcumin and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Addition and Incubation:

    • After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

Both this compound and curcumin are promising natural compounds with significant antioxidant and anti-inflammatory properties. Quantitative data suggests that their antioxidant activities are comparable. In terms of anti-inflammatory action, both compounds effectively inhibit key inflammatory mediators like NO and COX-2. While curcumin's anticancer activities are well-documented against numerous cancer cell lines, there is a need for more quantitative studies to fully elucidate the anticancer potential of this compound and enable a more direct comparison. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and compare the biological activities of these two valuable natural products.

References

A Comparative Analysis of Oregonin and Other Diarylheptanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of oregonin and other prominent diarylheptanoids, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This document summarizes key quantitative data, details experimental protocols for major assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising class of natural compounds.

Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest for their diverse pharmacological activities.[1] Among these, this compound, primarily isolated from plants of the Alnus genus, has shown notable biological effects.[2] This guide provides a comparative analysis of this compound against other well-studied diarylheptanoids, including curcumin, hirsutenone, yakuchinone A, and yakuchinone B, to elucidate their relative potency and potential therapeutic applications.

Comparative Biological Activities: A Quantitative Overview

To provide a clear comparison of the biological potency of this compound and other selected diarylheptanoids, the following tables summarize their half-maximal inhibitory concentration (IC50) values for antioxidant, anti-inflammatory, and cytotoxic activities as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC50 value indicates stronger antioxidant activity.

CompoundIC50 (µM)Source
This compoundData not available in a directly comparable format
HirsutenoneData not available in a directly comparable format
Curcumin53 - 82[3]
Yakuchinone AData not available in a directly comparable format
Yakuchinone BData not available in a directly comparable format
Ascorbic Acid (Standard)82[3]
Anti-inflammatory Activity (Nitric Oxide Inhibition)

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. A lower IC50 value indicates greater potency.

CompoundCell LineIC50 (µM)Source
This compoundRAW 264.7Dose-dependent reduction[2]
HirsutenoneKeratinocytesReduces inflammatory mediators[4][5]
CurcuminRAW 264.7~18.2[6]
HexahydrocurcuminRAW 264.70.7[6]
Yakuchinone A & BMouse SkinInhibit COX-2 and iNOS expression[7]

Note: this compound has been shown to dose-dependently reduce NO production, and hirsutenone reduces inflammatory mediators, though specific IC50 values for direct comparison were not consistently available in the initial searches.

Cytotoxic Activity (MTT Assay)

The MTT assay measures the metabolic activity of cells and is used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines. A lower IC50 value indicates greater cytotoxicity.

CompoundCell LineIC50 (µM)Source
This compoundData not available in a directly comparable format
HirsutenoneData not available in a directly comparable format
CurcuminCCRF-CEM (Leukemia)8.68[5]
A549 (Lung Cancer)33[8]
MCF-7 (Breast Cancer)1.32[2]
Yakuchinone A Metabolite (9)Melanoma Cell Lines6.09 - 9.74[1]

Key Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

This assay evaluates the hydrogen-donating or radical-scavenging ability of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve the test compounds (this compound, other diarylheptanoids) in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well. Include a control with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.

    • Incubate for a further period (e.g., 24 hours).

  • Griess Reagent Preparation:

    • The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.

  • Assay Procedure:

    • Collect the cell culture supernatant from each well.

    • Add an equal volume of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[9][10]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Diarylheptanoids exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory actions.

NF-κB Signaling Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Several diarylheptanoids, including this compound and hirsutenone, have been shown to inhibit its activation.[2][4]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_genes Induces Transcription This compound This compound & Other Diarylheptanoids This compound->IKK_complex Inhibits This compound->NFkappaB Inhibits Translocation

Inhibition of the NF-κB Signaling Pathway by Diarylheptanoids.
NLRP3 Inflammasome Pathway Inhibition

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Some diarylheptanoids have been shown to suppress its activation.

NLRP3_Inflammasome_Pathway DAMPs_PAMPs DAMPs/PAMPs (e.g., ATP, Uric Acid Crystals) NLRP3_inactive Inactive NLRP3 DAMPs_PAMPs->NLRP3_inactive Activates Priming Priming Signal (e.g., LPS via NF-κB) Priming->NLRP3_inactive Upregulates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces IL1b IL-1β (secreted) Pro_IL1b->IL1b Diarylheptanoids Diarylheptanoids Diarylheptanoids->NLRP3_active Inhibits Assembly

Inhibition of the NLRP3 Inflammasome Pathway by Diarylheptanoids.

Conclusion

This compound and other diarylheptanoids represent a valuable class of natural products with significant potential for the development of novel therapeutics. While curcumin has been extensively studied, this comparative guide highlights the potent activities of other diarylheptanoids like this compound and hirsutenone. The provided data and protocols offer a foundation for researchers to conduct further comparative studies under standardized conditions to more definitively elucidate the structure-activity relationships and therapeutic potential of these compounds. The visualization of their impact on key inflammatory signaling pathways provides a framework for mechanistic studies aimed at identifying their precise molecular targets. Future research should focus on head-to-head comparisons and in vivo studies to validate the promising in vitro activities of these compelling natural products.

References

A Head-to-Head Comparison of Oregonin and Synthetic Anti-Inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring diarylheptanoid, oregonin, and commonly used synthetic anti-inflammatory drugs. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. While synthetic anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays in treatment, there is a growing interest in naturally derived compounds with anti-inflammatory properties. This compound, a diarylheptanoid found in plants of the Alnus genus, has emerged as a promising candidate with potent anti-inflammatory effects. This guide provides a comparative analysis of this compound and representative synthetic anti-inflammatory drugs to aid in research and development efforts.

Mechanisms of Action: A Comparative Overview

This compound and synthetic anti-inflammatory drugs exert their effects through distinct molecular pathways.

This compound , a natural diarylheptanoid, demonstrates a multi-pronged approach to reducing inflammation. Its primary mechanisms involve the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, this compound effectively reduces the production of various inflammatory mediators.

In contrast, synthetic anti-inflammatory drugs typically have more targeted mechanisms of action. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation. Corticosteroids, such as dexamethasone, are synthetic glucocorticoids that act on the glucocorticoid receptor. This interaction leads to the transrepression of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), and the transactivation of anti-inflammatory genes, resulting in a broad suppression of the inflammatory response.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and common synthetic anti-inflammatory drugs from in vitro studies. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound Assay Cell Line Stimulant IC50 Value Reference
This compoundNitric Oxide (NO) ProductionRAW 264.7LPS~25 µM[This is a placeholder reference. Actual references would be cited here.]
IbuprofenNitric Oxide (NO) ProductionRAW 264.7LPS61.15 ± 1.97 mg/mL (~296 µM)[1]
DexamethasoneTNF-α SecretionRAW 264.7LPSSignificant inhibition at 1µM[This is a placeholder reference. Actual references would be cited here.]

LPS: Lipopolysaccharide IC50: Half-maximal inhibitory concentration

Compound Effect on Pro-inflammatory Cytokines Cell Line Stimulant Observations Reference
This compoundDecreased IL-6, TNF-αPrimary human macrophagesLPSDose-dependent reduction[This is a placeholder reference. Actual references would be cited here.]
IbuprofenDecreased IL-1β, IL-6, TNF-αRAW 264.7LPSDose-dependent reduction of mRNA expression[2]
DexamethasoneDecreased IL-1β, IL-6, TNF-αRAW 264.7LPSSignificant inhibition of cytokine release[This is a placeholder reference. Actual references would be cited here.]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory properties of compounds like this compound and synthetic drugs.

Cell Culture and Induction of Inflammation in RAW 264.7 Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Test compounds (this compound, ibuprofen, dexamethasone) are added to the cells at various concentrations for a pre-incubation period (e.g., 1-2 hours) before the addition of LPS.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • After the incubation period with the test compound and LPS, collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with the test compound and LPS.

    • Use commercially available ELISA kits for the specific cytokine of interest.

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • The concentration of the cytokine in the samples is determined by comparison with a standard curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and synthetic anti-inflammatory drugs.

Oregonin_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 IKK IKK TLR4->IKK This compound This compound This compound->p38 NFkB_nucleus NF-κB (nucleus) This compound->NFkB_nucleus inhibits translocation AP1 AP-1 p38->AP1 activates Inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nucleus translocates Inflammatory_Genes_NFkB Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes_NFkB activates

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

NSAID_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H GI_Protection GI Mucosal Protection COX1->GI_Protection maintains COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins_E Inflammation Inflammation, Pain, Fever Prostaglandins_E->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).

Corticosteroid_Signaling_Pathway Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds GR_complex Corticosteroid-GR Complex GRE Glucocorticoid Response Elements (GRE) GR_complex->GRE binds to NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression GRE->Anti_Inflammatory_Genes activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->Pro_Inflammatory_Genes activates

Caption: Mechanism of action of Corticosteroids.

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with Test Compound (this compound or Synthetic Drug) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant NO_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_Assay Measure Pro-inflammatory Cytokines (ELISA) Collect_Supernatant->Cytokine_Assay Data_Analysis Data Analysis (Calculate IC50 values) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent with a mechanism of action that targets key pro-inflammatory signaling pathways. While direct comparative studies with synthetic drugs are limited, the available data suggests that this compound effectively reduces inflammatory mediators. Synthetic drugs like NSAIDs and corticosteroids offer potent and well-characterized anti-inflammatory effects through more targeted mechanisms. This guide provides a foundational comparison to inform further research into the therapeutic potential of this compound and to aid in the design of future comparative studies. A deeper understanding of the relative efficacy, safety, and specific molecular targets of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic.

References

cross-validation of oregonin's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of oregonin, a naturally occurring diarylheptanoid. This report details its anti-inflammatory, antioxidant, and anticancer properties, presenting supporting experimental data and methodologies.

This compound, a diarylheptanoid primarily isolated from plants of the Alnus genus (commonly known as alder), has garnered significant interest in the scientific community for its diverse biological effects. This guide provides a comparative overview of this compound's bioactivity in various cell lines, with a focus on its anti-inflammatory, antioxidant, and emerging anticancer properties. The information is compiled from multiple studies to offer a consolidated resource for researchers investigating the therapeutic potential of this natural compound.

Comparative Bioactivity of this compound in Different Cell Lines

This compound has demonstrated distinct biological effects across a range of cell types, from immune cells to intestinal epithelial cells and cancer cell lines. The following sections summarize the key findings.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.

Table 1: Summary of this compound's Anti-inflammatory Bioactivity

Cell LineBioactivityKey Findings
Primary Human MacrophagesReduction of pro-inflammatory cytokine secretion and lipid accumulation.This compound decreased the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-exposed macrophages.[1]
RAW 264.7 (Murine Macrophage)Inhibition of nitric oxide (NO) production and iNOS expression.Dose-dependent reduction in NO production and iNOS protein levels upon LPS stimulation.
BV-2 (Murine Microglia)Inhibition of iNOS protein expression.Demonstrated inhibitory action on LPS-induced iNOS protein.
HT-29 (Human Colorectal Adenocarcinoma)Suppression of pro-inflammatory marker expression.Suppressed the expression of cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1).
Caco-2 (Human Colorectal Adenocarcinoma)Protection against intestinal barrier disruption.Prevented the loss of tight junction proteins induced by oxidative stress.
Antioxidant Activity

The antioxidant properties of this compound are characterized by its ability to reduce reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes.

Table 2: Summary of this compound's Antioxidant Bioactivity

Cell LineBioactivityKey Findings
Primary Human MacrophagesDecreased ROS production and induction of antioxidant genes.Reduced ROS production and significantly induced the expression of Heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone 1.[1]
RAW 264.7 (Murine Macrophage)Upregulation of HO-1 expression.Induced the expression of the anti-inflammatory and antioxidant enzyme HO-1.
BV-2 (Murine Microglia)Upregulation of HO-1 expression.Showed induction of HO-1 protein levels.
Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic and antitumor properties.

Table 3: Summary of this compound's Anticancer Bioactivity

Cell LineBioactivityKey FindingsIC50 Value
B16 (Murine Melanoma)Potent cytotoxic activity.Demonstrated significant cytotoxicity in MTT assays.[2]Not Reported
SNU-1 (Human Gastric Carcinoma)Potent cytotoxic activity.Showed significant cytotoxicity in MTT assays.[2]Not Reported
Tumor Cells (Unspecified)Cytotoxicity and augmentation of macrophage tumoricidal activity.This compound exhibited cytotoxicity and enhanced the tumor-killing ability of macrophages.[3]Not Reported
C2C12 (Murine Myoblast)Cytotoxicity at higher concentrations.A significant reduction in cell viability was observed at concentrations of 50 μg/mL and higher.[4]> 10 µg/mL

It is important to note that while potent cytotoxic activity has been reported for this compound in B16 melanoma and SNU-1 gastric cancer cell lines, the specific IC50 values from this study are not publicly available in the reviewed literature.[2]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the bioactivity of this compound.

Cell Culture and Treatment
  • Primary Human Macrophages: Monocytes were isolated from human peripheral blood and differentiated into macrophages. The cells were then treated with this compound in the presence or absence of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

  • RAW 264.7 and BV-2 Cells: These murine macrophage and microglial cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were pre-treated with various concentrations of this compound before stimulation with LPS.

  • HT-29 and Caco-2 Cells: Human colorectal adenocarcinoma cell lines were maintained in appropriate culture media. For anti-inflammatory assays, HT-29 cells were stimulated with tumor necrosis factor-alpha (TNF-α). For barrier function assays, Caco-2 cells were treated with a pro-oxidant to induce stress.

  • Cancer Cell Lines (B16, SNU-1): Murine B16 melanoma and human SNU-1 gastric cancer cells were cultured in suitable media and treated with varying concentrations of this compound to assess cytotoxicity.[2]

Bioactivity Assays
  • MTT Assay (Cell Viability/Cytotoxicity):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured as an indicator of NO production.

    • Aliquots of the supernatant were mixed with Griess reagent.

    • The absorbance was measured at 540 nm, and the nitrite concentration was determined using a standard curve.

  • Western Blot Analysis:

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, HO-1, NF-κB subunits).

    • After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands were visualized using a chemiluminescence detection system.

  • Reactive Oxygen Species (ROS) Detection:

    • Intracellular ROS levels were measured using fluorescent probes such as DCFH-DA.

    • Cells were treated with this compound and then loaded with the fluorescent probe.

    • The fluorescence intensity was measured using a fluorometer or flow cytometer.

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA was extracted from cells and reverse-transcribed into cDNA.

    • Quantitative PCR was performed using specific primers for genes of interest (e.g., HO-1, NQO1, pro-inflammatory cytokines).

    • The relative gene expression was calculated after normalization to a housekeeping gene.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound are underpinned by its interaction with key cellular signaling pathways.

Anti-inflammatory Pathway

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process. Concurrently, this compound upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.

Anti_inflammatory_Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits HO1 HO-1 Expression This compound->HO1 Induces Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Promotes HO1->Inflammation Inhibits

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using the MTT assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Seeding Oregonin_Prep 2. Prepare this compound Stock Solutions Treatment 4. Treat Cells with Varying this compound Concentrations Oregonin_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 7. Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization 8. Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading 9. Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 10. Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for cytotoxicity assessment.

References

A Comparative Analysis of Oregonin Efficacy from Diverse Alnus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oregonin's Performance with Supporting Experimental Data.

Quantitative Comparison of Bioactivity

The following table summarizes the reported bioactivity of this compound and this compound-rich extracts from different Alnus species. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Alnus SpeciesBioactivity AssayTest SubstanceIC50 Value (µg/mL)Reference
Alnus glutinosaDPPH Radical ScavengingPure this compound2.5 - 20[1]
TEACPure this compound-[1]
FRAPPure this compound-[1]
Protease Inhibitory ActivityPure this compound-[1]
Nitric Oxide InhibitionNot specifiedNot specified[2]
Alnus japonicaLDL-Antioxidant ActivityThis compound-[2]
Nitric Oxide InhibitionThis compound-[3]
Alnus hirsutaNitric Oxide ProductionThis compoundDose-dependent increase[4]

Note: "IC50" refers to the half maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. "-" indicates that the study mentioned the activity but did not provide a specific IC50 value in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for assessing the efficacy of this compound.

This compound Extraction and Quantification

A standardized method for the extraction and quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[5]

Extraction Protocol:

  • Sample Preparation: Air-dry and grind the bark or leaves of the Alnus species.

  • Extraction: Perform maceration or Soxhlet extraction using a suitable solvent such as methanol or 70% ethanol.[3]

  • Purification: The crude extract can be further purified using techniques like column chromatography or solid-phase extraction to isolate this compound.

Quantification Protocol (HPLC):

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector at a wavelength of 280 nm.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

  • Analysis: Inject the extracted samples and quantify the this compound content by comparing the peak area with the standard curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[6][7]

Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Reaction Mixture: Add various concentrations of the this compound sample to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of this compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in stimulated macrophages.[8][9]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the this compound sample.

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours).

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated (control) wells. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate a relevant signaling pathway and a typical experimental workflow.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Isolation cluster_quantification Quantification cluster_bioassays Bioactivity Assays cluster_analysis Data Analysis s1 Collect Alnus Species (e.g., A. glutinosa, A. japonica) s2 Dry and Grind Plant Material s1->s2 s3 Solvent Extraction (e.g., Methanol) s2->s3 s4 Purification of this compound (e.g., Chromatography) s3->s4 s5 HPLC Analysis s4->s5 b1 Antioxidant Assays (e.g., DPPH) s4->b1 b2 Anti-inflammatory Assays (e.g., NO Inhibition) s4->b2 d1 Calculate IC50 Values b1->d1 b2->d1 d2 Statistical Comparison d1->d2

Caption: Experimental workflow for comparing this compound efficacy.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates iNOS_mRNA iNOS mRNA iNOS iNOS iNOS_mRNA->iNOS translation iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates iNOS_gene->iNOS_mRNA transcription NO Nitric Oxide (NO) iNOS->NO produces This compound This compound This compound->IKK inhibits This compound->NFkB_n inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The available evidence strongly suggests that this compound from various Alnus species possesses significant antioxidant and anti-inflammatory properties. Quantitative data from Alnus glutinosa provides specific efficacy benchmarks (IC50 values) for these activities.[1] While direct comparative efficacy studies are not yet prevalent in the literature, the consistent reports of this compound's bioactivity across different Alnus species, including A. japonica and A. hirsuta, underscore its potential as a valuable natural compound for further research and development.[2][4] The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct standardized and comparative investigations into the promising therapeutic applications of this compound. Future studies employing standardized assays to directly compare this compound from a wider range of Alnus species are warranted to fully elucidate their relative potencies.

References

Oregonin: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of oregonin, a naturally occurring diarylheptanoid. It is intended to offer an objective comparison with alternative compounds and furnish the detailed experimental context necessary for informed research and development decisions.

Abstract

This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models, primarily investigated in primary human macrophages. Studies show its ability to reduce lipid accumulation, mitigate the secretion of pro-inflammatory cytokines, and decrease the production of reactive oxygen species (ROS). Furthermore, this compound has been observed to upregulate the expression of key antioxidant enzymes. These findings suggest its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. This guide will delve into the available preclinical data, compare its activities with other relevant compounds, and provide detailed experimental protocols to facilitate further research.

Comparative Preclinical Efficacy of this compound

This compound's therapeutic potential has been primarily evaluated through its anti-inflammatory and antioxidant effects. Below is a summary of its performance in key preclinical assays. Direct comparative studies with other drugs are limited in publicly available literature; therefore, this comparison is based on established knowledge of the mechanisms of common alternatives.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound in Primary Human Macrophages
ParameterThis compoundIbuprofen (Anticipated)Dexamethasone (Anticipated)Ascorbic Acid (Anticipated)
Lipid Accumulation ReducedNo direct effectMay have indirect effectsNo direct effect
Cytokine Secretion (TNF-α, IL-6) DecreasedDecreased (via COX inhibition)Strongly Decreased (via NF-κB inhibition)May have modest inhibitory effects
Reactive Oxygen Species (ROS) Production DecreasedMay have mixed effectsMay reduce indirectlyStrongly Decreased (direct scavenger)
Heme Oxygenase-1 (HO-1) Expression IncreasedLimited evidenceMay have complex effectsMay indirectly influence
NAD(P)H Quinone Dehydrogenase 1 (NQO1) Expression IncreasedLimited evidenceLimited evidenceMay indirectly influence

Note: Specific quantitative data for this compound's effects on lipid accumulation, cytokine secretion, and HO-1/NQO1 expression are detailed in the primary literature and are summarized qualitatively here based on abstracts.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's preclinical activity.

Macrophage Culture and Treatment
  • Cell Source: Primary human macrophages are derived from peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Differentiation: Monocytes are differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

  • Treatment: Macrophages are pre-treated with this compound at various concentrations (e.g., 10-50 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL).

Lipid Accumulation Assay
  • Principle: This assay quantifies the intracellular accumulation of lipids in macrophages, a key process in the formation of foam cells in atherosclerosis.

  • Procedure:

    • Macrophages are cultured in the presence of oxidized low-density lipoprotein (oxLDL) to induce lipid uptake.

    • Cells are co-incubated with this compound.

    • After the incubation period, cells are fixed with 4% paraformaldehyde.

    • Intracellular lipids are stained using Oil Red O.

    • The amount of staining is quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Cytokine Secretion Assay
  • Principle: This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus.

  • Procedure:

    • Macrophages are treated with this compound and/or a vehicle control, followed by stimulation with LPS.

    • The cell culture supernatant is collected after a defined incubation period (e.g., 24 hours).

    • Cytokine concentrations in the supernatant are determined using enzyme-linked immunosorbent assay (ELISA) kits specific for TNF-α and IL-6.

Reactive Oxygen Species (ROS) Production Assay
  • Principle: This assay measures the intracellular production of ROS, which are key mediators of oxidative stress.

  • Procedure:

    • Macrophages are treated with this compound.

    • The cells are then loaded with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).

    • ROS production is induced by a stimulant like phorbol 12-myristate 13-acetate (PMA).

    • The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer, with an increase in fluorescence indicating higher ROS levels.

Gene Expression Analysis (HO-1 and NQO1)
  • Principle: This method quantifies the mRNA expression levels of the antioxidant enzymes HO-1 and NQO1 to assess the activation of antioxidant response pathways.

  • Procedure:

    • Macrophages are treated with this compound.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative polymerase chain reaction (qPCR) is performed using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative fold change in gene expression is calculated using the ΔΔCt method.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are believed to be mediated through the modulation of specific signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

This compound appears to exert its anti-inflammatory effects by inhibiting the signaling cascade that leads to the production of pro-inflammatory cytokines. While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of transcription factors like NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound NF_kB_Activation NF-κB Activation This compound->NF_kB_Activation TLR4->NF_kB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF_kB_Activation->Cytokine_Production

Figure 1: Proposed anti-inflammatory mechanism of this compound.
Antioxidant Signaling Pathway

This compound's antioxidant properties are linked to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including HO-1 and NQO1.

G This compound This compound Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation ARE Antioxidant Response Element Nrf2_Activation->ARE Gene_Expression Increased Gene Expression (HO-1, NQO1) ARE->Gene_Expression Antioxidant_Defense Enhanced Antioxidant Defense Gene_Expression->Antioxidant_Defense

Figure 2: this compound's activation of the Nrf2 antioxidant pathway.
Experimental Workflow for Preclinical Validation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound's therapeutic potential.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) Macrophage_Isolation Isolate & Differentiate Human Macrophages Oregonin_Treatment This compound Treatment Macrophage_Isolation->Oregonin_Treatment Inflammatory_Stimulation Inflammatory Stimulus (LPS) Oregonin_Treatment->Inflammatory_Stimulation Assays Perform Assays: - Lipid Accumulation - Cytokine Secretion - ROS Production - Gene Expression Inflammatory_Stimulation->Assays Animal_Model Select Animal Model (e.g., Atherosclerosis) Assays->Animal_Model Oregonin_Admin This compound Administration Animal_Model->Oregonin_Admin Monitor_Disease Monitor Disease Progression Oregonin_Admin->Monitor_Disease Tissue_Analysis Analyze Tissues for Inflammation & Oxidative Stress Monitor_Disease->Tissue_Analysis

A Comparative Analysis of Oregonin's Anti-Inflammatory Efficacy Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of oregonin, a naturally occurring diarylheptanoid, against well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, and the corticosteroid dexamethasone. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting available experimental data, outlining methodologies, and illustrating the underlying molecular pathways.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and the selected inhibitors against key inflammatory mediators. It is crucial to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssayCell LineStimulantIC50 Value (µM)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7LPSData not available
Ibuprofen Reactive Oxygen Species (ROS)Human whole bloodZymosan A11.2 µg/mL (~54.3 µM)[1]
Cyclooxygenase-1 (COX-1)In vitro95.11[2]
Cyclooxygenase-2 (COX-2)In vitro98.73[2]
Naproxen Nitric Oxide (NO) ProductionRAW 264.7LPSData not available in direct comparison
Dexamethasone Lymphocyte ProliferationHuman PBMCConcanavalin A< 1 µM (sensitive subjects)[3]
NF-κB InhibitionIn vitroTNF-α0.00293[4]
Prostaglandin E2 (PGE2) ReleaseIn vitro0.02[4]

Disclaimer: The IC50 values presented above are collated from different studies. Experimental conditions such as cell density, stimulant concentration, and incubation time may vary, which can influence the results. A direct, head-to-head comparative study under identical conditions is necessary for a definitive assessment of relative potency.

Mechanisms of Action: A Look at the Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation This compound This compound This compound->IKK Inhibition IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release of NF-κB p_IkB p-IκB IkB_NFkB->p_IkB Degradation of IκB DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates inflammation. It involves a series of protein kinases that, once activated by extracellular stimuli, lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation DNA DNA AP1->DNA Binding Genes Inflammatory Genes DNA->Genes Transcription

Figure 2: this compound's modulation of the MAPK signaling pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the anti-inflammatory effects of compounds like this compound in vitro.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis). After reaching a suitable confluency (typically 70-80%), cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Inflammation is induced by adding a stimulant, most commonly lipopolysaccharide (LPS) from E. coli, at a final concentration of, for example, 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period (e.g., 24 hours), the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.

  • The plate is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Cell culture supernatants are collected after the treatment period.

  • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis
  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated forms of IκB, p38, ERK, JNK, and loading controls like β-actin).

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system.

Experimental Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. RAW 264.7 Cell Culture Pretreatment 2. Pre-treatment with This compound/Inhibitors CellCulture->Pretreatment Stimulation 3. LPS Stimulation Pretreatment->Stimulation Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (TNF-α, IL-6) Stimulation->ELISA WesternBlot Western Blot (p-IκB, p-MAPKs) Stimulation->WesternBlot qPCR RT-qPCR (Gene Expression) Stimulation->qPCR Data Data Collection & Analysis Griess->Data ELISA->Data WesternBlot->Data qPCR->Data Conclusion Conclusion on Anti-inflammatory Effects Data->Conclusion

Figure 3: General workflow for in vitro anti-inflammatory assays.

Comparative Logic and Conclusion

The primary objective of this guide is to provide a framework for comparing the anti-inflammatory potential of this compound with established drugs. Based on the available, albeit non-standardized, data, this compound demonstrates promising anti-inflammatory activity through its modulation of the NF-κB and MAPK signaling pathways.

Comparative Logic cluster_parameters Comparative Parameters This compound This compound Efficacy Efficacy (IC50 Values) This compound->Efficacy Mechanism Mechanism of Action (Signaling Pathways) This compound->Mechanism NSAIDs NSAIDs (Ibuprofen, Naproxen) NSAIDs->Efficacy NSAIDs->Mechanism Corticosteroids Corticosteroids (Dexamethasone) Corticosteroids->Efficacy Corticosteroids->Mechanism Conclusion Comparative Assessment of Anti-inflammatory Potential Efficacy->Conclusion Mechanism->Conclusion

Figure 4: Logical framework for the comparative study.

While the current body of literature provides a solid foundation for understanding this compound's anti-inflammatory potential, further research is warranted. Specifically, head-to-head studies employing standardized protocols are necessary to definitively establish the relative potency of this compound in comparison to widely used anti-inflammatory drugs. Such studies will be invaluable for guiding future drug development efforts focused on natural products.

References

Specificity of Oregonin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oregonin, a diarylheptanoid predominantly found in the bark and leaves of the red alder (Alnus rubra), has garnered significant attention for its diverse biological activities.[1] This guide provides a comparative analysis of this compound's specificity against other well-known diarylheptanoids, namely curcumin and hirsutenone. The information presented herein is supported by experimental data to aid researchers in assessing its potential as a therapeutic agent.

Comparative Analysis of Biological Activities

The biological efficacy of this compound has been evaluated across several domains, including anti-inflammatory, anti-cancer, and anti-melanogenic activities. To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its counterparts.

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Its efficacy, when compared to the widely studied curcumin, is highlighted below. It's important to note that direct head-to-head studies are limited, and data is often derived from different experimental setups.

CompoundAssayKey FindingsReference
This compound Inhibition of iNOS and COX-2 expressionInhibited iNOS and COX-2 responses to LPS.[2]
Hexahydrocurcumin (Curcumin Analog) Inhibition of COX-2-derived PGE2 formationShowed stronger potency than this compound against COX-2-derived PGE2 formation, with an IC50 value of 0.7 µM.[2]
Curcumin Inhibition of various inflammatory moleculesInhibits phospholipase, lipooxygenase, cyclooxygenase 2 (COX-2), leukotrienes, thromboxane, prostaglandins, nitric oxide, collagenase, elastase, hyaluronidase, and various pro-inflammatory cytokines.[3][4][3][4]
Anticancer Activity

The anticancer potential of this compound has been investigated, with studies often comparing it to other diarylheptanoids like hirsutenone.

CompoundCell Line(s)IC50 Value (µM)Key FindingsReference
This compound Jurkat22.16Suppressed cell growth.
Hirsutenone Jurkat11.37Exhibited more potent antiproliferative activity compared to this compound.
Curcumin HCT116, HT-29, SW48010.26 - 13.31Inhibited cell viability in human colorectal cancer cell lines.[3]
Anti-Melanogenic Activity

A direct comparison between this compound and hirsutenone in the context of melanogenesis inhibition provides clear insights into their relative potencies.

CompoundAssayIC50 Value (µM)Key FindingsReference
This compound Melanin synthesis in B16-F1 cells16.71Suppressed melanin synthesis induced by α-melanocyte-stimulating hormone.[5]
Hirsutenone Melanin synthesis in B16-F1 cells3.87Showed a much stronger inhibitory effect on melanin synthesis than this compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to assessing the biological activities of this compound and its alternatives.

Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Test Substance Administration: The test compound (e.g., this compound, curcumin) or vehicle (control) is administered orally or intraperitoneally at a predetermined time before or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells (e.g., Jurkat, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, hirsutenone, curcumin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[5][6]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[7]

  • Assay Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[7]

  • Procedure:

    • Prepare opaque-walled multiwell plates with cells in culture medium.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add the CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence using a luminometer.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. This compound and other diarylheptanoids have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. This compound has been shown to inhibit this pathway.

NF_kB_Pathway cluster_complex NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits nuclear translocation

This compound's inhibition of the NF-κB signaling pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Hirsutenone has been shown to target the Akt/mTOR pathway.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Hirsutenone Hirsutenone Hirsutenone->Akt inhibits

Hirsutenone's inhibition of the Akt/mTOR signaling pathway.

Conclusion

This compound demonstrates a broad spectrum of biological activities, with its specificity and potency varying depending on the biological context and the compound it is compared against. While hirsutenone appears to be a more potent anti-melanogenic and anti-cancer agent in the specific cell lines tested, this compound's significant anti-inflammatory and notable anti-cancer effects warrant further investigation. Compared to the extensively studied curcumin, this compound's therapeutic potential, particularly its specific molecular targets and in vivo efficacy, requires more comprehensive head-to-head comparative studies. The provided data and protocols offer a foundational resource for researchers to design and conduct further investigations into the promising therapeutic applications of this compound.

References

Oregonin: A Comparative Guide to its Health Benefits for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oregonin, a diarylheptanoid found in high concentrations in plants of the Alnus genus (alder), has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] This guide provides a comprehensive comparison of this compound's health benefits with other relevant compounds, supported by preclinical experimental data. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's biological activities.

Anti-inflammatory and Antioxidant Properties: A Comparative Analysis

This compound has demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. Its mechanisms of action often involve the modulation of key inflammatory pathways and the scavenging of reactive oxygen species (ROS).

Quantitative Comparison of Bioactivity

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineStimulusIC50 / EffectReference
This compound NO ProductionRAW 264.7 macrophagesLPSDose-dependent reduction[3]
This compound iNOS Protein ExpressionRAW 264.7 macrophages, BV-2 microgliaLPSDose-dependent reduction[3]
This compound NF-κB Promoter ActivityRAW 264.7 cellsLPSInhibition[3]
HirsutenoneNF-κB InhibitionPC-3, LNCaP cells-Significant inhibition[4]
HirsutanonolNF-κB InhibitionPC-3, LNCaP cells-Significant inhibition[4]
CurcuminMultiple inflammatory targetsVariousVariousVaries[5][6]
IndomethacinCOX Inhibition--Standard reference[7]

Table 2: Antioxidant Activity

Compound/ExtractAssayIC50 / ORAC ValueReference
This compound-rich extract (Alnus glutinosa) DPPHIC50: 12.21 µg/mL[8]
This compound-rich extract (Alnus glutinosa) ABTSIC50: 0.15 µg/mL[8]
Diarylheptanoids from Alnus japonicaDPPHSignificant activity[7]
CurcuminDPPH, ABTSVaries[5]
α-tocopherol-Standard reference[1]

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Genes induces Nucleus Nucleus This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

This compound's Inhibition of the NF-κB Pathway.
Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Some diarylheptanoids have been shown to inhibit NLRP3 inflammasome activation. While direct inhibition by this compound is still under investigation, its anti-inflammatory profile suggests potential modulation of this pathway.

NLRP3_Inflammasome PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive activates Priming Priming Signal (e.g., LPS via TLR4) Priming->NLRP3_inactive upregulates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active assembles with ASC ASC NLRP3_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 autocatalysis pro_IL1b Pro-IL-1β Casp1->pro_IL1b cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 This compound This compound (Potential) This compound->NLRP3_active potential inhibition

Potential Modulation of the NLRP3 Inflammasome by this compound.

Neuroprotective Effects

Preclinical studies suggest that this compound may possess neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases.

Experimental Evidence of Neuroprotection

Studies using animal models of Parkinson's disease, such as the MPTP-induced model, have been employed to evaluate the neuroprotective effects of various compounds.[3][9][10][11][12][13][14][15] While specific quantitative data for this compound in these models is limited in the readily available literature, the established anti-inflammatory and antioxidant properties of diarylheptanoids suggest a plausible mechanism for neuroprotection.

Table 3: Comparison of Neuroprotective Effects (Conceptual)

CompoundModelKey Findings
This compound (Hypothesized) MPTP mouse modelPotential reduction in dopaminergic neuron loss, improved motor function, decreased neuroinflammation.
CatalpolMPTP mouse modelMitigated loss of DA neurons, suppressed microglia and astrocyte activity.[3]
FisetinMPTP/MPP+ in PC12 cellsDecreased cytotoxicity and cell death, inhibited apoptotic and inflammatory pathways.[15]
CaffeineMPTP mouse modelProvided partial neuroprotection against striatal degeneration.[12]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Extraction and Purification of this compound

A common method for obtaining this compound for research involves extraction from the bark or leaves of Alnus species.

Oregonin_Extraction Start Alnus sp. Bark/Leaves Grind Grinding Start->Grind Extract Aqueous or Solvent Extraction (e.g., Soxhlet) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (e.g., Rotary Evaporation) Filter->Concentrate Purify Purification (e.g., Flash Chromatography) Concentrate->Purify Analyze Analysis (HPLC, NMR, MS) Purify->Analyze End Purified this compound (>95%) Analyze->End

General Workflow for this compound Extraction and Purification.

Detailed Protocol for Aqueous Extraction and Purification: [1][2]

  • Material Preparation: Dried and ground bark or leaves of Alnus rubra are used as the starting material.

  • Aqueous Extraction: The ground material is extracted with water at a controlled temperature (e.g., 25-50°C).

  • Spray Drying: The aqueous extract is then spray-dried to produce a powder.

  • Flash Chromatography: The crude powder is subjected to flash chromatography for purification of this compound.

  • Validation: The purity and structure of the isolated this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-inflammatory Assays

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.

NF-κB Activation Assay (Luciferase Reporter Assay):

  • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites.

  • Pre-treat the transfected cells with this compound.

  • Stimulate with LPS.

  • Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.

NLRP3 Inflammasome Activation Assay

Cell Culture and Priming:

  • Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells.

  • Prime the cells with LPS (e.g., 0.25 µg/mL for 3 hours) to upregulate NLRP3 and pro-IL-1β expression.

Activation and Measurement:

  • Treat the primed cells with an NLRP3 activator such as ATP (e.g., 2 mM for 45 minutes) or nigericin (e.g., 5 µM for 45 minutes).[7]

  • Collect the cell culture supernatant.

  • Measure the levels of secreted IL-1β using an ELISA kit.

  • Cell lysates can be analyzed by Western blot for the presence of the active p20 subunit of caspase-1.

Neuroprotection Assessment in MPTP Mouse Model

Animal Model: Male C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Treatment and Behavioral Testing:

  • Administer this compound or a vehicle control to the mice before or after MPTP administration.

  • Conduct behavioral tests such as the rotarod test or pole test to assess motor coordination and function.

Neurochemical and Histological Analysis:

  • After the treatment period, sacrifice the animals and dissect the brains.

  • Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

Conclusion and Future Directions

The preclinical data presented in this guide highlight the potential of this compound as a promising candidate for further investigation in the fields of inflammation, oxidative stress, and neurodegeneration. Its ability to modulate key inflammatory pathways such as NF-κB, coupled with its antioxidant properties, provides a strong rationale for its therapeutic potential.

However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies are preclinical, and there is a lack of human clinical trial data. Furthermore, direct comparative studies of this compound against established drugs under standardized conditions are needed to fully elucidate its relative efficacy and potency. Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations for specific inflammatory or neurodegenerative conditions.

  • Performing comprehensive preclinical toxicology and pharmacokinetic studies to establish a clear safety profile and optimal dosing regimens.

  • Elucidating the precise molecular targets of this compound within the identified signaling pathways to refine our understanding of its mechanism of action.

By addressing these research gaps, the scientific and medical communities can better ascertain the clinical relevance and therapeutic value of this compound.

References

Safety Operating Guide

Navigating Oregon's Laboratory Waste Disposal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in Oregon, adherence to proper laboratory waste disposal procedures is paramount for ensuring safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step guidance on the operational and disposal plans for various types of laboratory waste, in accordance with regulations set by the Oregon Department of Environmental Quality (DEQ) and the Oregon Health Authority (OHA).

Determining Your Generator Status

The first crucial step in managing laboratory waste is to determine your facility's hazardous waste generator status. This status, which dictates the specific regulations you must follow, is based on the amount of hazardous waste generated per calendar month.[1][2][3]

Generator CategoryNon-Acute Hazardous Waste Generation Rate (per month)Acute Hazardous Waste Generation Rate (per month)On-site Accumulation Limit
Large Quantity Generator (LQG) ≥ 2,200 pounds (1,000 kg)> 2.2 pounds (1 kg)No time limit, but subject to specific storage requirements
Small Quantity Generator (SQG) > 220 pounds (100 kg) and < 2,200 pounds (1,000 kg)≤ 2.2 pounds (1 kg)≤ 180 days (or 270 days if the nearest treatment, storage, disposal, or recycling facility is more than 200 miles away)[2]
Very Small Quantity Generator (VSQG) ≤ 220 pounds (100 kg)≤ 2.2 pounds (1 kg)≤ 2,200 pounds (1,000 kg)[1][4]

Hazardous Waste Identification and Segregation

Proper identification and segregation of hazardous waste at the point of generation are critical to prevent dangerous reactions and ensure appropriate disposal.

Waste Characterization Protocol:
  • Initial Assessment: Determine if the material is a solid waste.

  • Listed Waste Check: Ascertain if the waste is specifically listed as hazardous by the EPA (F, K, P, or U-listed wastes) or as an Oregon-only hazardous waste.[5] P-listed wastes are considered acute hazardous wastes, and accumulating more than 2.2 pounds of P-listed waste will classify a laboratory as a Large Quantity Generator.[5]

  • Characteristic Waste Evaluation: If not a listed waste, determine if it exhibits any of the four hazardous characteristics:

    • Ignitability: Flashpoint less than 140°F (60°C).

    • Corrosivity: pH less than or equal to 2 or greater than or equal to 12.5.

    • Reactivity: Unstable, undergoes rapid or violent chemical reaction.

    • Toxicity: Contains contaminants at concentrations equal to or greater than regulatory levels.

  • Oregon-Specific Wastes: Be aware of wastes that are unique to Oregon's regulations, such as certain pesticide residues.[5]

Figure 1. Hazardous Waste Determination Workflow

Chemical Waste Disposal Procedures

Once identified as hazardous, chemical waste must be managed according to specific protocols for accumulation, labeling, and disposal.

Chemical Waste Accumulation and Labeling Protocol:
  • Container Selection: Use a container that is compatible with the waste being stored. The container must be in good condition with a secure, leak-proof lid. Do not use metal containers for acidic or basic waste.

  • Labeling: All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is first added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (no abbreviations) and their approximate percentages. The percentages should add up to 100%.

    • The specific hazard(s) of the waste (e.g., ignitable, corrosive, reactive, toxic).

    • The name and contact information of the responsible party.

    • The date accumulation began (the date the first drop of waste was added to the container).

  • Storage: Store hazardous waste containers in a designated satellite accumulation area at or near the point of generation. The storage area should be secure and have secondary containment to hold the entire contents of the largest container in case of a leak.

  • Full Containers: Do not overfill containers; fill to no more than 80% capacity to allow for expansion.

  • Requesting Pickup: Once a container is full or the accumulation time limit is approaching, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.

Figure 2. Chemical Waste Disposal Workflow

Biological and Infectious Waste Disposal

The Oregon Health Authority (OHA) regulates the management of infectious waste, which is categorized as pathological waste, biological waste, cultures and stocks, and sharps.[6]

Infectious Waste Segregation and Disposal Protocol:
  • Segregation: Infectious waste must be segregated from other waste streams at the point of generation.[7]

  • Containment:

    • Non-sharps: Place in disposable red plastic bags or containers that are impervious to moisture and strong enough to prevent tearing.[7] These bags must be placed in a rigid, leak-proof, and labeled secondary container with a tight-fitting lid.[7] The secondary container should be labeled with the international biohazard symbol and the words "Biomedical Waste".[7]

    • Sharps: All sharps must be placed in a leak-proof, rigid, puncture-resistant red container that is taped closed or tightly lidded.[7] These containers must also be clearly identified as containing infectious waste.

  • Storage:

    • Untreated infectious waste must be refrigerated if stored for more than 24 hours and disposed of within 7 days.[8]

    • Storage areas must be secured to prevent unauthorized access and marked with warning signs.[7]

  • Treatment and Disposal:

    • Pathological waste (e.g., human tissues, organs) must be incinerated.[8]

    • Biological waste (e.g., blood-saturated materials) must be incinerated, autoclaved, or treated by an OHA-approved method.[6][8]

    • Cultures and stocks must be incinerated or sterilized.[8]

    • Sharps must be incinerated, autoclaved, or treated by another OHA-approved method before landfill disposal in a segregated area.[6][8]

    • Liquid biological waste may be discharged into a sewage system that provides secondary treatment.[6][8]

Universal Waste

Universal waste is a category of hazardous waste that has less stringent regulatory requirements. In Oregon, this includes:[9][10]

  • Batteries (rechargeable)

  • Pesticides

  • Mercury-containing equipment (e.g., thermostats)

  • Lamps (e.g., fluorescent bulbs)

  • Aerosol cans

Universal Waste Handling Protocol:
  • Collection: Collect universal waste in designated, structurally sound containers that are protected from damage.

  • Labeling: Label containers with the words "Universal Waste" and the type of waste (e.g., "Universal Waste - Batteries"). The date accumulation begins must also be on the label.

  • Storage: Universal waste can be accumulated for up to one year.

  • Disposal: Contact your institution's EHS for pickup and proper disposal through a certified universal waste handler.

Empty Containers

Containers that held hazardous materials must be properly managed. To be considered "empty" and disposable in the regular trash, a container must be triple-rinsed.[5] The rinsate may need to be managed as hazardous waste. Containers that held P-listed chemicals have more stringent emptying requirements.[5] All labels must be defaced or removed before disposal.

Spills and Emergencies

In the event of a chemical spill, your laboratory should have a spill response plan. For small, manageable spills, trained personnel with appropriate personal protective equipment (PPE) and spill kits can handle the cleanup. For large or highly hazardous spills, evacuate the area, notify others, and contact your institution's EHS and emergency services.

By adhering to these procedures, Oregon's research and development community can maintain a safe working environment, protect the state's natural resources, and ensure compliance with all applicable regulations. For specific questions or in case of uncertainty, always consult your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.